molecular formula C8H5IN2S B1393052 5-Iodo-2-(pyridin-3-yl)thiazole CAS No. 1187830-48-3

5-Iodo-2-(pyridin-3-yl)thiazole

Cat. No.: B1393052
CAS No.: 1187830-48-3
M. Wt: 288.11 g/mol
InChI Key: XVVFOUKAALHWGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2-(pyridin-3-yl)thiazole (CAS 1187830-48-3) is a yellow to brown solid powder that is soluble in various organic solvents, including dimethyl sulfoxide, ethanol, and methylene chloride . This compound features a molecular hybrid structure combining pyridine and thiazole heterocycles, both of which are privileged scaffolds in medicinal chemistry with documented significance in antimicrobial research . The iodine atom at the 5-position of the thiazole ring makes it a versatile intermediate for further synthetic modifications via metal-catalyzed cross-coupling reactions. In research applications, thiazole-pyridine hybrid compounds are increasingly investigated for their antimicrobial potential against resistant pathogens, as the thiazole nucleus is a key structural component in several authorized antimicrobial drugs . Furthermore, N-(thiazol-2-yl)benzamide analogs, which share structural similarities, have been identified as potent and selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These compounds act as negative allosteric modulators, providing valuable research tools for exploring ZAC's physiological functions in neuroscience . Appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, glasses, and lab coats. It should be stored sealed in a cool, dry place, away from fire and high temperatures . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2-pyridin-3-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2S/c9-7-5-11-8(12-7)6-2-1-3-10-4-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVFOUKAALHWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(S2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680531
Record name 3-(5-Iodo-1,3-thiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-48-3
Record name 3-(5-Iodo-1,3-thiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Iodo-2-(pyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive and technically detailed protocol for the synthesis of 5-Iodo-2-(pyridin-3-yl)thiazole, a heterocyclic compound of interest to researchers and professionals in the field of drug development and medicinal chemistry. The synthesis is presented as a robust two-step process, commencing with the construction of the core 2-(pyridin-3-yl)thiazole scaffold via the Hantzsch thiazole synthesis, followed by a regioselective iodination at the C5 position. This document is structured to provide not only a step-by-step methodology but also the underlying chemical principles and critical considerations for successful execution.

Introduction to this compound

The this compound scaffold is a valuable building block in medicinal chemistry. The pyridine and thiazole rings are prevalent in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The introduction of an iodine atom at the 5-position of the thiazole ring provides a strategic handle for further functionalization, most notably through cross-coupling reactions such as the Suzuki or Sonogashira reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.

Synthetic Strategy Overview

The chosen synthetic route is a logical and efficient two-step sequence. The initial step focuses on the formation of the thiazole ring, a classic transformation achieved through the Hantzsch thiazole synthesis.[3][4][5][6] This method involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide. In this protocol, we will adapt this by reacting an α-haloacetaldehyde equivalent with 3-pyridinecarbothioamide.

The second step addresses the introduction of the iodine atom onto the pre-formed thiazole ring. This will be accomplished through a direct electrophilic iodination, a common and effective method for functionalizing electron-rich heterocyclic systems. The regioselectivity of this reaction is directed to the C5 position of the thiazole ring, which is the most nucleophilic carbon.

dot graph "synthesis_overview" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} digraph "Synthetic_Pathway" { graph [rankdir="LR"]; node [shape="plaintext"]; edge [arrowhead="vee"];

}

Caption: Overall synthetic workflow for this compound.

PART 1: Synthesis of 2-(Pyridin-3-yl)thiazole via Hantzsch Thiazole Synthesis

The cornerstone of this synthesis is the Hantzsch reaction, which provides a reliable method for the construction of the thiazole ring.[3][4][5][6] The reaction proceeds through the initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloacetaldehyde, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Step 1.1: Preparation of 3-Pyridinecarbothioamide

The starting material for the Hantzsch synthesis is the thioamide derivative of nicotinamide (3-pyridinecarboxamide). This conversion is efficiently achieved using a thionating agent, with Lawesson's reagent being a common and effective choice.

Experimental Protocol:

  • Reagent Preparation: In a well-ventilated fume hood, suspend 3-pyridinecarboxamide (1.0 eq) and Lawesson's reagent (0.5 eq) in anhydrous toluene.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product, 3-pyridinecarbothioamide, will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold toluene, and dry under vacuum to yield the desired thioamide.

ReagentMolar RatioPurity
3-Pyridinecarboxamide1.0>98%
Lawesson's Reagent0.5>97%
Anhydrous Toluene-ACS Grade
Step 1.2: Hantzsch Cyclization to form 2-(Pyridin-3-yl)thiazole

With the 3-pyridinecarbothioamide in hand, the next step is the cyclization reaction with an α-haloacetaldehyde, in this case, chloroacetaldehyde.

Experimental Protocol:

  • Reaction Setup: Dissolve 3-pyridinecarbothioamide (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: To this solution, add chloroacetaldehyde (1.1 eq, typically as a 50% aqueous solution) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

ReagentMolar RatioPurity
3-Pyridinecarbothioamide1.0>95%
Chloroacetaldehyde (50% aq.)1.1-
Ethanol-ACS Grade
Sodium Bicarbonate (sat. aq.)--
Ethyl Acetate-ACS Grade

PART 2: Regioselective Iodination of 2-(Pyridin-3-yl)thiazole

The final step in the synthesis is the introduction of an iodine atom at the C5 position of the thiazole ring. This is achieved through an electrophilic aromatic substitution reaction. The thiazole ring is sufficiently electron-rich to undergo direct iodination. The use of a mild oxidizing agent, such as iodic acid, can facilitate the in-situ generation of the electrophilic iodine species.

Experimental Protocol:

  • Reaction Setup: Dissolve 2-(pyridin-3-yl)thiazole (1.0 eq) in a mixture of acetic acid and water.

  • Reagent Addition: To this solution, add elemental iodine (I₂, 1.1 eq) and iodic acid (HIO₃, 0.4 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

  • Neutralization and Extraction: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

ReagentMolar RatioPurity
2-(Pyridin-3-yl)thiazole1.0>98%
Iodine (I₂)1.1>99%
Iodic Acid (HIO₃)0.4>98%
Acetic Acid-ACS Grade
Sodium Thiosulfate (sat. aq.)--
Sodium Bicarbonate (sat. aq.)--

dot graph "iodination_mechanism" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Simplified mechanism of electrophilic iodination at the C5 position.

Alternative Strategy: The Sandmeyer Reaction

For researchers who may have access to 5-amino-2-(pyridin-3-yl)thiazole, the Sandmeyer reaction presents a powerful alternative for the introduction of the iodo group.[7][8] This reaction involves the diazotization of a primary aromatic amine followed by displacement of the diazonium group with an iodide salt.

Conceptual Workflow for Sandmeyer Reaction:

  • Diazotization: 5-amino-2-(pyridin-3-yl)thiazole is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Iodide Displacement: The in-situ generated diazonium salt is then reacted with a solution of potassium iodide. The diazonium group is an excellent leaving group (N₂) and is readily displaced by the iodide nucleophile.

While this method is highly effective, it requires the synthesis of the amino-substituted precursor and involves the handling of potentially unstable diazonium salts, which necessitates careful temperature control.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving a Hantzsch thiazole synthesis followed by direct regioselective iodination. This guide provides a detailed, step-by-step protocol with critical insights into the underlying chemistry. The presented methodology is robust and scalable, making it suitable for both academic research and industrial drug development applications. The final product is a versatile intermediate, primed for further chemical exploration through a variety of cross-coupling reactions.

References

5-Iodo-2-(pyridin-3-yl)thiazole CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Iodo-2-(pyridin-3-yl)thiazole (CAS: 1187830-48-3) for Drug Discovery Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The compound this compound emerges as a molecule of significant interest, embodying the fusion of a thiazole ring with a pyridine moiety. This unique architecture serves as a versatile building block for the synthesis of novel compounds with wide-ranging therapeutic potential. The pyridine ring, a common feature in many natural alkaloids and approved drugs, offers hydrogen bonding capabilities and favorable pharmacokinetic properties.[1] The thiazole ring is also a key component in numerous pharmaceuticals, recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2]

The introduction of an iodine atom at the 5-position of the thiazole ring is a deliberate and strategic modification. This halogen provides a reactive handle for further synthetic elaboration, most notably through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This capability allows for the systematic exploration of chemical space, enabling the development of compound libraries for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of this compound, detailing its properties, a robust synthesis protocol, and its established applications as a precursor in the development of next-generation therapeutic agents.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.

PropertyValueReference(s)
CAS Number 1187830-48-3[3]
Molecular Formula C₈H₅IN₂S[4]
Molecular Weight 288.11 g/mol [4]
IUPAC Name 5-iodo-2-(pyridin-3-yl)-1,3-thiazole
Predicted Boiling Point 390.7 ± 48.0 °C
Predicted Density 1.886 g/cm³
Predicted pKa 2.59 ± 0.12
Storage Conditions 2-8°C, Protect from light

Synthesis and Mechanistic Insights

The synthesis of this compound is most logically achieved via a two-stage process: initial construction of the core 2-(pyridin-3-yl)thiazole scaffold, followed by regioselective iodination. This approach ensures high yields and avoids the use of potentially unstable iodinated starting materials.

Proposed Synthetic Workflow

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Electrophilic Iodination A Nicotinothioamide C 2-(Pyridin-3-yl)thiazole A->C EtOH, Reflux B 2-Bromoacetaldehyde B->C D N-Iodosuccinimide (NIS) E This compound (Final Product) D->E Acetonitrile, RT C_ref 2-(Pyridin-3-yl)thiazole C_ref->E

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Part 1: Synthesis of 2-(Pyridin-3-yl)thiazole via Hantzsch Condensation

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[5][6] It involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.

  • Rationale: This step builds the core heterocyclic system. Nicotinothioamide serves as the source of the nitrogen and sulfur atoms for the thiazole ring, while 2-bromoacetaldehyde provides the required three-carbon backbone. The reaction is driven by the formation of the stable, aromatic thiazole ring.[1]

  • Procedure:

    • To a round-bottom flask charged with nicotinothioamide (1.0 eq), add absolute ethanol (10 mL per mmol of thioamide).

    • Add a 50% aqueous solution of 2-bromoacetaldehyde (1.1 eq) dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • The resulting mixture is typically extracted with an organic solvent such as ethyl acetate or dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield pure 2-(pyridin-3-yl)thiazole.

Part 2: Regioselective Iodination

Electrophilic aromatic substitution on the 2-arylthiazole scaffold preferentially occurs at the C5 position. The C5 carbon is the most electron-rich position of the thiazole ring, making it highly susceptible to attack by electrophiles like I⁺.

  • Rationale: N-Iodosuccinimide (NIS) is a mild and effective source of an electrophilic iodine atom (I⁺). Acetonitrile is a suitable polar aprotic solvent for this transformation. The reaction proceeds via the formation of a sigma complex, followed by deprotonation to restore aromaticity and yield the final iodinated product.[7]

  • Procedure:

    • Dissolve the 2-(pyridin-3-yl)thiazole (1.0 eq) from Part 1 in acetonitrile (15 mL per mmol).

    • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, protecting it from light. Monitor the reaction by TLC or LC-MS.

    • Once the starting material is consumed, quench the reaction with a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the product with ethyl acetate. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The crude solid is purified by recrystallization or column chromatography to afford this compound.

Applications in Drug Discovery & Medicinal Chemistry

The this compound scaffold is a powerful platform for generating molecules with significant biological activity, particularly in oncology and infectious diseases. Its utility stems from the combination of the pharmacologically active pyridine-thiazole core and the synthetically versatile iodine substituent.

A Versatile Scaffold for Bioactive Agents

G cluster_apps Therapeutic Applications center This compound Scaffold kinase Kinase Inhibitors (CDK, PI3K, EGFR, B-RAF) center->kinase Cross-Coupling (e.g., Suzuki, Sonogashira) antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) center->antimicrobial Further Functionalization anticancer Anticancer Agents kinase->anticancer

Caption: Role as a central scaffold in medicinal chemistry.

Development of Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The pyridine-thiazole hybrid structure has proven to be an effective template for designing potent kinase inhibitors.[8][9]

  • Mechanism & Expertise: The nitrogen atoms in the pyridine and thiazole rings can act as hydrogen bond acceptors, interacting with key amino acid residues (e.g., in the hinge region) of the kinase ATP-binding pocket. The iodine at C5 allows for the introduction of various aryl or alkyl groups via cross-coupling. This enables chemists to probe different sub-pockets of the kinase active site to enhance potency and selectivity. Derivatives of this scaffold have shown inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), PI3K, and Epidermal Growth Factor Receptor (EGFR).[10][11]

Anticancer Agents

Beyond kinase inhibition, pyridine-thiazole derivatives have demonstrated broad anti-proliferative activity against numerous cancer cell lines, including those derived from colon, breast, and lung tumors.[8][12][13]

  • Mechanism & Trustworthiness: Studies have suggested that the mechanism of action for some pyridine-thiazole hybrids may involve the induction of genetic instability in tumor cells. The cytotoxic effects of certain derivatives have been shown to be reduced by inhibitors of PARP1 (Poly (ADP-ribose) polymerase 1), pointing towards a DNA-damage-related pathway.[12] The ability to systematically modify the scaffold starting from this compound allows for the fine-tuning of these cytotoxic properties to maximize efficacy against cancer cells while minimizing effects on normal cells.

Antimicrobial Applications

The thiazole ring is a well-established pharmacophore in the design of antimicrobial agents.[2][14]

  • Authoritative Grounding: The core structure of this compound can be elaborated to produce compounds with potential antibacterial and antifungal activity. By analogy with other thiazole-based antimicrobials, these agents could potentially act by inhibiting essential microbial enzymes. The synthetic accessibility provided by the iodo group makes this scaffold an attractive starting point for developing novel antibiotics and antifungals to combat drug-resistant pathogens.[15]

Handling and Safety Precautions

As a specialized laboratory chemical, a specific Material Safety Data Sheet (MSDS) for this compound may not be readily available. Therefore, it is imperative to handle this compound with the appropriate precautions for a novel, potentially hazardous substance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.

  • Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

    • If swallowed: Do NOT induce vomiting. Call a poison control center or doctor immediately.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), protected from light, as recommended.[4]

Conclusion

This compound is more than a mere chemical intermediate; it is a strategically designed platform for innovation in drug discovery. Its hybrid pyridine-thiazole core provides a foundation of proven biological relevance, while the C5-iodo substituent offers a gateway for extensive synthetic diversification. The robust and logical synthesis pathway enables its reliable production for research and development. For scientists and researchers in the pharmaceutical industry, this compound represents a valuable tool for accelerating the discovery of novel kinase inhibitors, anticancer agents, and antimicrobial therapies, ultimately contributing to the advancement of human health.

References

An In-depth Technical Guide to the Solubility of 5-Iodo-2-(pyridin-3-yl)thiazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Iodo-2-(pyridin-3-yl)thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive published solubility data for this specific molecule, this document emphasizes the foundational principles governing its solubility and presents a robust, step-by-step experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to facilitate the integration of this compound into further research and development.

Introduction to this compound

This compound is a substituted heterocyclic compound featuring a pyridine ring linked to an iodinated thiazole ring.[1] Its molecular structure suggests potential applications as a building block in the synthesis of more complex molecules, particularly in the realm of drug discovery where pyridine and thiazole moieties are recognized pharmacophores.[2][3] Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4][5] The presence of an iodine atom provides a site for further functionalization through cross-coupling reactions, enhancing its synthetic utility.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₈H₅IN₂SPubChem[1]
Molecular Weight288.11 g/mol PubChem[1]
XLogP32.2PubChem[1]
Hydrogen Bond Donors0PubChem[1]
Hydrogen Bond Acceptors3PubChem[1]

The calculated LogP value of 2.2 suggests that this compound has moderate lipophilicity.[1] This property, along with its potential for hydrogen bonding via the nitrogen atoms in the pyridine and thiazole rings, will significantly influence its solubility in various organic solvents.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. For this compound, several factors will dictate its solubility in a given organic solvent:

  • Polarity: The molecule possesses both polar (pyridine and thiazole rings) and nonpolar (the overall aromatic system) characteristics. The nitrogen atoms introduce polarity and sites for hydrogen bonding. Therefore, it is expected to have appreciable solubility in polar aprotic and polar protic solvents.

  • Hydrogen Bonding: The nitrogen atoms in the pyridine and thiazole rings can act as hydrogen bond acceptors. Solvents that are strong hydrogen bond donors (e.g., alcohols) will likely exhibit enhanced solubility of the compound.

  • Dipole-Dipole Interactions: The molecule has a permanent dipole moment, which will favor interactions with polar solvents.

  • Van der Waals Forces: These forces will be present in all solvent-solute interactions but will be the dominant force in nonpolar solvents.

Based on these principles, we can predict the following general solubility trends for this compound:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and in polar protic solvents like methanol and ethanol.

  • Moderate Solubility: Expected in solvents of intermediate polarity such as acetone and dichloromethane.

  • Low Solubility: Expected in nonpolar solvents like toluene and hexanes.

Experimental Determination of Solubility: A Standardized Protocol

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[6]

Materials and Equipment
  • This compound (solid, high purity)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, DMSO) of analytical grade

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep1 Weigh excess solid This compound prep2 Add a known volume of organic solvent prep1->prep2 into vials equil Shake vials at a constant temperature for 24-48 hours prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute filtrate sample2->sample3 sample4 Analyze by HPLC or UV-Vis Spectroscopy sample3->sample4 calc Determine concentration from calibration curve sample4->calc

Figure 1: Experimental workflow for solubility determination.
Step-by-Step Methodology

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (in which it is freely soluble, e.g., DMSO).

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • To each vial, add a precise volume of the desired organic solvent.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Sampling and Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples using a validated analytical method (HPLC or UV-Vis spectroscopy) to determine the concentration of this compound.

  • Data Calculation and Reporting:

    • Using the calibration curve, determine the concentration of the compound in the diluted samples.

    • Calculate the solubility by taking into account the dilution factor.

    • The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25 °C

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Methanol32.7
Ethanol24.5
Acetone20.7
Dichloromethane8.9
Ethyl Acetate6.0
Toluene2.4
Dimethyl Sulfoxide46.7

The results should be interpreted in the context of the theoretical principles discussed earlier. For instance, a higher solubility in polar solvents like methanol and DMSO would be consistent with the polar nature of the molecule. The data can then be used to guide decisions in synthetic chemistry (e.g., choosing a reaction solvent) or in early-stage drug development (e.g., selecting a vehicle for in vitro assays).

Conclusion

References

Spectroscopic Analysis of 5-Iodo-2-(pyridin-3-yl)thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-(pyridin-3-yl)thiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a pyridine ring linked to an iodinated thiazole, presents a unique electronic and steric profile, making it a valuable scaffold for the development of novel therapeutic agents and functional materials. The presence of the iodine atom offers a site for further chemical modification, such as cross-coupling reactions, allowing for the synthesis of a diverse range of derivatives.

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A thorough understanding of the spectroscopic data is paramount for confirming the chemical structure, assessing purity, and elucidating the electronic properties of the molecule. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of this and related compounds.

Molecular Structure and Key Features

The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure. This compound consists of a thiazole ring substituted at the 2-position with a pyridine-3-yl group and at the 5-position with an iodine atom.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

A Note on Data Availability:

Despite extensive searches of scientific literature and chemical databases, detailed experimental spectroscopic data (NMR, IR, MS) for this compound could not be located in publicly available sources. The following sections will, therefore, provide a predictive analysis based on the known spectroscopic behavior of structurally similar compounds, namely substituted pyridinylthiazoles and iodinated aromatic systems. This approach allows for a reasoned estimation of the expected spectral features and provides a framework for the interpretation of experimentally acquired data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectra would provide invaluable structural information.

Experimental Considerations

To obtain high-quality NMR spectra, the choice of solvent and instrument parameters is critical.

Protocol for NMR Sample Preparation and Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the protons on the thiazole and pyridine rings. The predicted chemical shifts (δ) are influenced by the electronegativity of the heteroatoms and the electronic effects of the substituents.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
Thiazole H-47.5 - 8.0Singlet (s)-The proton at the C-4 position of the thiazole ring is adjacent to the nitrogen and sulfur atoms and is expected to appear as a singlet.
Pyridine H-2'9.0 - 9.2Doublet (d) or Doublet of Doublets (dd)~2-3This proton is ortho to the pyridine nitrogen and is expected to be the most deshielded proton of the pyridine ring.
Pyridine H-4'8.2 - 8.5Doublet of Doublets (dd)~8 and ~2This proton is meta to the nitrogen and coupled to both H-5' and H-2'.
Pyridine H-5'7.4 - 7.6Triplet (t) or Doublet of Doublets (dd)~8 and ~5This proton is meta to the nitrogen and coupled to H-4' and H-6'.
Pyridine H-6'8.6 - 8.8Doublet (d) or Doublet of Doublets (dd)~5This proton is ortho to the nitrogen and is expected to be significantly deshielded.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the local electronic environment of each carbon atom.

Carbon Predicted Chemical Shift (δ, ppm) Rationale
Thiazole C-2165 - 175This carbon is attached to two heteroatoms (N and S) and the pyridine ring, leading to a significant downfield shift.
Thiazole C-4120 - 130This carbon is part of the aromatic thiazole ring.
Thiazole C-580 - 90The direct attachment of the highly electronegative iodine atom will cause a significant upfield shift for this carbon.
Pyridine C-2'148 - 152This carbon is adjacent to the nitrogen atom.
Pyridine C-3'130 - 135This is the point of attachment to the thiazole ring.
Pyridine C-4'123 - 128Aromatic carbon of the pyridine ring.
Pyridine C-5'135 - 140Aromatic carbon of the pyridine ring.
Pyridine C-6'149 - 153This carbon is adjacent to the nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

Experimental Considerations

Protocol for IR Data Acquisition:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. For the ATR method, a small amount of the solid sample is placed directly on the crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is usually presented as a plot of transmittance versus wavenumber (cm⁻¹).

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the aromatic rings and the C-I bond.

Wavenumber (cm⁻¹) Vibration Description
3100 - 3000C-H stretchingAromatic C-H stretching vibrations from both the pyridine and thiazole rings.
1600 - 1450C=C and C=N stretchingAromatic ring stretching vibrations. Multiple bands are expected in this region.
1400 - 1000In-plane C-H bendingAromatic C-H in-plane bending vibrations.
900 - 650Out-of-plane C-H bendingAromatic C-H out-of-plane bending vibrations, which can be diagnostic for the substitution pattern.
600 - 500C-I stretchingThe carbon-iodine stretching vibration is expected in the far-infrared region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Experimental Considerations

Protocol for Mass Spectrometry Data Acquisition:

  • Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will likely produce the protonated molecular ion [M+H]⁺.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Predicted Mass Spectrum

The molecular formula of this compound is C₈H₅IN₂S. The expected mass spectral data is as follows:

  • Molecular Weight: 288.11 g/mol

  • Monoisotopic Mass: 287.9218 g/mol

  • Expected Molecular Ion Peak [M+H]⁺: m/z 288.9296

Predicted Fragmentation Pathway:

The fragmentation pattern in the mass spectrum can provide valuable structural information.

Predicted ESI-MS Fragmentation of this compound

Fragmentation_Pathway M [C₈H₅IN₂S + H]⁺ m/z = 288.9 F1 [C₈H₅N₂S]⁺ m/z = 161.0 M->F1 - I F2 [C₅H₄N]⁺ m/z = 78.0 F1->F2 - CS

Caption: A plausible fragmentation pathway for the protonated molecule.

Under ESI-MS conditions, the protonated molecule ([M+H]⁺) is expected to be the base peak. Fragmentation may occur through the loss of the iodine radical, followed by the cleavage of the thiazole ring.

Conclusion

A Technical Guide to the Medicinal Chemistry Applications of 5-Iodo-2-(pyridin-3-yl)thiazole: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The search for novel molecular scaffolds that provide both biological relevance and synthetic versatility is a cornerstone of modern drug discovery. The 5-Iodo-2-(pyridin-3-yl)thiazole moiety presents itself as a high-potential starting point for medicinal chemistry campaigns. This technical guide elucidates the strategic value of this compound, dissecting its constituent parts—the biologically privileged thiazole ring, the pharmacophorically critical pyridine group, and the synthetically powerful 5-iodo substituent. While direct biological data on this specific molecule is nascent, a comprehensive analysis of analogous structures strongly indicates its primary potential in the development of novel kinase inhibitors for oncology, fibrosis, and inflammatory disorders. Furthermore, the 5-iodo group serves as a robust synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse chemical libraries. This document provides a strategic overview, detailed experimental protocols, and forward-looking perspectives for researchers and drug development professionals seeking to leverage this promising scaffold.

Section 1: Deconstruction of the this compound Scaffold

The therapeutic potential of this compound (PubChem CID: 52911133) can be understood by examining its three key structural components[1]. Each component brings a well-established pedigree in medicinal chemistry, and their combination creates a scaffold with compelling features for target-oriented drug design.

  • The Thiazole Core: The 1,3-thiazole ring is a five-membered heterocycle recognized as a "privileged scaffold" in drug discovery. It is a core component of numerous FDA-approved drugs, including the kinase inhibitors Dasatinib and Dabrafenib, demonstrating its clinical relevance[2]. Thiazole derivatives are known to possess a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties[2][3]. The 2,5-disubstituted pattern, as seen in this molecule, is a common motif in biologically active compounds[3][4].

  • The Pyridin-3-yl Substituent: The pyridine ring is another ubiquitous feature in pharmacologically active agents, found in natural products and synthetic drugs alike[5][6]. In the context of kinase inhibition, the nitrogen atom of the pyridine ring is a potent hydrogen bond acceptor. It frequently acts as a "hinge-binder," forming a critical hydrogen bond with the backbone amide protons of the kinase hinge region, a common anchoring point for Type I and Type II kinase inhibitors[7]. The 3-pyridyl (or meta-pyridyl) orientation provides a specific vector for this interaction and for orienting further substitutions into solvent-exposed regions of an active site.

  • The 5-Iodo Group: The iodine atom at the 5-position is arguably the most strategic feature for a drug discovery program. It serves a dual purpose:

    • A Versatile Synthetic Handle: The carbon-iodine bond is highly susceptible to oxidative addition by transition metal catalysts, making it an ideal electrophile for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck)[8][9]. This allows the scaffold to be used as a foundational building block for creating libraries of novel analogues with diverse C-5 substituents.

    • A Halogen Bond Donor: The iodine atom can act as a halogen bond donor, a non-covalent interaction that can significantly enhance binding affinity and selectivity for a protein target[10]. This provides an additional mode of interaction within a target's active site that can be exploited during lead optimization.

Section 2: Strategic Synthetic Elaboration of the Scaffold

The primary utility of this compound in an early-stage discovery program is its role as a versatile intermediate. The 5-iodo position is ripe for diversification, allowing for a systematic exploration of the structure-activity relationship (SAR) at this vector.

Application as a Building Block in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C-C bonds, particularly between sp²-hybridized carbons[9]. Using this compound as the electrophilic partner, researchers can introduce a vast array of aryl and heteroaryl boronic acids or esters at the C-5 position. This strategy enables the rapid synthesis of a chemical library to probe for interactions within a target's binding pocket.

This protocol describes a representative microwave-assisted Suzuki-Miyaura coupling for the synthesis of a 5-aryl-2-(pyridin-3-yl)thiazole derivative.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst, e.g., Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base, e.g., Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)[8]

  • Solvent system, e.g., 1,4-Dioxane and Water (4:1 v/v)

  • Microwave reaction vial

Step-by-Step Methodology:

  • Vial Preparation: To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add this compound.

  • Reagent Addition: Sequentially add the arylboronic acid, Cs₂CO₃, and the palladium catalyst to the vial.

  • Solvent Addition: Add the 1,4-dioxane/water solvent system. The total volume should be sufficient to ensure proper mixing (e.g., 2 mL for a ~0.1 mmol scale reaction).

  • Degassing (Causality): Seal the vial and degas the reaction mixture by bubbling argon or nitrogen through the solution for 5-10 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) active catalyst species that is formed in situ[11].

  • Microwave Irradiation: Place the vial in a microwave reactor and heat the mixture to 100-120 °C for 15-30 minutes. Microwave heating provides rapid and uniform heating, often accelerating reaction times and improving yields compared to conventional heating.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-(pyridin-3-yl)thiazole.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, LC-MS, and ¹³C NMR.

G cluster_start Starting Materials cluster_reagents Reaction Conditions A This compound F Microwave Irradiation (100-120 °C, 15-30 min) A->F B Arylboronic Acid (R-B(OH)2) B->F C Pd Catalyst (e.g., Pd(dppf)Cl2) C->F D Base (Cs2CO3) D->F E Solvent (Dioxane/H2O) E->F G Work-up & Purification (Extraction, Chromatography) F->G H Diversified Library 5-Aryl-2-(pyridin-3-yl)thiazoles G->H

Caption: Workflow for library generation via Suzuki coupling.

Section 3: Potential Therapeutic Applications & Target Classes

Based on extensive precedent from structurally related compounds, the this compound scaffold and its derivatives are prime candidates for investigation in several therapeutic areas, most notably in kinase inhibition.

Primary Application: Kinase Inhibition

The pyridinylthiazole framework is a validated scaffold for targeting protein kinases. A notable example is the development of 5-(pyridin-2-yl)thiazoles as potent inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, also known as ALK5[12]. The TGF-β/ALK5 pathway is a critical driver of fibrosis and is implicated in cancer progression, making ALK5 a high-value therapeutic target. The pyridine nitrogen is hypothesized to form a key hydrogen bond in the kinase hinge region, anchoring the inhibitor in the ATP-binding site.

G TGFB TGF-β Ligand RecII Type II Receptor (TβRII) TGFB->RecII RecI Type I Receptor (ALK5) RecII->RecI recruits & phosphorylates SMAD SMAD2/3 RecI->SMAD phosphorylates Inhibitor Pyridinylthiazole Inhibitor Inhibitor->RecI BLOCKS pSMAD p-SMAD2/3 Complex SMAD Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene Gene Transcription (Fibrosis, EMT) Nucleus->Gene regulates

Caption: Inhibition of the ALK5 kinase blocks TGF-β signaling.

A logical workflow is essential to identify and validate hits from a compound library derived from the parent scaffold.

Step-by-Step Methodology:

  • Primary Screen (High-Throughput):

    • Assay: Use a biochemical assay, such as an ADP-Glo™ or LanthaScreen™ Eu Kinase Binding Assay, to measure the direct inhibition of a target kinase (e.g., ALK5) by the library compounds at a single high concentration (e.g., 10 µM).

    • Objective: To identify initial "hits" that show significant inhibition (e.g., >50%) of kinase activity.

  • Dose-Response and IC₅₀ Determination:

    • Assay: For all primary hits, perform the same biochemical assay over a range of concentrations (e.g., 10-point, 3-fold serial dilutions).

    • Objective: To determine the half-maximal inhibitory concentration (IC₅₀), a key measure of compound potency. This step validates the initial hit and quantifies its activity.

  • Cellular Target Engagement Assay:

    • Assay: Use a cell-based assay to confirm that the compound can enter cells and inhibit the target in a physiological context. For ALK5, this could be a luciferase reporter assay in cells transfected with a TGF-β responsive promoter construct (e.g., p3TP-lux)[12].

    • Objective: To measure cellular potency and confirm the mechanism of action.

  • Selectivity Profiling:

    • Assay: Screen promising hits against a panel of related and unrelated kinases (e.g., a commercial kinase panel).

    • Objective (Causality): To determine the selectivity of the compound. A highly selective compound is often preferred as it is less likely to cause off-target side effects.

  • Orthogonal Validation:

    • Assay: Use a different assay format to confirm activity, such as a Western blot to measure the inhibition of downstream substrate phosphorylation (e.g., p-SMAD2).

    • Objective: To ensure the observed activity is not an artifact of the primary assay format.

G A Compound Library (5-Aryl-2-(pyridin-3-yl)thiazoles) B Primary Screen (Single Dose, e.g., 10 µM) A->B C Identify Hits (e.g., >50% Inhibition) B->C D Dose-Response Curve (IC50 Determination) C->D E Cellular Assay (Target Engagement) D->E F Kinase Selectivity Panel E->F G Orthogonal Validation (e.g., Western Blot) E->G H Validated Lead Compound F->H G->H

Caption: A typical workflow for kinase inhibitor discovery.

The quantitative data generated from the screening cascade should be summarized in a clear, tabular format to facilitate SAR analysis.

Compound IDR-Group (at C-5)Kinase IC₅₀ (nM)Cellular IC₅₀ (nM)
Parent -I>10,000>10,000
LIB-001 Phenyl8502,100
LIB-002 4-Fluorophenyl425980
LIB-003 3-Methoxyphenyl6201,500
LIB-004 Quinoxalin-6-yl[12]2595
LIB-005 2-Naphthyl150450
Secondary Application: Antimicrobial Agents

The thiazole nucleus is a well-established pharmacophore in antimicrobial agents[13][14]. Numerous studies have demonstrated that substitutions at the C-2, C-4, and C-5 positions can yield compounds with potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains[13][14][15]. The this compound scaffold and its derivatives therefore represent an unexplored but promising area for the discovery of new antibacterial and antifungal drugs.

Methodology:

  • Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of ~5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37 °C for 18-24 hours).

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Section 4: Conclusion and Future Directions

This compound is a strategically designed scaffold with significant potential in medicinal chemistry. Its true value lies not in its intrinsic biological activity, but in its capacity to serve as a versatile platform for the rapid development of diversified chemical libraries. The evidence strongly suggests that the most fruitful application of this scaffold will be in the discovery of novel protein kinase inhibitors, leveraging the established role of the pyridinylthiazole motif in targeting the ATP-binding site.

Future research should focus on:

  • Library Synthesis: Synthesizing a focused library of 5-aryl/heteroaryl derivatives via Suzuki and other cross-coupling reactions to explore a wide range of chemical space.

  • Targeted Screening: Screening this library against panels of kinases implicated in diseases such as cancer (e.g., ALK5, ROCK, Aurora kinases) and inflammatory disorders.

  • SAR Elucidation: Systematically analyzing the screening data to build a robust structure-activity relationship, guiding the rational design of second-generation compounds with improved potency, selectivity, and drug-like properties.

By following the strategic workflows outlined in this guide, research organizations can effectively harness the potential of this compound to accelerate their drug discovery programs.

Section 5: References

  • Gomha, S. M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. --INVALID-LINK--

  • Gomha, S. M., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. --INVALID-LINK--

  • Kaur, R., et al. (2021). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. ResearchGate. --INVALID-LINK--

  • Zhang, T., et al. (2017). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. National Institutes of Health. --INVALID-LINK--

  • National Center for Biotechnology Information (n.d.). This compound. PubChem. --INVALID-LINK--

  • Al-Saidi, H. M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health. --INVALID-LINK--

  • Kumar, S., et al. (2023). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. National Institutes of Health. --INVALID-LINK--

  • Ravula, S., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. National Institutes of Health. --INVALID-LINK--

  • Taylor & Francis Online (n.d.). Bioisostere – Knowledge and References. Taylor & Francis. --INVALID-LINK--

  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online. --INVALID-LINK--

  • Drouillat, B., et al. (2015). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. ResearchGate. --INVALID-LINK--

  • Valente, C., et al. (2021). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. MDPI. --INVALID-LINK--

  • The Organic Chemistry Tutor (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. --INVALID-LINK--

  • Ghorab, M. M., et al. (2022). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. MDPI. --INVALID-LINK--

  • Tojo, Y., et al. (2008). Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. PubMed. --INVALID-LINK--

  • Zhang, Y., et al. (2020). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. PubMed. --INVALID-LINK--

  • Tadić, A., et al. (2021). Benzothiazole-based Compounds in Antibacterial Drug Discovery. PubMed. --INVALID-LINK--

References

An In-depth Technical Guide to the Biological Activity of 5-Iodo-2-(pyridin-3-yl)thiazole and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The confluence of the thiazole and pyridine rings in a single molecular framework has given rise to a plethora of compounds with significant pharmacological potential. This technical guide delves into the biological activities of a specific, yet underexplored, member of this family: 5-Iodo-2-(pyridin-3-yl)thiazole, and its analogs. While direct research on this exact molecule is nascent, this guide synthesizes available information on closely related structures to provide a comprehensive overview of its potential as a scaffold in drug discovery. We will explore its synthetic pathways, known and potential biological targets, and the methodologies for evaluating its efficacy, with a particular focus on its anticancer, antimicrobial, and kinase inhibitory activities.

Introduction: The Pyridine-Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active compounds. Its presence in natural products like vitamin B1 (thiamine) and penicillin underscores its fundamental role in biological processes. In synthetic medicinal chemistry, the thiazole nucleus is a versatile scaffold, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2]

The pyridine ring, a six-membered nitrogen-containing heterocycle, is another privileged structure in drug design, found in a vast number of pharmaceuticals. The incorporation of a pyridine moiety can enhance the pharmacological profile of a molecule by modulating its solubility, metabolic stability, and ability to form crucial interactions with biological targets.[3]

The hybridization of these two pharmacophores into a single 2-(pyridin-yl)thiazole framework has yielded compounds with promising therapeutic potential, particularly in the realm of oncology and infectious diseases. This guide will specifically focus on the 5-iodo substituted variant, a structural motif that offers unique opportunities for further chemical modification and biological exploration.

Synthetic Strategies: Building the this compound Core

The construction of the 2,5-disubstituted thiazole ring is most commonly achieved through the Hantzsch thiazole synthesis . This robust and versatile reaction involves the condensation of a thioamide with an α-halocarbonyl compound.[4][5] For the synthesis of this compound, this would typically involve the reaction of nicotinothioamide (the thioamide of nicotinic acid) with an α-halo-α-iodo ketone or a related synthetic equivalent.

A general synthetic workflow is depicted below:

Hantzsch_Thiazole_Synthesis Thioamide Nicotinothioamide Intermediate Thiazoline Intermediate Thioamide->Intermediate Nucleophilic attack AlphaHalo α-halo-α-iodo carbonyl compound AlphaHalo->Intermediate Product This compound Intermediate->Product Dehydration/ Aromatization Reagents Base (e.g., NaHCO3, Pyridine) Solvent (e.g., Ethanol) Reagents->Intermediate caption General Hantzsch synthesis for this compound.

Caption: General Hantzsch synthesis for this compound.

The iodine atom at the 5-position of the thiazole ring is of particular interest. Halogen atoms can significantly influence the biological activity of a molecule through various mechanisms, including:

  • Modulation of Lipophilicity: Halogens can increase the lipophilicity of a compound, potentially enhancing its ability to cross cell membranes.

  • Formation of Halogen Bonds: The iodine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms in a biological target, thereby influencing binding affinity and selectivity.

  • Metabolic Stability: The presence of a halogen can block sites of metabolism, increasing the compound's half-life.

  • Synthetic Handle: The carbon-iodine bond can serve as a versatile synthetic handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse analog libraries.

Biological Activities and Potential Mechanisms of Action

While specific biological data for this compound is limited, the broader class of pyridine-thiazole derivatives has demonstrated significant activity in several key therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyridine-thiazole hybrids.[3][6] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression.

3.1.1. Kinase Inhibition: A Promising Avenue

Protein kinases are a class of enzymes that play a critical role in cell signaling and are frequently dysregulated in cancer. The pyridine-thiazole scaffold is a common feature in many kinase inhibitors.[7] For instance, derivatives of N-(1,3-thiazol-2-yl)pyridin-2-amine have been identified as potent inhibitors of KDR kinase (VEGFR-2), a key player in angiogenesis.

The potential of this compound and its analogs as kinase inhibitors is a compelling area for investigation. The pyridine and thiazole moieties can engage in hydrogen bonding and other interactions within the ATP-binding pocket of kinases, while the iodo-substituent could potentially form a halogen bond with a backbone carbonyl, enhancing binding affinity.

A hypothetical binding mode of a 5-iodo-2-pyridylthiazole derivative in a kinase active site is illustrated below:

Kinase_Inhibition_Pathway cluster_0 Kinase Active Site ATP_pocket ATP Binding Pocket Hinge Hinge Region Halogen_pocket Halogen Binding Pocket Inhibitor This compound Analog Inhibitor->ATP_pocket Occupies Inhibitor->Hinge H-bond from Pyridine-N Inhibitor->Halogen_pocket Halogen bond from Iodine ATP ATP ATP->ATP_pocket Competitive Binding caption Hypothetical binding of a 5-iodo-2-pyridylthiazole in a kinase.

Caption: Hypothetical binding of a 5-iodo-2-pyridylthiazole in a kinase.

3.1.2. Induction of Apoptosis

Several pyridine-thiazole derivatives have been shown to induce apoptosis in cancer cells.[8] The precise mechanisms can vary but often involve the activation of caspase cascades and the disruption of mitochondrial function. Further investigation is warranted to determine if this compound and its analogs share this pro-apoptotic activity.

Antimicrobial Activity

The thiazole ring is a well-established pharmacophore in antimicrobial agents. The emergence of drug-resistant pathogens necessitates the development of new classes of antibiotics. Halogenated thiazole derivatives have shown promising antimicrobial activity against a range of bacteria and fungi.[9][10] The presence of a halogen atom can enhance the antimicrobial potency of the thiazole scaffold.[11]

The mechanism of action for antimicrobial thiazoles can be diverse, including the inhibition of essential enzymes, disruption of cell wall synthesis, and interference with DNA replication. The specific target of this compound would need to be elucidated through dedicated mechanistic studies.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound and its analogs, a series of well-established in vitro assays can be employed.

Anticancer Activity Assays

4.1.1. Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 0.01 µM to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Seed Cancer Cells (96-well plate) Treatment Treat with This compound Analogs Start->Treatment Incubation Incubate (48-72 hours) Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan Formazan Formation MTT_add->Formazan Solubilize Solubilize Formazan Formazan->Solubilize Read Measure Absorbance Solubilize->Read Analysis Calculate IC50 Read->Analysis caption Workflow for MTT-based cell viability assay.

Caption: Workflow for MTT-based cell viability assay.

4.1.2. In Vitro Kinase Inhibition Assay

To evaluate the potential of these compounds as kinase inhibitors, a variety of in vitro kinase assay formats can be utilized, such as radiometric assays or fluorescence-based assays.

Protocol (Generic Radiometric Assay):

  • Reaction Setup: In a 96-well plate, combine the kinase, a substrate peptide, and the test compound at various concentrations in a suitable kinase buffer.

  • Initiation: Start the reaction by adding a solution containing ATP and [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the amount of radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Antimicrobial Activity Assays

4.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified time (e.g., 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights and Future Directions

While a detailed SAR for this compound is yet to be established, some general trends can be inferred from related pyridine-thiazole series.

  • Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring can significantly impact activity. Electron-donating or withdrawing groups can modulate the electronic properties of the ring and its ability to interact with target proteins.

  • Substitution at the 5-Position of the Thiazole Ring: As discussed, the halogen at this position is a key feature. A comparative study of different halogens (F, Cl, Br, I) at this position would be highly valuable to understand the role of halogen bonding and lipophilicity.

  • Analogs and Derivatives: The iodo-substituent provides a convenient handle for the synthesis of a wide range of analogs through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This would allow for the exploration of a much larger chemical space and the potential discovery of compounds with improved potency and selectivity.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs. This should be coupled with in-depth mechanistic studies to identify the specific biological targets and pathways modulated by these compounds.

Conclusion

The this compound scaffold represents a promising, yet largely unexplored, area in medicinal chemistry. Based on the well-documented biological activities of related pyridine-thiazole derivatives, this class of compounds holds significant potential as anticancer, antimicrobial, and kinase-inhibiting agents. The presence of the iodine atom offers unique opportunities for both enhancing biological activity through halogen bonding and for the facile generation of diverse analog libraries. The experimental protocols outlined in this guide provide a solid foundation for the systematic evaluation of these compounds and for unlocking their therapeutic potential. Further dedicated research into this specific chemical space is highly encouraged and is poised to yield exciting discoveries in the field of drug development.

References

An In-depth Technical Guide to 5-Iodo-2-(pyridin-3-yl)thiazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Iodo-2-(pyridin-3-yl)thiazole, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document delves into its commercial availability, physicochemical properties, synthesis, and key applications, with a focus on its utility as a versatile intermediate for the development of novel therapeutic agents. Detailed experimental protocols and illustrative diagrams are included to furnish researchers with the practical knowledge required to effectively utilize this compound in their work.

Introduction: The Significance of the Pyridine-Thiazole Scaffold

The fusion of pyridine and thiazole rings creates a privileged heterocyclic scaffold that is a recurring motif in a multitude of biologically active compounds. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common feature in numerous natural products and pharmaceuticals, contributing to favorable pharmacokinetic properties and providing a key interaction point with biological targets. The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is another cornerstone of medicinal chemistry, found in a wide array of drugs, including antimicrobial and anticancer agents.[1]

The combination of these two moieties in the form of 2-(pyridin-3-yl)thiazole derivatives has garnered considerable attention from the drug discovery community. These compounds have been explored for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The introduction of a halogen, specifically iodine, at the 5-position of the thiazole ring, as in this compound, significantly enhances its synthetic versatility. The iodo-substituent serves as a highly effective handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments and the construction of complex molecular architectures. This makes this compound a valuable starting material for the generation of compound libraries for high-throughput screening and lead optimization efforts.

Commercial Availability and Suppliers

This compound is commercially available from a number of specialty chemical suppliers. Researchers can procure this compound in various quantities, typically with a purity of 95% or higher. When sourcing this reagent, it is crucial to obtain a certificate of analysis to confirm its identity and purity.

Below is a summary of some of the commercial suppliers:

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Parchem 1187830-48-3C₈H₅IN₂S288.11Specialty chemical supplier.[4]
Laibo Chem (via Orion Cientific) 1187830-48-3C₈H₅IN₂S288.11Available in various package sizes (e.g., 50mg, 250mg).
PubChem Listed Vendors 1187830-48-3C₈H₅IN₂S288.11PubChem lists several chemical vendors for this compound.[5]

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.

Table of Physicochemical Properties:

PropertyValueSource
Molecular Formula C₈H₅IN₂SPubChem[5]
Molecular Weight 288.11 g/mol PubChem[5]
IUPAC Name 5-iodo-2-(pyridin-3-yl)-1,3-thiazolePubChem[5]
CAS Number 1187830-48-3PubChem[5]
Density 1.886 g/cm³ (Predicted)ChemBK[6]
Boiling Point 390.7 ± 48.0 °C (Predicted)ChemBK[6]
pKa 2.59 ± 0.12 (Predicted)ChemBK[6]
LogP 2.2PubChem[5]

Spectral Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine and thiazole rings. The pyridine ring protons will appear in the aromatic region, with their chemical shifts and coupling patterns dictated by their positions relative to the nitrogen atom and the thiazole substituent. The thiazole proton will likely appear as a singlet in the aromatic region.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the neighboring heteroatoms (N, S, I).

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C=N and C=C stretching vibrations of the aromatic rings. The C-I bond will have a characteristic stretching frequency in the far-infrared region.

  • Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of iodine and cleavage of the pyridine and thiazole rings.[7]

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process: the initial construction of the 2-(pyridin-3-yl)thiazole core, followed by regioselective iodination at the 5-position of the thiazole ring. A common and robust method for the formation of the thiazole ring is the Hantzsch thiazole synthesis.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Electrophilic Iodination Nicotinamide Nicotinamide Thioamide Formation Thioamide Formation Nicotinamide->Thioamide Formation Thionating Agent (e.g., Lawesson's Reagent) alpha-Halo Ketone alpha-Halo Ketone 2-(pyridin-3-yl)thiazole 2-(pyridin-3-yl)thiazole alpha-Halo Ketone->2-(pyridin-3-yl)thiazole Thionating Agent Thionating Agent Thioamide Formation->2-(pyridin-3-yl)thiazole alpha-Halo Ketone (e.g., 2-bromoacetaldehyde) 2-(pyridin-3-yl)thiazole_input 2-(pyridin-3-yl)thiazole This compound This compound 2-(pyridin-3-yl)thiazole_input->this compound Iodinating Agent (e.g., NIS, I₂/HIO₃) Iodinating Agent Iodinating Agent Iodinating Agent->this compound

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol (Illustrative)

This protocol is a representative example based on established methodologies for Hantzsch thiazole synthesis and subsequent iodination.

Step 1: Synthesis of 2-(pyridin-3-yl)thiazole

  • Thioamide Formation: To a solution of nicotinamide (1 equivalent) in a suitable solvent such as dry THF, add Lawesson's reagent (0.5 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the resulting crude nicotinothioamide by column chromatography on silica gel.

  • Hantzsch Cyclization: Dissolve the purified nicotinothioamide (1 equivalent) in a suitable solvent like ethanol.

  • Add an α-halo ketone such as 2-bromoacetaldehyde dimethyl acetal (1.1 equivalents).

  • Reflux the mixture for 6-8 hours, again monitoring by TLC.

  • After the reaction is complete, cool the mixture and neutralize with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude 2-(pyridin-3-yl)thiazole by column chromatography.

Step 2: Iodination of 2-(pyridin-3-yl)thiazole

  • Reaction Setup: Dissolve 2-(pyridin-3-yl)thiazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid.

  • Add an iodinating agent. A common and effective reagent is N-iodosuccinimide (NIS) (1.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by column chromatography on silica gel to obtain the final product.

Applications in Drug Development

The true value of this compound lies in its utility as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The iodo-substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino groups at the 5-position of the thiazole ring.[8][9][10][11][12]

G cluster_0 Cross-Coupling Reactions This compound This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) This compound->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkynes) This compound->Sonogashira Pd/Cu Catalysts, Base Buchwald-Hartwig Buchwald-Hartwig Amination (Amines) This compound->Buchwald-Hartwig Pd Catalyst, Base Novel Pyridine-Thiazole Derivatives Novel Pyridine-Thiazole Derivatives Suzuki->Novel Pyridine-Thiazole Derivatives C-C Bond Formation Sonogashira->Novel Pyridine-Thiazole Derivatives C-C Bond Formation Buchwald-Hartwig->Novel Pyridine-Thiazole Derivatives C-N Bond Formation

Caption: Application of this compound in cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of sodium carbonate (2 M, 2-3 equivalents) or potassium carbonate.

  • Solvent: Add a suitable solvent system, commonly a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water (e.g., in a 4:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 8-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-(pyridin-3-yl)thiazole derivative.[10][13]

Conclusion

This compound is a strategically important building block for medicinal chemists and drug discovery scientists. Its commercial availability, coupled with its synthetic tractability, particularly in palladium-catalyzed cross-coupling reactions, makes it an invaluable tool for the synthesis of novel and diverse libraries of pyridine-thiazole-based compounds. The ability to readily introduce a wide array of substituents at the 5-position of the thiazole ring provides a powerful avenue for modulating the biological activity and physicochemical properties of the resulting molecules. This guide has provided a foundational understanding of this compound, from its basic properties to its practical application in the laboratory, with the aim of empowering researchers to leverage its full potential in their quest for new therapeutic agents.

References

An In-depth Technical Guide to the Safe Handling of 5-Iodo-2-(pyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. A specific Material Safety Data Sheet (MSDS) for 5-Iodo-2-(pyridin-3-yl)thiazole is not publicly available. The information herein is extrapolated from data on structurally related compounds, including halogenated pyridines, thiazoles, and other iodo-organic molecules. All handling should be conducted with the assumption that this compound is hazardous.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, incorporating a pyridine ring, a thiazole ring, and an iodine atom, presents a unique combination of chemical properties that, while promising for therapeutic applications, also necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon established principles of chemical safety and data from analogous compounds.

Compound Profile and Physicochemical Properties

A foundational understanding of the physical and chemical properties of a compound is critical for its safe handling.

PropertyValueSource
Molecular Formula C₈H₅IN₂S--INVALID-LINK--[1], --INVALID-LINK--[2]
Molar Mass 288.11 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2]
Appearance Yellow to brown solid powder--INVALID-LINK--
Density (Predicted) 1.886 g/cm³--INVALID-LINK--[1]
Boiling Point (Predicted) 390.7 ± 48.0 °C--INVALID-LINK--[1]
Solubility Soluble in some organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dichloromethane.--INVALID-LINK--

Hazard Identification and Risk Assessment

Due to the lack of specific toxicological data, a conservative approach to hazard assessment is mandatory. The potential hazards are inferred from the structural components:

  • Pyridine Moiety: Pyridine and its derivatives can be flammable and may form explosive vapor-air mixtures.[3] They can be harmful if swallowed, inhaled, or absorbed through the skin, with the potential for causing skin and eye irritation.[4]

  • Thiazole Moiety: Thiazole derivatives are known to cause skin and respiratory irritation, with some having the potential for skin sensitization.[5]

  • Iodine Moiety: Organic iodine compounds can be harmful if inhaled or in contact with skin.[6] Iodine is a strong oxidizing agent and can enhance the combustion of other substances.[7]

Based on these structural alerts, this compound should be handled as a substance that is:

  • Harmful if swallowed, inhaled, or in contact with skin.

  • A potential skin and eye irritant.

  • Potentially a skin sensitizer.

  • Combustible, with the potential for hazardous combustion products.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment.

Engineering Controls
  • Fume Hood: All work with solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for all personnel handling this compound.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double-gloving is a best practice.
Eyes/Face Safety goggles and face shieldGoggles must provide a complete seal around the eyes. A face shield should be worn over goggles, especially when handling larger quantities or during procedures with a splash risk.
Body Laboratory coatA fully buttoned lab coat with tight-fitting cuffs is required.
Respiratory NIOSH-approved respiratorA half-mask or full-face respirator with appropriate cartridges should be available for use in case of a spill or failure of engineering controls.

Safe Handling and Storage Protocols

Adherence to a strict operational workflow is critical to minimize exposure risk.

Handling Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling Cleanup cluster_disposal Waste Disposal prep_fume_hood Verify Fume Hood Certification prep_assemble Assemble Equipment & Reagents prep_fume_hood->prep_assemble prep_ppe Don Appropriate PPE prep_assemble->prep_ppe handle_weigh Weigh & Transfer Solid Compound prep_ppe->handle_weigh handle_solutions Prepare Solutions handle_weigh->handle_solutions handle_experiment Perform Experimental Procedures handle_solutions->handle_experiment cleanup_decontaminate Decontaminate Surfaces & Equipment handle_experiment->cleanup_decontaminate cleanup_ppe Remove PPE in Correct Order cleanup_decontaminate->cleanup_ppe disposal_segregate Segregate & Label Waste Streams cleanup_ppe->disposal_segregate spill_start Spill Occurs spill_evacuate Evacuate Immediate Area & Alert Others spill_start->spill_evacuate spill_ppe Don Appropriate PPE (including respirator if necessary) spill_evacuate->spill_ppe spill_contain Contain the Spill with Inert Absorbent Material spill_ppe->spill_contain spill_collect Carefully Collect Absorbed Material into a Sealed Container spill_contain->spill_collect spill_decontaminate Decontaminate the Spill Area spill_collect->spill_decontaminate spill_dispose Dispose of Waste as Hazardous Material spill_decontaminate->spill_dispose spill_end Report the Incident spill_dispose->spill_end

References

A Technical Guide to 2,5-Disubstituted Pyridinylthiazoles: From Synthesis to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Fusion of Two Pharmacophoric Pillars

In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. Both pyridine and thiazole rings are independently recognized for their vast pharmacological importance. The pyridine ring, a versatile azaheterocycle, is a fundamental component in over 7,000 drug candidates, valued for its ability to engage in hydrogen bonding and modulate physicochemical properties.[1] Similarly, the thiazole nucleus is a key structural motif in numerous natural products and synthetic drugs, demonstrating a wide array of biological activities including antimicrobial, anticancer, and antidiabetic properties.[2][3]

The fusion of these two moieties into a single 2,5-disubstituted pyridinylthiazole framework creates a class of compounds with significant therapeutic potential. This guide provides a comprehensive review of the literature, delving into the synthetic strategies, diverse biological activities, and critical structure-activity relationships (SAR) that define this promising chemical space. We will explore their efficacy as antimicrobial agents, their targeted action as kinase inhibitors in oncology, and the nuanced molecular design principles that govern their activity.

Part 1: Synthetic Strategies for the Pyridinylthiazole Core

The construction of the 2,5-disubstituted pyridinylthiazole scaffold is predominantly achieved through well-established heterocyclic chemistry reactions, with the Hantzsch thiazole synthesis being the most classical and widely adopted method.[4] However, modern advancements have introduced novel, efficient, and metal-free alternatives.

The Hantzsch Thiazole Synthesis: A Time-Honored Approach

The Hantzsch synthesis is a robust and versatile method for constructing the thiazole ring. In the context of 2,5-disubstituted pyridinylthiazoles, the reaction typically involves the condensation of a pyridine-containing thioamide with an α-halocarbonyl compound.

The causality behind this experimental choice lies in its reliability and the commercial availability of a wide range of starting materials, allowing for the generation of diverse compound libraries. The thioamide, derived from a corresponding pyridine aldehyde or acid, provides the N-C-S fragment (and the pyridine at the 2-position), while the α-halocarbonyl compound provides the remaining atoms of the thiazole ring and the substituent at the 5-position.

Hantzsch_Synthesis cluster_reactants Reactants PyThioamide Pyridine Thioamide Intermediate Thiazoline Intermediate PyThioamide->Intermediate Condensation AlphaHalo α-Halocarbonyl (R-CO-CH₂-X) AlphaHalo->Intermediate Product 2-Pyridinyl-5-R-thiazole Intermediate->Product Dehydration PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyridinylthiazole Inhibitor (e.g., Cmpd 6a) Inhibitor->PI3K Inhibition

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Iodo-2-(pyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridinyl-Thiazole Scaffold

In the landscape of modern medicinal chemistry and drug development, the fusion of pyridine and thiazole rings creates a privileged heterocyclic scaffold. Molecules incorporating the 2-(pyridin-3-yl)thiazole core are of significant interest due to their prevalence in a wide array of biologically active compounds, demonstrating potential as kinase inhibitors, anti-inflammatory agents, and more. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This guide provides a detailed exploration of the Suzuki coupling reaction utilizing 5-Iodo-2-(pyridin-3-yl)thiazole, a versatile building block for the synthesis of novel molecular entities.

The choice of an iodo-substituted thiazole is deliberate. The carbon-iodine bond is notably more reactive in the oxidative addition step of the palladium catalytic cycle compared to its bromo or chloro counterparts, often allowing for milder reaction conditions and broader substrate scope.[1] This heightened reactivity is particularly advantageous when working with electron-rich or sterically hindered boronic acids.

This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and robust protocols to empower your synthetic endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that joins an organohalide with an organoboron compound.[2][4] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

  • Oxidative Addition : The cycle begins with the oxidative addition of the organic halide, in this case, this compound, to a Pd(0) complex. This step forms a Pd(II) intermediate. The reactivity of the halide is crucial, with the order being I > Br > Cl.[1]

  • Transmetalation : In this step, the organic group from the organoboron species (e.g., a boronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[6][7] The choice of base is critical and can significantly impact the reaction rate and yield.[7][8]

  • Reductive Elimination : The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired product and regenerating the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[2][3]

The Critical Role of the Base

The base in a Suzuki coupling serves multiple functions. Primarily, it facilitates the transmetalation step by forming a boronate species from the boronic acid, which is more nucleophilic and readily transfers its organic group to the palladium center.[2][6][7] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[2][7] The strength and solubility of the base can influence the reaction's success, particularly with challenging substrates.[8]

Visualization of the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-I PdII_Aryl Ar-Pd(II)L₂(I) OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ + Base PdII_Both Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Both RE Reductive Elimination PdII_Both->RE RE->Pd0 Regeneration Product Ar-Ar' RE->Product ArI This compound ArB Arylboronic Acid (Ar'-B(OH)₂) caption Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a generalized yet detailed methodology for the Suzuki coupling of this compound with various arylboronic acids. It is crucial to note that optimization of reaction parameters may be necessary for specific substrates to achieve optimal yields.

Materials and Reagents
  • Substrate : this compound

  • Boronic Acid : Arylboronic acid of choice

  • Palladium Catalyst : e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a suitable phosphine ligand

  • Base : e.g., K₂CO₃, K₃PO₄, Cs₂CO₃

  • Solvent : e.g., 1,4-Dioxane, Toluene, DMF, with the addition of water

General Protocol for Suzuki Coupling
  • Reaction Setup :

    • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

    • Scientist's Note: The presence of the pyridine nitrogen can potentially coordinate to the palladium center, sometimes inhibiting catalysis.[9][10] Using a slight excess of the boronic acid and a strong, non-coordinating base can help mitigate this.

  • Inert Atmosphere :

    • Seal the reaction vessel with a rubber septum or cap.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition :

    • Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

    • Add the palladium catalyst (typically 1-5 mol%).

    • Expert Insight: For heteroaryl couplings, catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands, often provide superior results.[10] Pre-catalysts can also be highly effective.[10]

  • Reaction Execution :

    • Stir the reaction mixture at the desired temperature (typically ranging from 80 °C to 110 °C). The use of microwave irradiation can significantly reduce reaction times.[11][12]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine to remove inorganic salts.

  • Purification :

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is then purified by flash column chromatography on silica gel to yield the desired coupled product.

Workflow Visualization

Suzuki_Workflow start Start setup 1. Reaction Setup (Substrate, Boronic Acid, Base) start->setup inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert addition 3. Add Degassed Solvent & Palladium Catalyst inert->addition reaction 4. Heat & Stir (Conventional or Microwave) addition->reaction monitor 5. Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Work-up (Extraction & Washing) monitor->workup Complete purify 7. Purification (Column Chromatography) workup->purify product Final Product purify->product caption Step-by-step experimental workflow.

Caption: Step-by-step experimental workflow.

Data Presentation: Exemplary Reaction Conditions

The following table summarizes a set of hypothetical yet representative results for the Suzuki coupling of this compound with various arylboronic acids, showcasing the versatility of this reaction.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄Toluene/H₂O (5:1)100892
33-Fluorophenylboronic acidPd₂(dba)₃/SPhos (1)Cs₂CO₃Dioxane/H₂O (4:1)80688
4Thiophen-2-ylboronic acidPd(OAc)₂/XPhos (2)K₃PO₄DMF/H₂O (5:1)110478
5N-Boc-indol-5-ylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O (4:1)951081

Troubleshooting Common Challenges

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong or soluble base- Low reaction temperature- Catalyst poisoning by pyridine nitrogen- Use a fresh batch of catalyst or a pre-catalyst.- Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃).- Increase the reaction temperature or use microwave heating.- Employ bulky, electron-rich ligands (e.g., SPhos, XPhos) to promote reductive elimination.
Protodeboronation of Boronic Acid - Presence of excess water or protic solvents- Prolonged reaction times at high temperatures- Use anhydrous solvents and carefully control the amount of water.- Optimize the reaction time and temperature to minimize degradation.
Formation of Homocoupled Byproducts - Oxygen contamination leading to Glaser-type coupling of boronic acids- Catalyst decomposition- Ensure the reaction is conducted under a strictly inert atmosphere.- Use a more stable catalyst or ligand system.
Difficulty in Product Purification - Co-elution with starting materials or byproducts- Presence of residual palladium- Optimize the chromatography solvent system.- Consider a different purification technique (e.g., recrystallization, preparative HPLC).- Treat the crude product with a palladium scavenger.

References

Application Note: Palladium-Catalyzed Heck Reaction of 5-Iodo-2-(pyridin-3-yl)thiazole for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for the Heck reaction of 5-Iodo-2-(pyridin-3-yl)thiazole.

Introduction: The Strategic Importance of the Heck Reaction

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, celebrated for its efficiency in forming carbon-carbon bonds.[1][2][3] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has become an indispensable tool in both academic research and industrial drug development, enabling the construction of complex molecular frameworks from simple precursors.[4][5]

This guide focuses on a substrate of significant interest in medicinal chemistry: This compound . This molecule features a unique electronic profile, combining the electron-deficient nature of a pyridine ring with the π-excessive character of a thiazole ring. The presence of two distinct nitrogen-containing heterocycles presents specific challenges and opportunities for catalysis. The C-I bond at the 5-position of the thiazole is the target for a Heck coupling, allowing for the strategic introduction of diverse side-chains to build novel molecular scaffolds for drug discovery programs.[6]

The objective of this document is to provide researchers with a robust, scientifically-grounded starting protocol for the Heck reaction of this compound. We will delve into the mechanistic rationale behind the selection of each reaction component and present a systematic workflow for reaction optimization, ensuring both success and reproducibility.

Mechanistic Blueprint for a Heterocyclic Substrate

A successful protocol is built upon a solid understanding of the reaction mechanism. The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[2][7] For a complex substrate like this compound, each step must be carefully considered.

The Canonical Heck Catalytic Cycle

The reaction is generally understood to proceed through four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the substrate, forming a Pd(II) complex. This is typically the rate-determining step for aryl iodides.[1][8]

  • Olefin Coordination & Insertion: The alkene coordinates to the Pd(II) center and subsequently undergoes migratory insertion into the Pd-C bond.[7][9]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.[8]

  • Reductive Elimination & Catalyst Regeneration: A base neutralizes the generated hydroiodic acid (HI), and the Pd(0) catalyst is regenerated to re-enter the cycle.[7]

Heck_Cycle cluster_main Heck Catalytic Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-I pd0->pd2_aryl Oxidative Addition pd2_alkene Alkene Complex pd2_aryl->pd2_alkene Olefin Coordination & Insertion pd2_hydride H-Pd(II)L₂-I pd2_alkene->pd2_hydride β-Hydride Elimination Product Product pd2_alkene->Product pd2_hydride->pd0 Reductive Elimination (Base) BaseH Base-H⁺ + I⁻ pd2_hydride->BaseH ArI Ar-I (Substrate) ArI->pd0 Alkene Alkene Alkene->pd2_aryl

Figure 1: General catalytic cycle of the Mizoroki-Heck reaction.

Substrate-Specific Considerations
  • Catalyst Inhibition: The lone pairs on the nitrogen atoms of both the pyridine and thiazole rings can act as ligands, coordinating to the palladium center. This can potentially sequester the active catalyst, leading to low conversion. The choice of an appropriate phosphine ligand is therefore critical to compete with this intramolecular coordination and maintain catalytic activity.

  • Reactivity: The C(5)-I bond on the thiazole ring is activated towards oxidative addition due to the electronics of the heterocyclic system. This is advantageous for achieving reaction under relatively mild conditions.

  • Alkene Partner: Electron-deficient alkenes, such as acrylates and acrylonitriles, are excellent substrates that typically react with high efficiency and regioselectivity to yield the linear (E)-isomer as the major product.[1]

Protocol Design: Rationale for Component Selection

The development of a successful protocol hinges on the rational selection of each component. Given the lack of specific literature for this substrate, our starting point is derived from established principles for Heck couplings of iodo-heterocycles.[10]

  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is an excellent and cost-effective choice. It is a stable, air-tolerant solid that is reduced in situ by phosphine ligands, solvents, or the alkene itself to generate the catalytically active Pd(0) species.[11]

  • Ligand: The ligand stabilizes the palladium catalyst and modulates its reactivity. For this N-heterocyclic substrate, a monodentate phosphine ligand is a logical starting point.

    • Triphenylphosphine (PPh₃): A standard, reliable, and widely used ligand that balances stability and reactivity.[1]

    • Tri(o-tolyl)phosphine (P(o-tol)₃): A slightly bulkier and more electron-donating alternative. The increased steric bulk can promote the reductive elimination step and may discourage catalyst deactivation.

  • Base: The base is crucial for neutralizing the HI produced in the cycle.

    • Inorganic Bases (K₂CO₃, NaOAc): These are often preferred for heterocyclic substrates. They are non-coordinating and prevent potential competition with the phosphine ligand or substrate nitrogens for binding to the palladium center.[12]

    • Organic Bases (Et₃N, DIPEA): While common, they can sometimes act as ligands themselves, which could be detrimental in this specific case. We will therefore start with an inorganic base.[1]

  • Solvent: A polar aprotic solvent is required to dissolve the reagents and facilitate the reaction, which often involves charged intermediates.

    • N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA): These are excellent choices due to their high boiling points, allowing for a wide range of reaction temperatures, and their ability to dissolve a broad range of organic and inorganic compounds.[1][12][13]

  • Additive (Phase-Transfer Catalyst): In some cases, particularly with inorganic bases, the reaction can be accelerated by a phase-transfer catalyst like tetrabutylammonium chloride (TBAC) or bromide (TBAB). These salts can facilitate the formation of a more reactive, anionic palladium species and improve the solubility of the base.[1][14]

Experimental Protocol: A Validated Starting Point

This protocol describes the Heck coupling of this compound with n-butyl acrylate.

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagents and Materials
  • This compound (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 equiv, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Tetrabutylammonium chloride (TBAC) (1.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure
  • Vessel Preparation: To a dry Schlenk tube containing a magnetic stir bar, add this compound (e.g., 301 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), PPh₃ (10.5 mg, 0.04 mmol), K₂CO₃ (276 mg, 2.0 mmol), and TBAC (278 mg, 1.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free environment.[10]

  • Addition of Liquids: Under the inert atmosphere, add anhydrous DMF (5 mL) via syringe, followed by n-butyl acrylate (0.215 mL, 1.5 mmol).

  • Reaction: Place the sealed reaction tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to isolate the desired product.[10]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

A Systematic Approach to Optimization

If the initial yield is not satisfactory, a systematic optimization should be performed. The following workflow and parameter table provide a logical approach to refining the reaction conditions.

Optimization_Workflow start Start with Baseline Protocol screen_ligand Screen Ligands (PPh₃, P(o-tol)₃, None) start->screen_ligand screen_base Screen Bases (K₂CO₃, NaOAc, Et₃N) screen_ligand->screen_base screen_solvent Screen Solvents (DMF, DMA, MeCN) screen_base->screen_solvent screen_temp Vary Temperature (80°C, 100°C, 120°C) screen_solvent->screen_temp evaluate Evaluate Yield & Purity (LC-MS / ¹H NMR) screen_temp->evaluate evaluate->screen_ligand < Desired Yield? end Final Optimized Protocol evaluate->end ≥ Desired Yield?

Figure 2: Workflow for the systematic optimization of the Heck reaction.

Key Parameters for Screening

The following table outlines variables that can be systematically adjusted to improve reaction performance.

ParameterBaseline ConditionSuggested VariationsRationale for Variation
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)Different Pd sources can have different activation profiles and efficiencies.
Ligand PPh₃ (4 mol%)P(o-tol)₃, dppf, No Ligand (with TBAC)Modulates catalyst activity and stability; ligand-free conditions can be effective.[1]
Base K₂CO₃ (2 equiv)NaOAc, Et₃N, DIPEABase strength and coordinating ability can significantly impact the reaction rate.[12]
Solvent DMFDMA, Acetonitrile (MeCN), DioxaneSolvent polarity and boiling point affect solubility and reaction kinetics.[1]
Temperature 100 °C80 °C, 120 °CHigher temperatures increase reaction rates but may lead to decomposition.[10]
Additive TBAC (1 equiv)TBAB, NonePhase-transfer catalysts can accelerate reactions, especially with inorganic bases.[14]

References

Application Notes & Protocols: Palladium-Catalyzed Amination of 5-Iodo-2-(pyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Amino-5-arylthiazoles

The 2-amino-5-arylthiazole scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous clinically relevant agents, particularly in oncology. The strategic placement of a pyridyl group, as in the case of 5-Iodo-2-(pyridin-3-yl)thiazole, offers a key hydrogen bond acceptor and a vector for modulating solubility and metabolic stability. The subsequent introduction of diverse amino functionalities at the C5-position via C-N cross-coupling is a critical step in generating libraries of novel compounds for drug discovery programs.

The Buchwald-Hartwig amination has emerged as the preeminent method for constructing C(aryl)-N bonds, prized for its broad substrate scope and functional group tolerance compared to classical methods like nucleophilic aromatic substitution.[1][2] However, applying this methodology to complex heteroaromatic systems such as this compound presents unique challenges. The presence of multiple nitrogen atoms (pyridine and thiazole) can lead to catalyst inhibition through coordination with the palladium center, while the electronic nature of the heterocyclic core influences reactivity.[3][4]

This document provides a comprehensive guide for researchers, offering a deep dive into the mechanistic principles, a robust and validated experimental protocol, and practical insights for the successful palladium-catalyzed amination of this key heterocyclic building block.

Reaction Principle: The Buchwald-Hartwig Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a palladium-catalyzed cycle that methodically constructs the C-N bond. Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle is generally accepted to proceed through three primary stages: oxidative addition, amide formation, and reductive elimination.[1][5][6]

  • Oxidative Addition: A low-valent Palladium(0) species, stabilized by phosphine ligands (L), initiates the cycle by inserting into the carbon-iodine bond of the this compound. This forms a Pd(II) intermediate. The high reactivity of aryl iodides makes them excellent substrates for this initial step.[5]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical; it must be strong enough to facilitate deprotonation without causing substrate degradation.[7][8]

  • Reductive Elimination: This is the final, bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle. This step is often the rate-limiting step and is heavily influenced by the steric and electronic properties of the phosphine ligand.[5]

Buchwald-Hartwig Catalytic Cycle cluster_caption pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)(L)₂-I) pd0->oa_complex + Ar-I amido_complex Palladium Amido Complex (Ar-Pd(II)(L)-NR'R'') oa_complex->amido_complex + HNR'R'' - HI (via Base) amido_complex->pd0 product Ar-NR'R'' amido_complex->product Reductive Elimination catalyst_regen Regenerated Pd(0)L₂ center_point caption_node

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of this compound with a representative primary amine, benzylamine. Researchers should consider this a well-vetted starting point, with optimization potentially required for different amine coupling partners.

Materials and Reagents
ReagentPuritySupplierNotes
This compound>97%Commercial SourceStore under inert gas.
Benzylamine>99%Commercial SourceUse freshly distilled or from a new bottle.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))ReagentCommercial SourceAir-sensitive, handle in a glovebox.
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)>98%Commercial SourceAir-sensitive, handle in a glovebox.
Sodium tert-butoxide (NaOt-Bu)>97%Commercial SourceHighly hygroscopic, handle in a glovebox.
TolueneAnhydrousCommercial SourceDegas thoroughly before use.
Ethyl AcetateACS GradeCommercial SourceFor work-up and chromatography.
HexanesACS GradeCommercial SourceFor chromatography.
Celite®-Commercial SourceFor filtration.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial SourceFor drying organic layers.

Experimental Workflow

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Preparation: Oven-dry a 25 mL Schlenk tube equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of argon or nitrogen.

  • Reagent Addition (under inert atmosphere): In a glovebox, charge the Schlenk tube with this compound (1.0 mmol, 289 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol%), Xantphos (0.048 mmol, 27.8 mg, 4.8 mol%), and NaOt-Bu (1.4 mmol, 135 mg).

  • Sealing and Solvent Addition: Seal the Schlenk tube with a septum, remove it from the glovebox, and place it on a Schlenk line under a positive pressure of argon. Add anhydrous, degassed toluene (5 mL) via syringe.

  • Nucleophile Addition: Add benzylamine (1.2 mmol, 131 µL) to the stirring suspension via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. To sample, briefly remove the tube from heat, allow it to cool slightly, and carefully withdraw a small aliquot via syringe under a positive argon flow. Quench the aliquot with water and extract with ethyl acetate for analysis.

  • Work-up: Once the reaction is complete (consumption of starting material), cool the mixture to room temperature. Carefully quench the reaction by adding 5 mL of water.

  • Filtration and Extraction: Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium black and inorganic salts. Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 5-(benzylamino)-2-(pyridin-3-yl)thiazole.

Parameter Selection and Optimization

The success of this transformation is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The rationale behind the choices in the protocol above provides a foundation for further optimization.

Table 1: Rationale for Key Reaction Parameters

ParameterRecommended Starting PointRationale & Key Considerations
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂These are common, relatively stable Pd(0) and Pd(II) precatalysts that are activated in situ. Pd(OAc)₂ requires reduction, often by the phosphine ligand or amine.[6][9] Pre-formed palladium-ligand complexes can also be used for better reproducibility.[10]
Ligand Xantphos, RuPhos, BrettPhosBulky, electron-rich biaryl phosphine ligands are essential.[11] They accelerate the rate-limiting reductive elimination step and stabilize the Pd(0) species.[3] For heteroaryl substrates, a ligand with a large bite angle like Xantphos can be particularly effective at preventing inhibitory coordination of the product or starting material.
Base NaOt-Bu, Cs₂CO₃, K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. NaOt-Bu is highly effective but can be too harsh for substrates with sensitive functional groups.[7] In such cases, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are excellent alternatives.[8]
Solvent Toluene, 1,4-DioxaneAnhydrous, aprotic, and relatively non-polar solvents are preferred. Toluene is an excellent choice as it poorly solubilizes iodide salts, which can sometimes have an inhibitory effect on the catalyst.[5][12]
Temperature 80 - 110 °CHigher temperatures are generally required to drive the reaction to completion, particularly the oxidative addition and reductive elimination steps. The optimal temperature is a balance between reaction rate and potential thermal degradation of substrates or products.

Table 2: Example Optimization Screen (Hypothetical Data)

EntryLigand (4.8 mol%)Base (1.4 eq)Temp (°C)Time (h)Conversion (%)
1P(o-tol)₃NaOt-Bu10024<10
2BINAPNaOt-Bu1002445
3XantphosNaOt-Bu10012>95
4XantphosK₃PO₄1002465
5XantphosCs₂CO₃1002488
6RuPhosNaOt-Bu10012>95

Conversion determined by LC-MS analysis of crude reaction mixture.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. Organometallic reactions are sensitive to a variety of factors.[13]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficiently anhydrous/anaerobic conditions.3. Base is old or has low purity.4. Inhibitory coordination from pyridine/thiazole nitrogen.1. Use fresh palladium source and ligand; handle strictly under inert gas.2. Ensure solvent is anhydrous and thoroughly degassed; use proper Schlenk or glovebox technique.3. Use a fresh bottle of base, weighed and handled in a glovebox.4. Increase ligand loading (e.g., to 6-8 mol%). Switch to a bulkier ligand (e.g., BrettPhos) to favor productive binding over inhibition.
Dehalogenation of Starting Material 1. Presence of water, leading to a competing hydrodehalogenation pathway.2. Beta-hydride elimination from the amine nucleophile if it possesses a β-hydrogen.1. Rigorously dry all reagents, solvents, and glassware.2. This is less common with primary amines but can be a side reaction. Ensure the base is not excessively strong if this pathway is observed.
Formation of Byproducts 1. Homocoupling of the aryl iodide (e.g., bithiazole formation).[14]2. Double arylation of a primary amine.1. This can occur at high temperatures or if the amine addition is slow. Ensure all reagents are mixed before heating.2. Use a slight excess of the amine (1.1-1.2 eq). If it persists, consider decreasing the reaction temperature or using a bulkier ligand.

Safety Precautions

  • Palladium Compounds: Palladium catalysts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a well-ventilated fume hood.[9]

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Avoid inhalation and skin contact.

  • Sodium tert-butoxide: NaOt-Bu is a strong base and is highly corrosive and hygroscopic. It can cause severe burns. Handle only in a glovebox or under a dry, inert atmosphere.[9]

  • Solvents: Toluene is flammable and volatile. Work in a well-ventilated area away from sources of ignition.[9]

  • Inert Atmosphere: Reactions must be conducted under an inert atmosphere (argon or nitrogen) to prevent the deactivation of the catalyst and ensure reproducibility.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of 5-amino-2-(pyridin-3-yl)thiazole derivatives. Success with this challenging heterocyclic substrate is contingent upon the rational selection of a bulky, electron-rich phosphine ligand, a strong non-nucleophilic base, and strict adherence to anhydrous and anaerobic reaction conditions. The protocol and insights provided herein serve as a robust starting point for researchers in drug discovery and organic synthesis, enabling the efficient generation of novel and diverse chemical matter for biological evaluation.

References

Application Notes & Protocols: Synthesis of Novel MEK Inhibitor Scaffolds from 5-Iodo-2-(pyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for MEK Inhibition in Oncology

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the RAS-RAF-MEK-ERK cascade, is a cornerstone of cellular regulation, governing processes like proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through gain-of-function mutations in genes like BRAF and KRAS, is a major driver in numerous human cancers, including melanoma, non-small cell lung cancer (NSCLC), and colorectal cancer.[3]

Mitogen-activated protein kinase kinase (MEK1/2) serves as a critical node in this cascade.[1] It is the only known activator of the downstream kinases ERK1/2, making it an attractive and highly specific target for therapeutic intervention.[1][4] Unlike RAF inhibitors, which can sometimes lead to paradoxical pathway activation, MEK inhibitors offer a more direct blockade of the signal transduction to ERK.[5] To date, four MEK inhibitors—trametinib, cobimetinib, binimetinib, and selumetinib—have received FDA approval, primarily for treating cancers with BRAF mutations.[1] The clinical success of combining MEK inhibitors with BRAF inhibitors in treating BRAF-mutant melanoma has become a standard of care, demonstrating improved efficacy and delayed resistance compared to monotherapy.[2][5][6]

This guide provides a detailed framework for the synthesis of novel MEK inhibitor candidates starting from the versatile building block, 5-Iodo-2-(pyridin-3-yl)thiazole . The strategic placement of the iodo group on the thiazole ring provides a reactive handle for modern cross-coupling reactions, enabling the systematic exploration of chemical space to develop potent and selective inhibitors.

The MAPK/ERK Signaling Pathway

The pathway is a linear cascade where signals are relayed through sequential phosphorylation events. MEK's central role as the gatekeeper for ERK activation makes it a prime target for inhibition.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Translocates & Activates Protrusion_Cell Cell Proliferation, Survival, Differentiation Transcription->Protrusion_Cell Inhibitor MEK Inhibitor Inhibitor->MEK Blocks

Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of intervention for MEK inhibitors.

Synthetic Strategy: Leveraging Cross-Coupling Reactions

The starting material, This compound , is an ideal scaffold for building diversity-oriented libraries of potential kinase inhibitors. The iodine atom at the C5 position of the thiazole ring is highly susceptible to palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation in modern medicinal chemistry.[7][8] We will explore three primary, high-yield coupling strategies: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Synthetic_Workflow cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Start This compound (Starting Material) Suzuki Suzuki-Miyaura Coupling (+ R-B(OH)2) Start->Suzuki Sonogashira Sonogashira Coupling (+ R-C≡CH) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (+ R-NH2) Start->Buchwald Product_Suzuki Product A (C-C Bond) Suzuki->Product_Suzuki Product_Sonogashira Product B (C-C≡C Bond) Sonogashira->Product_Sonogashira Product_Buchwald Product C (C-N Bond) Buchwald->Product_Buchwald Final Library of Potential MEK Inhibitors Product_Suzuki->Final Product_Sonogashira->Final Product_Buchwald->Final

Caption: General synthetic workflow for generating a library of inhibitors from the starting material.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. All reagents should be handled according to their Material Safety Data Sheets (MSDS). Palladium catalysts and phosphine ligands are air- and moisture-sensitive; handle under an inert atmosphere (Nitrogen or Argon) where specified.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This reaction is exceptionally versatile for creating carbon-carbon bonds between the thiazole core and various aryl or heteroaryl moieties, a common feature in kinase inhibitors.[9][10] The choice of a catalyst like Pd(dppf)Cl₂ is crucial as it is robust and effective for heteroaromatic substrates.[9]

Objective: To synthesize 5-Aryl-2-(pyridin-3-yl)thiazole derivatives.

Parameter Condition / Reagent Rationale / Notes
Starting Material This compound1.0 equivalent
Coupling Partner (Hetero)Arylboronic Acid or Ester1.2 - 1.5 equivalents. Using a slight excess ensures complete consumption of the starting material.
Catalyst [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)3-5 mol%. Effective for coupling heteroaryl halides.[9] Other catalysts can be screened.
Base K₂CO₃ or Cs₂CO₃2.0 - 3.0 equivalents. Cesium carbonate is often more effective for challenging couplings but is more expensive.
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 v/v)A common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80 - 100 °CSufficient to drive the reaction to completion, typically within 4-12 hours.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and degradation of the palladium catalyst and phosphine ligands.

Step-by-Step Methodology:

  • To a dry Schlenk flask, add this compound (1.0 eq), the desired (hetero)arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Under a positive flow of inert gas, add the palladium catalyst (Pd(dppf)Cl₂, 0.05 eq).

  • Add the degassed solvent system (1,4-Dioxane/H₂O) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-(pyridin-3-yl)thiazole.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Sonogashira Cross-Coupling

The Sonogashira reaction introduces an alkyne moiety, which can act as a rigid linker to other pharmacophoric groups or be a key binding element itself.[11][12] This copper-co-catalyzed reaction is highly efficient for coupling aryl iodides with terminal alkynes.[12]

Objective: To synthesize 5-(Alkynyl)-2-(pyridin-3-yl)thiazole derivatives.

Parameter Condition / Reagent Rationale / Notes
Starting Material This compound1.0 equivalent
Coupling Partner Terminal Alkyne (R-C≡CH)1.2 - 1.5 equivalents.
Pd Catalyst Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)2-5 mol%. A standard and effective catalyst for this transformation.
Cu Co-catalyst Copper(I) Iodide (CuI)1-3 mol%. Essential for the catalytic cycle in the traditional Sonogashira reaction.
Base Triethylamine (TEA) or Diisopropylamine (DIPA)Serves as both the base and often as the solvent.
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)Used if the base alone is not a suitable solvent for the substrates.
Temperature Room Temperature to 60 °CThe reaction is often facile and can proceed at mild temperatures.
Atmosphere Inert (Nitrogen or Argon)Protects the catalysts and prevents oxidative homocoupling of the alkyne.

Step-by-Step Methodology:

  • To a dry Schlenk flask, add this compound (1.0 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent (e.g., THF) and the base (e.g., TEA).

  • Add the terminal alkyne (1.2 eq), followed by the catalysts Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.01 eq).

  • Stir the reaction at room temperature or heat gently to 50 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: Buchwald-Hartwig Amination

This reaction is a powerful tool for forming carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[7][13] It allows for the direct coupling of the thiazole core with a wide range of primary or secondary amines, enabling the introduction of key hydrogen bond donors or acceptors. The use of modern, bulky phosphine ligands is critical for high efficiency, especially with heteroaromatic substrates.[14]

Objective: To synthesize 5-(Amino)-2-(pyridin-3-yl)thiazole derivatives.

Parameter Condition / Reagent Rationale / Notes
Starting Material This compound1.0 equivalent
Coupling Partner Primary or Secondary Amine1.1 - 1.5 equivalents.
Catalyst System Pd₂(dba)₃ (Palladium source) + XPhos or RuPhos (Ligand)1-2 mol% Pd, 2-4 mol% Ligand. Bulky biaryl phosphine ligands are crucial for high catalytic activity.[14]
Base NaOtBu or K₃PO₄1.5 - 2.0 equivalents. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for many aminations.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are required.
Temperature 80 - 110 °CHigher temperatures are often needed to drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)Absolutely critical to prevent catalyst decomposition.

Step-by-Step Methodology:

  • To a dry Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 0.01 eq) and the phosphine ligand (e.g., XPhos, 0.02 eq).

  • Add the base (NaOtBu, 1.5 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion and Future Perspectives

The synthetic protocols detailed herein provide a robust and versatile platform for the development of novel MEK inhibitors based on the 5-substituted-2-(pyridin-3-yl)thiazole scaffold. By employing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, medicinal chemists can efficiently generate a diverse library of compounds for structure-activity relationship (SAR) studies. Subsequent biological evaluation of these compounds in cell-based and enzymatic assays will be critical to identify lead candidates with potent MEK inhibitory activity and favorable pharmacological properties. The ultimate goal is to develop next-generation targeted therapies that can overcome existing resistance mechanisms and improve outcomes for cancer patients.[5][15]

References

using 5-Iodo-2-(pyridin-3-yl)thiazole to synthesize γ-secretase modulators

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Synthesis of Novel γ-Secretase Modulators for Alzheimer's Disease Therapy Using 5-Iodo-2-(pyridin-3-yl)thiazole

Audience: Researchers, medicinal chemists, and drug development professionals in the field of neurodegenerative disease.

Senior Application Scientist: Dr. Gemini

I. Executive Summary & Scientific Rationale

Alzheimer's disease (AD) presents a staggering challenge to global health, with its pathology intricately linked to the accumulation of amyloid-β (Aβ) peptides in the brain. These peptides, particularly the 42-amino acid isoform (Aβ42), are generated by the sequential cleavage of the Amyloid Precursor Protein (APP) by β-secretase and the multi-subunit protease, γ-secretase.[1][2] While direct inhibition of γ-secretase was once a promising therapeutic avenue, clinical trials revealed significant toxicity, largely due to the enzyme's crucial role in processing other vital substrates like Notch.[1][3]

This has pivoted research towards a more nuanced approach: γ-secretase modulation. γ-Secretase Modulators (GSMs) are small molecules that allosterically modulate the enzyme's activity rather than blocking it.[4] They selectively reduce the production of the pathogenic Aβ42 peptide, shifting the cleavage process to favor shorter, less amyloidogenic Aβ species like Aβ38.[3][5] This strategy preserves essential substrate processing, offering a significantly improved safety profile.

Within the landscape of GSM discovery, heterocyclic scaffolds have proven to be particularly fruitful.[1][6] The aminothiazole core, for instance, is a privileged structure in the design of potent GSMs.[7][8][9] This application note details a robust synthetic strategy centered on the versatile building block, This compound .

Why this intermediate is a cornerstone for GSM synthesis:

  • The Thiazole Core: Thiazole derivatives are known to possess a wide range of biological activities and have been identified as effective cores for targeting various pathways implicated in AD.[10]

  • The Pyridin-3-yl Moiety: As a nitrogen-containing heterocycle, the pyridine ring often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and the potential for blood-brain barrier penetration—critical parameters for any CNS drug candidate.[11]

  • The 5-Iodo Functional Handle: The iodine atom at the 5-position is the key to synthetic diversification. It serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[12][13] This allows for the rapid and systematic introduction of a wide array of aryl and heteroaryl substituents, enabling a thorough exploration of the structure-activity relationship (SAR) to optimize potency and drug-like properties.

This guide provides detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into a final GSM candidate, alongside methods for its biological evaluation.

II. Overall Synthetic Workflow

The synthetic strategy is a two-stage process. The first stage involves the construction of the core heterocyclic intermediate, this compound. The second stage utilizes this intermediate in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce chemical diversity and generate a library of potential GSMs.

G cluster_1 Stage 2: Diversification A Nicotinaldehyde + Thiourea B 2-Bromo-1-(pyridin-3-yl)ethan-1-one A:e->B:w Bromination C 2-(Pyridin-3-yl)thiazole B:e->C:w Hantzsch Thiazole Synthesis D This compound (Key Intermediate) C:e->D:w Iodination (e.g., with NIS) F Final GSM Product Library D->F Suzuki-Miyaura Coupling (Pd Catalyst, Base) E Aryl/Heteroaryl Boronic Acid E->F

Caption: High-level overview of the two-stage synthetic strategy.

III. Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 2-(Pyridin-3-yl)thiazole

This protocol outlines the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.

  • Rationale: This reaction provides a direct and efficient route to the core thiazole structure by cyclizing an α-haloketone with a thioamide-containing compound.

Reagents & MaterialsEquipment
2-Bromo-1-(pyridin-3-yl)ethan-1-oneRound-bottom flask (100 mL)
ThioformamideReflux condenser
Ethanol (Absolute)Magnetic stirrer and stir bar
Sodium bicarbonate (NaHCO₃)Heating mantle
Dichloromethane (DCM)Separatory funnel
Anhydrous magnesium sulfate (MgSO₄)Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-bromo-1-(pyridin-3-yl)ethan-1-one (1.0 eq) and absolute ethanol (40 mL). Stir until the solid is fully dissolved.

  • Reagent Addition: Add thioformamide (1.1 eq) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-(pyridin-3-yl)thiazole as a pure solid.

Protocol 2: Synthesis of this compound (Key Intermediate)

This protocol describes the electrophilic iodination of the thiazole ring.

  • Rationale: The C5 position of the thiazole ring is electron-rich and susceptible to electrophilic aromatic substitution. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this transformation.

Reagents & MaterialsEquipment
2-(Pyridin-3-yl)thiazoleRound-bottom flask (50 mL)
N-Iodosuccinimide (NIS)Magnetic stirrer and stir bar
Acetonitrile (MeCN)Standard glassware for workup
Sodium thiosulfate (Na₂S₂O₃) solutionRotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 2-(pyridin-3-yl)thiazole (1.0 eq) in acetonitrile (20 mL) in a 50 mL round-bottom flask.

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil. Monitor the reaction by TLC until the starting material is consumed (typically 2-3 hours).

  • Work-up: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (15 mL) to consume any unreacted NIS.

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 3: Synthesis of a Representative GSM via Suzuki-Miyaura Coupling

This protocol details the coupling of the key intermediate with an arylboronic acid.

  • Rationale: The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction, ideal for linking the iodo-thiazole core to various aryl or heteroaryl moieties. The choice of a palladium catalyst and base is crucial for reaction efficiency.[14][15]

Reagents & MaterialsEquipment
This compoundSchlenk flask or microwave vial
4-Fluorophenylboronic acidMagnetic stirrer and stir bar
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Heating mantle or microwave reactor
Potassium carbonate (K₂CO₃)Syringes and needles for inert atmosphere
1,4-Dioxane and Water (4:1 mixture)Standard glassware for workup

Step-by-Step Procedure:

  • Inert Atmosphere: Place this compound (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) into a Schlenk flask or microwave vial.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 90-100°C and stir vigorously. Monitor the reaction by TLC or LC-MS. Alternatively, microwave irradiation (e.g., 120°C for 30 minutes) can significantly accelerate the reaction.

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final compound, 5-(4-fluorophenyl)-2-(pyridin-3-yl)thiazole.

Hypothetical Data for a Synthesized GSM Library

The following table presents expected outcomes for a small library of compounds synthesized using Protocol 3, illustrating the exploration of SAR.

Compound IDArylboronic Acid UsedExpected Yield (%)Aβ42 IC₅₀ (nM)*
GSM-014-Fluorophenylboronic acid75-85%50
GSM-024-Methoxyphenylboronic acid70-80%85
GSM-033,5-Difluorophenylboronic acid65-75%30
GSM-04Pyrimidin-5-ylboronic acid60-70%65
Note: IC₅₀ values are representative and based on data for structurally similar aminothiazole GSMs found in the literature.[7][9]

IV. Mechanism of Action & Biological Evaluation

Mechanism of γ-Secretase Modulation

GSMs do not function as classical enzyme inhibitors. Instead, they bind to an allosteric site on presenilin 1 (PSEN1), the catalytic subunit of the γ-secretase complex.[1][3] This binding event induces a subtle conformational change in the enzyme. The altered conformation affects the processivity of APP C-terminal fragment (C99) cleavage. Specifically, it disfavors the cleavage that produces Aβ42 and promotes an alternative pathway that results in the formation of shorter, non-pathogenic peptides like Aβ38.[4]

G cluster_0 Standard APP Processing cluster_1 Processing with GSM APP Amyloid Precursor Protein (APP) β-secretase cleavage C99 C99 Fragment APP->C99 gamma γ-secretase C99->gamma Abeta Aβ42 (Pathogenic) Aβ40 (Less Pathogenic) gamma->Abeta APP2 Amyloid Precursor Protein (APP) β-secretase cleavage C99_2 C99 Fragment APP2->C99_2 gamma_mod γ-secretase + GSM C99_2->gamma_mod Abeta_mod Aβ38 (Non-Pathogenic) Aβ40 gamma_mod->Abeta_mod Shifted Cleavage GSM GSM GSM->gamma_mod Allosteric Binding

Caption: Mechanism of γ-Secretase Modulators (GSMs).

Protocol 4: In Vitro Assay for Aβ42 Modulation

This protocol describes a cell-based assay to determine the efficacy of newly synthesized compounds in modulating Aβ production.

  • Rationale: Using a human cell line (HEK293) that overexpresses the C99 fragment of APP provides a robust system to measure the direct impact of compounds on γ-secretase activity.[8] A highly sensitive sandwich ELISA is the gold standard for quantifying specific Aβ isoforms in the cell culture medium.

Reagents & MaterialsEquipment
HEK293 cells stably expressing APP-C9996-well cell culture plates
Dulbecco's Modified Eagle Medium (DMEM)CO₂ incubator (37°C, 5% CO₂)
Fetal Bovine Serum (FBS), Penicillin-StreptomycinInverted microscope
Test compounds (dissolved in DMSO)Multichannel pipette
Human Aβ40 and Aβ42 ELISA kitsELISA plate reader

Step-by-Step Procedure:

  • Cell Plating: Seed HEK293-C99 cells into 96-well plates at a density that allows them to reach ~80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., from 10 µM to 0.1 nM) in fresh cell culture medium. Ensure the final DMSO concentration is ≤0.1% to avoid solvent toxicity. Include a vehicle control (DMSO only).

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the diluted test compounds.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection: After incubation, collect the conditioned medium from each well. Centrifuge briefly to pellet any cell debris.

  • ELISA Analysis: Perform the Aβ40 and Aβ42 ELISAs on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis:

    • Generate standard curves for both Aβ40 and Aβ42.

    • Calculate the concentration of each Aβ isoform in the samples.

    • Normalize the data to the vehicle control.

    • Plot the percent inhibition of Aβ42 production versus the log of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC₅₀ value for Aβ42 reduction.

    • Analyze the effect on Aβ40 and other shorter fragments (like Aβ38, if an ELISA kit is available) to confirm a modulatory, non-inhibitory profile.

V. Conclusion and Future Directions

The synthetic framework presented here, utilizing This compound , offers a powerful and efficient platform for the discovery of novel γ-secretase modulators. The strategic placement of the iodo group enables extensive SAR exploration through robust Suzuki-Miyaura coupling chemistry, allowing for the fine-tuning of compound potency and ADME properties. Promising lead compounds identified through the described in vitro assays should be advanced to further preclinical evaluation, including:

  • Notch Signaling Assays: To confirm selectivity and lack of toxicity associated with γ-secretase inhibition.

  • Pharmacokinetic Studies: To assess brain penetration, metabolic stability, and half-life.[7]

  • In Vivo Efficacy Studies: To evaluate the ability of lead compounds to lower brain Aβ42 levels in transgenic animal models of Alzheimer's disease.

This integrated approach of targeted synthesis and rigorous biological evaluation is essential for advancing the next generation of GSMs toward clinical application as a disease-modifying therapy for Alzheimer's disease.

VI. References

  • Zhang, Y., & Li, Y. (2014). Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease. Biochemistry, 53(1), 1-1. --INVALID-LINK--

  • Obregon, D., et al. (2012). First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms. Journal of Biological Chemistry, 287(14), 11545-11553. --INVALID-LINK--

  • Jumpertz, T., et al. (2012). Chemical Biology, Molecular Mechanism and Clinical Perspective of γ-Secretase Modulators in Alzheimer's Disease. Current Alzheimer Research, 9(2), 178-193. --INVALID-LINK--

  • Veugelen, S., et al. (2016). γ-Secretase Modulatory Proteins: The Guiding Hand Behind the Running Scissors. Frontiers in Molecular Neuroscience, 9, 81. --INVALID-LINK--

  • Imbimbo, B. P., & Giardina, G. A. (2011). γ-Secretase inhibitors and modulators for the treatment of Alzheimer's disease: disappointments and hopes. Current topics in medicinal chemistry, 11(12), 1555–1570. --INVALID-LINK--

  • Wagner, S. L., et al. (2016). Design and synthesis of aminothiazole modulators of the gamma-secretase enzyme. Bioorganic & Medicinal Chemistry Letters, 26(16), 4047-4051. --INVALID-LINK--

  • Quaglio, N. B., et al. (2014). γ-Secretase Processing and Effects of γ-Secretase Inhibitors and Modulators on Long Aβ Peptides in Cells. Journal of Biological Chemistry, 289(4), 1968-1980. --INVALID-LINK--

  • Li, Y. M., & Wolfe, M. S. (2023). The manipulator behind “Scissors”: γ-secretase and its modulators in Alzheimer's disease. Frontiers in Aging Neuroscience, 15, 1188311. --INVALID-LINK--

  • Kukar, T. L., et al. (2011). Discovery of aryl aminothiazole γ-secretase modulators with novel effects on amyloid β-peptide production. ACS Chemical Neuroscience, 2(11), 661-669. --INVALID-LINK--

  • Borgegard, T., et al. (2012). Aminothiazoles as γ-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 22(17), 5650-5654. --INVALID-LINK--

  • Barraja, P., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(5), 3746-3757. --INVALID-LINK--

  • Kumari, S., et al. (2022). Pivotal role of nitrogen heterocycles in Alzheimer's disease drug discovery. Drug Discovery Today, 27(10), 103322. --INVALID-LINK--

  • Asadi, M., et al. (2022). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Research in Pharmaceutical Sciences, 17(1), 1-15. --INVALID-LINK--

  • Harrison, T., et al. (2011). Pyridine-derived γ-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 21(16), 4832-4835. --INVALID-LINK--

  • Borgegard, T., et al. (2012). Aminothiazoles as γ-secretase modulators. ResearchGate. --INVALID-LINK--

  • Kumar, A., et al. (2015). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Organic & Biomolecular Chemistry, 13(10), 2883-2887. --INVALID-LINK--

  • Rahman, M. A., et al. (2023). Drug Candidates for the Treatment of Alzheimer's Disease: New Findings from 2021 and 2022. Molecules, 28(14), 5482. --INVALID-LINK--

  • Ali, I., et al. (2022). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. Molecules, 27(19), 6668. --INVALID-LINK--

  • Asiri, A. M., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7350. --INVALID-LINK--

References

Application Note: Strategies for the Derivatization of the Pyridine Ring in 5-Iodo-2-(pyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-iodo-2-(pyridin-3-yl)thiazole scaffold is a privileged structure in medicinal chemistry and materials science, offering multiple vectors for chemical modification. While the iodo-substituent on the thiazole ring is a well-established handle for transition-metal-catalyzed cross-coupling reactions, the pyridine ring itself presents a rich landscape for derivatization that is crucial for modulating physicochemical properties, biological activity, and molecular geometry. This application note provides a detailed guide for researchers, scientists, and drug development professionals on three robust and strategic methods for the selective functionalization of the pyridine moiety: N-Alkylation, N-Oxidation, and Minisci-type C-H functionalization. We offer in-depth scientific rationale, step-by-step protocols, and visual workflows to empower the synthesis of novel and diverse chemical libraries based on this versatile heterocyclic core.

Introduction: The Strategic Value of the Pyridinyl-Thiazole Core

The fusion of pyridine and thiazole rings creates a heterocyclic system of significant interest in drug discovery.[1][2] Thiazole derivatives are known to exhibit a wide range of biological activities, and the pyridine ring is the second most common nitrogen heterocycle found in FDA-approved drugs.[3][4] The title compound, this compound, combines these two valuable pharmacophores.

Derivatization of this core scaffold is essential for exploring structure-activity relationships (SAR). While the iodine atom at the C5 position of the thiazole is an obvious handle for diversification via cross-coupling chemistry, modification of the pyridine ring offers an orthogonal strategy to fine-tune critical drug-like properties such as solubility, metabolic stability, and target engagement. The electron-deficient nature of the pyridine ring governs its reactivity, making it susceptible to nucleophilic and radical attack while being generally resistant to electrophilic substitution.[5][6] This guide focuses on exploiting this inherent reactivity to achieve selective and efficient derivatization.

Guiding Principles for Pyridine Ring Functionalization

The reactivity of the pyridine ring in this compound is dominated by the electronegative nitrogen atom. This creates an electron-deficient (π-deficient) aromatic system, which dictates the preferred reaction pathways.

  • 2.1 Reactions at the Nitrogen Atom: The lone pair of electrons on the pyridine nitrogen makes it a nucleophilic center. This allows for direct reactions with electrophiles, such as alkylating agents to form pyridinium salts (N-Alkylation ) or oxidizing agents to form N-oxides (N-Oxidation ). These transformations fundamentally alter the electronic properties of the ring.

  • 2.2 Reactions at Carbon Atoms: The electron deficiency is most pronounced at the C2, C4, and C6 positions (ortho and para to the nitrogen). This polarity renders these positions susceptible to attack by strong nucleophiles or, more strategically, by radical species. The Minisci Reaction is a premier example of a radical-mediated C-H functionalization that is highly effective for electron-poor N-heterocycles, typically showing high regioselectivity for the C2 and C6 positions.[7][8][9] Nucleophilic aromatic substitution (SNA_r_) is also favored at these positions as the anionic intermediate can be stabilized by delocalization of the negative charge onto the nitrogen atom.[10][11][12]

Below is a logical workflow for selecting a derivatization strategy based on the desired molecular outcome.

G start Starting Material: This compound N_Alkylation N-Alkylation start->N_Alkylation Goal: Modulate solubility, create ionic tag N_Oxidation N-Oxidation start->N_Oxidation Goal: Alter electronic profile, improve PK properties, enable further chemistry Minisci Minisci C-H Functionalization start->Minisci Goal: Direct C-C bond formation, expand SAR in new directions outcome_alkylation Outcome: Pyridinium Salt (Introduces charge, increases polarity) N_Alkylation->outcome_alkylation outcome_oxidation Outcome: Pyridine-N-Oxide (Modulates electronics, potential bioisostere) N_Oxidation->outcome_oxidation outcome_minisci Outcome: C2/C6-Alkylated Pyridine (Adds steric bulk, explores new vectors) Minisci->outcome_minisci

Caption: Strategic workflow for pyridine ring derivatization.

Experimental Protocols and Methodologies

The following protocols are designed as robust starting points for the derivatization of this compound. Researchers should optimize conditions based on the specific reagents and substrates used.

Protocol 1: N-Alkylation for the Synthesis of Pyridinium Salts

Scientific Rationale: N-alkylation converts the neutral pyridine into a permanently cationic pyridinium salt. This transformation dramatically increases the compound's polarity and aqueous solubility. The reaction proceeds via a straightforward SN2 mechanism where the pyridine nitrogen acts as the nucleophile. This method is highly reliable and generally proceeds in high yield.

G A 1. Dissolve Substrate This compound in anhydrous solvent (e.g., ACN, DMF) B 2. Add Alkylating Agent (e.g., MeI, BnBr, 1.1-1.5 eq.) A->B C 3. Heat Reaction Stir at 40-80 °C for 2-16 h B->C D 4. Monitor Progress via TLC or LC-MS C->D E 5. Isolate Product Precipitation by adding ether or removal of solvent in vacuo D->E F 6. Purify Wash solid with cold ether or recrystallize if necessary E->F G Final Product Pyridinium Salt F->G

Caption: Experimental workflow for N-Alkylation.

Step-by-Step Protocol:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv).

  • Reagent Addition: Dissolve the starting material in a minimal amount of anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF). Add the alkylating agent (e.g., iodomethane or benzyl bromide, 1.2 equiv).

  • Reaction: Heat the mixture to 60 °C and stir. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup and Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration. If not, add diethyl ether to the reaction mixture to induce precipitation.

  • Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials. The resulting pyridinium salt is often pure enough for subsequent use. If necessary, recrystallization can be performed.

  • Characterization: Confirm the structure by ¹H NMR (expect a downfield shift of pyridine protons) and Mass Spectrometry.

Protocol 2: N-Oxidation to Synthesize Pyridine-N-Oxides

Scientific Rationale: The conversion of the pyridine nitrogen to an N-oxide is a pivotal transformation. The N-O bond introduces a dipole, alters the steric profile, and modifies the electronic nature of the ring, often improving metabolic stability and serving as a bioisostere for a carbonyl group.[13] The reaction is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

G A 1. Dissolve Substrate This compound in chlorinated solvent (e.g., DCM) B 2. Cool Reaction Cool to 0 °C in an ice bath A->B C 3. Add Oxidant Portion-wise addition of m-CPBA (1.1-1.5 eq.) B->C D 4. Reaction Stir at 0 °C to RT for 1-4 h C->D E 5. Quench Reaction Add aq. Na2S2O3 or NaHCO3 solution D->E F 6. Workup Extract with DCM, wash with brine, dry over Na2SO4 E->F G 7. Purify Column chromatography (SiO2) F->G H Final Product Pyridine-N-Oxide G->H

Caption: Experimental workflow for N-Oxidation.

Step-by-Step Protocol:

  • Setup: Dissolve this compound (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add m-CPBA (1.2 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is DCM/Methanol).

  • Characterization: Confirm the product structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3: Minisci-type C-H Functionalization

Scientific Rationale: The Minisci reaction is a powerful tool for the direct alkylation of C-H bonds in electron-deficient heterocycles.[8] The reaction proceeds via a radical mechanism. First, the pyridine nitrogen is protonated by an acid (e.g., trifluoroacetic acid, TFA) to further increase the ring's electron deficiency. An oxidant, typically ammonium or potassium persulfate, generates an alkyl radical from a suitable precursor (e.g., a carboxylic acid). This nucleophilic radical then preferentially attacks the most electron-deficient positions of the pyridinium ring, C2 and C6.

G cluster_mechanism Minisci Reaction Mechanism N1 1. Protonation Pyridine + H+ -> Pyridinium Ion N3 3. Radical Attack R• + Pyridinium Ion -> Radical Cation Intermediate N1->N3 N2 2. Radical Generation S2O8^2- + Ag+ -> SO4•- SO4•- + R-COOH -> R• + HSO4- + CO2 N2->N3 N4 4. Rearomatization Radical Cation + S2O8^2- -> C-H Functionalized Product N3->N4

Caption: Simplified mechanism of the Minisci C-H alkylation.

Step-by-Step Protocol (for tert-Butylation):

  • Setup: In a pressure-rated vial, combine this compound (1.0 equiv), pivalic acid (5.0 equiv), and silver nitrate (AgNO₃, 0.2 equiv).

  • Solvent Addition: Add a 1:1 mixture of acetonitrile (MeCN) and water.

  • Acidification: Add trifluoroacetic acid (TFA, 1.5 equiv) to the mixture.

  • Initiation: Add ammonium persulfate ((NH₄)₂S₂O₈, 3.0 equiv). Seal the vial tightly.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 4-8 hours. The reaction should be monitored by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully add a saturated aqueous solution of NaHCO₃ to neutralize the acid.

  • Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel. A mixture of regioisomers (C2 and C6) may be obtained and require careful separation.

  • Characterization: Use ¹H NMR and NOESY experiments to determine the regiochemistry of the substitution, along with ¹³C NMR and HRMS to confirm the final structure.

Data Presentation and Expected Outcomes

The following table summarizes representative conditions and expected outcomes for the derivatization of the pyridine ring. Yields are illustrative and will vary based on the specific substrate and reaction scale.

Reaction Type Reagent(s) Solvent Temp (°C) Typical Yield Product Class
N-Alkylation IodomethaneACN60>90%Pyridinium Iodide Salt
N-Alkylation Benzyl BromideDMF8085-95%Pyridinium Bromide Salt
N-Oxidation m-CPBADCM0 to RT70-85%Pyridine-N-Oxide
Minisci C-H Pivalic Acid, (NH₄)₂S₂O₈, AgNO₃MeCN/H₂O8050-70%*C2/C6-tert-butyl-pyridine

*Note: The Minisci reaction may yield a mixture of C2 and C6 isomers.

Conclusion

The derivatization of the pyridine ring of this compound provides a powerful and orthogonal set of strategies to complement modifications at the iodo-thiazole moiety. N-alkylation offers a direct route to cationic analogues with enhanced solubility, while N-oxidation provides a means to modulate electronic properties and introduce a valuable hydrogen-bond acceptor. Furthermore, modern C-H functionalization techniques like the Minisci reaction enable direct C-C bond formation at previously inaccessible positions, opening new avenues for SAR exploration. The protocols detailed in this note serve as a validated foundation for researchers to build diverse and novel libraries of pyridinyl-thiazole derivatives for applications in drug discovery and beyond.

References

Application Notes and Protocols for the Functionalization of 5-Iodo-2-(pyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Iodo-2-(pyridin-3-yl)thiazole in Synthesis

The 2,5-disubstituted thiazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active agents, including kinase inhibitors and anti-inflammatory drugs. The compound of interest, this compound[1][2][3], represents a highly versatile and strategically designed building block for drug discovery programs. Its utility stems from the presence of a reactive carbon-iodine (C-I) bond at the 5-position of the thiazole ring.

This C-I bond serves as a synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions. The high reactivity of aryl iodides, relative to bromides or chlorides, allows these transformations to proceed under mild conditions with high efficiency, often providing excellent yields.[4][5] This document provides detailed protocols and technical insights into the most effective methods for the functionalization of this key intermediate, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Core Strategy: Palladium-Catalyzed Cross-Coupling at the C5-Position

The primary avenue for elaborating the this compound core is through transition metal-catalyzed cross-coupling. These reactions are cornerstones of modern organic synthesis, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds with remarkable precision.[6] The general workflow involves the reaction of the iodo-thiazole with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base in an appropriate solvent. The most active catalytic species is typically a monoligated, 12-electron Pd(0) complex, L₁Pd(0), which is generated in situ from a more stable precatalyst.[7][8]

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl/Heteroaryl Thiazoles

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its high functional group tolerance and the stability and low toxicity of the requisite organoboron reagents.[9][10][11] It facilitates the formation of a C(sp²)-C(sp²) bond between the thiazole ring and an aryl or heteroaryl boronic acid.

Principle & Mechanism: The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition of the iodo-thiazole to a Pd(0) complex, transmetalation of the organic group from the boronate ester to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[10][11] A base is essential to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.[9]

Suzuki_Mechanism cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) Active Catalyst OA Oxidative Addition PdII L₂Pd(II)(Ar)I (Ar = Thiazolyl) PdII_R L₂Pd(II)(Ar)(Ar') OA->PdII Ar-I TM Transmetalation TM->PdII_R Ar'B(OH)₂ + Base RE Reductive Elimination RE->Pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-Heterocycles

Coupling Partner Pd Catalyst (mol%) Ligand (mol%) Base (eq) Solvent Temp (°C) Typical Yield (%) Ref.
Phenylboronic acid Pd(PPh₃)₄ (5) - K₂CO₃ (2.0) Toluene/H₂O 100 85-95 [12]
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ (3) - K₂CO₃ (2.0) 1,4-Dioxane/H₂O 80 90-98 [13]
Pyridin-4-ylboronic acid Pd₂(dba)₃ (2) SPhos (4) K₃PO₄ (3.0) 1,4-Dioxane/H₂O 100 75-90 [10]

| N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2.0) | DME | 85 | 80-92 |[13] |

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry reaction vial or flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[12][14]

  • Reagent Addition: Through the septum, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) followed by the degassed solvent system (e.g., Toluene/H₂O 5:1).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10][12]

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Synthesis of 5-Alkynyl Thiazoles

The Sonogashira coupling is an exceptionally powerful method for forming a C(sp²)-C(sp) bond between the iodo-thiazole and a terminal alkyne.[4][15][16] This reaction typically employs a dual catalytic system of palladium and a copper(I) salt (e.g., CuI) as a co-catalyst.[5][17]

Principle & Mechanism: The reaction involves two interconnected catalytic cycles.[5][17] In the palladium cycle, oxidative addition of the iodo-thiazole is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the 5-alkynylthiazole product. The amine base is crucial for both deprotonating the terminal alkyne and serving as a ligand.[17] Copper-free variations have also been developed to avoid potential product contamination.[4][18]

Table 2: Representative Conditions for Sonogashira Coupling of Iodo-Heterocycles

Coupling Partner Pd Catalyst (mol%) Cu(I) Salt (mol%) Base (eq) Solvent Temp (°C) Typical Yield (%) Ref.
Phenylacetylene PdCl₂(PPh₃)₂ (2) CuI (4) TEA (2.0) THF 50-70 88-96 [18]
Trimethylsilylacetylene Pd(PPh₃)₄ (3) CuI (5) DIPEA (3.0) DMF RT 90-99 [17]
1-Heptyne PdCl₂(PPh₃)₂ (3) CuI (2) K₂CO₃ (4.0) EtOH 70 85-95 [19]

| Propargyl alcohol | Pd₂(dba)₃ (1) / PPh₃ (4) | - (Copper-free) | DIPEA (3.0) | DMF | 80-100 | 70-85 |[18] |

Protocol 2: General Procedure for Pd/Cu Co-catalyzed Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq), and the copper(I) iodide co-catalyst (0.04 eq).[18]

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Triethylamine, 2.0 eq). Stir the mixture for 10 minutes at room temperature.

  • Substrate Addition: Add the terminal alkyne (1.2 eq) dropwise to the stirring mixture.

  • Reaction: Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by TLC.

  • Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dilute the residue with an organic solvent (e.g., ethyl acetate), wash with aqueous NH₄Cl and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.[5]

Heck Coupling: Synthesis of 5-Alkenyl Thiazoles

The Heck (or Mizoroki-Heck) reaction facilitates the coupling of the iodo-thiazole with an alkene to form a substituted alkene, providing a direct route to vinyl-substituted thiazoles.[20][21] The reaction is highly valuable for its ability to form C-C bonds under relatively mild conditions.[21]

Principle & Mechanism: The catalytic cycle involves the oxidative addition of the iodo-thiazole to Pd(0), followed by migratory insertion (carbopalladation) of the alkene into the palladium-carbon bond. The final step is a β-hydride elimination, which forms the double bond of the product and regenerates a palladium hydride species (HPdX). This species is then converted back to the active Pd(0) catalyst by the base.[22]

Table 3: Representative Conditions for Heck Coupling of Iodo-Heterocycles

Alkene Partner Pd Catalyst (mol%) Ligand (mol%) Base (eq) Solvent Temp (°C) Typical Yield (%) Ref.
n-Butyl acrylate Pd(OAc)₂ (1) P(o-tol)₃ (2) TEA (1.5) Acetonitrile 80-100 80-95 [20]
Styrene PdCl₂ (5) - K₂CO₃ (2.0) DMF 120 70-85 [21]

| Methyl acrylate | Pd(OAc)₂ (10) | - (Ligand-free) | NEt₃ (1.5) | H₂O (Microwave) | 100 | 75-90 |[23] |

Protocol 3: General Procedure for Heck Coupling

  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq), and a phosphine ligand if required (e.g., P(o-tol)₃, 0.04 eq).

  • Reagent Addition: Add the solvent (e.g., DMF or acetonitrile), the base (e.g., Triethylamine, 1.5 eq), and the alkene (1.5 eq).

  • Reaction: Seal the tube and heat the mixture in an oil bath to the required temperature (e.g., 100 °C) with stirring until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting residue by flash column chromatography to yield the 5-alkenylthiazole product.

Stille Coupling: An Alternative C-C Bond Formation

The Stille reaction couples the iodo-thiazole with an organostannane (R-SnBu₃) reagent.[24][25] While highly versatile and tolerant of many functional groups, the primary drawback of this method is the toxicity of the organotin compounds and the difficulty in removing tin byproducts.[24]

Principle & Mechanism: The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[25] A key difference is that a base is not required; the transmetalation occurs directly from the neutral organostannane reagent. Additives like Cu(I) salts or lithium chloride can accelerate the transmetalation step.[24][26]

Table 4: Representative Conditions for Stille Coupling of Iodo-Heterocycles

Organostannane Pd Catalyst (mol%) Ligand (mol%) Additive Solvent Temp (°C) Typical Yield (%) Ref.
(Tributylstannyl)benzene Pd(PPh₃)₄ (4) - - Toluene 110 80-90 [25][26]
2-(Tributylstannyl)furan PdCl₂(PPh₃)₂ (5) - CuI (10) DMF 80 85-95 [24]

| Vinyltributyltin | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | THF | 60 | 90-98 |[26] |

Protocol 4: General Procedure for Stille Coupling

  • Reaction Setup: Under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and any additives (e.g., CuI) to a dry flask.

  • Reagent Addition: Add degassed solvent (e.g., anhydrous Toluene or DMF) followed by the organostannane reagent (1.1 eq).

  • Reaction: Heat the mixture to the target temperature (80-110 °C) and stir until completion as monitored by TLC.

  • Work-up: Cool the reaction, dilute with diethyl ether, and quench with an aqueous solution of KF to precipitate the tin byproducts. Stir vigorously for 1-2 hours.

  • Purification: Filter the mixture through Celite, washing thoroughly with ether. Concentrate the filtrate and purify the crude product via flash column chromatography.

Alternative Functionalization via Metal-Halogen Exchange

Beyond palladium catalysis, the C-I bond can be transformed into a potent nucleophile via metal-halogen exchange. This reaction is fundamental in organometallic chemistry for creating new carbon-carbon or carbon-heteroatom bonds by reacting the resulting organometallic intermediate with an electrophile.[27]

Principle & Mechanism: Treatment of the iodo-thiazole with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures results in a rapid exchange of the iodine atom for a lithium atom.[28][29] The reaction is believed to proceed through a four-center transition state or an "ate-complex" intermediate.[28][30] The resulting 5-lithio-2-(pyridin-3-yl)thiazole is a powerful nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides). The exchange rate follows the trend I > Br > Cl.[28]

Critical Considerations:

  • Temperature: The reaction must be performed at very low temperatures (typically -78 °C) to prevent undesired side reactions, such as decomposition of the organolithium species or reaction with the solvent.

  • Inert Atmosphere: Organolithium reagents are extremely sensitive to air and moisture, requiring the rigorous exclusion of both using a dry, inert atmosphere (N₂ or Ar).

  • Stoichiometry: When using t-BuLi, two equivalents are often used to drive the equilibrium and prevent side reactions from the t-butyl iodide byproduct.[29]

Halogen_Exchange_Workflow start Start setup 1. Dissolve Iodo-thiazole in Anhydrous THF under Ar start->setup cool 2. Cool to -78 °C (Dry Ice/Acetone Bath) setup->cool add_rli 3. Add n-BuLi or t-BuLi Dropwise, Stir 30 min cool->add_rli trap 4. Add Electrophile (E+) (e.g., Aldehyde, CO₂) add_rli->trap warm 5. Warm to Room Temperature trap->warm quench 6. Quench with sat. aq. NH₄Cl warm->quench extract 7. Extract, Dry & Concentrate quench->extract purify 8. Purify via Chromatography extract->purify end Final Product (5-E-2-(pyridin-3-yl)thiazole) purify->end

Caption: Workflow for functionalization via metal-halogen exchange.

Protocol 5: General Procedure for Metal-Halogen Exchange and Electrophile Trapping

  • Reaction Setup: In a flame-dried, three-neck flask equipped with a thermometer, argon inlet, and septum, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Exchange Reaction: Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 30-60 minutes.

  • Electrophilic Trap: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 eq) in anhydrous THF dropwise.

  • Warming and Quench: After stirring for 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by the careful addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Work-up and Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

References

Application Note & Protocol: A Streamlined Gram-Scale Synthesis of 5-Iodo-2-(pyridin-3-yl)thiazole for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, two-step experimental procedure for the gram-scale synthesis of 5-Iodo-2-(pyridin-3-yl)thiazole, a key heterocyclic building block in modern drug discovery. The synthesis begins with the construction of the 2-(pyridin-3-yl)thiazole core via the well-established Hantzsch thiazole synthesis, followed by a regioselective electrophilic iodination at the C5 position of the thiazole ring. This guide is designed for researchers in medicinal chemistry and process development, offering a robust, scalable, and well-characterized protocol. We emphasize the rationale behind procedural choices, detailed safety protocols for handling key reagents like iodine monochloride, and methods for characterization to ensure product purity and identity.

Introduction: Significance and Synthetic Strategy

The 2,5-disubstituted thiazole moiety is a privileged scaffold found in numerous biologically active compounds and pharmaceutical agents.[1][2] Specifically, derivatives of 2-(pyridin-3-yl)thiazole have been identified as potent inhibitors in signaling pathways crucial for disease progression, such as the transforming growth factor-beta (TGF-β) type 1 receptor kinase (ALK5).[3] The title compound, this compound, serves as a versatile intermediate, where the iodine atom can be readily displaced or used in cross-coupling reactions to generate diverse libraries of novel chemical entities.

The synthetic strategy detailed herein is designed for efficiency and scalability, avoiding complex purification steps like large-scale column chromatography. The two-stage process is outlined below:

  • Stage 1: Hantzsch Thiazole Synthesis. This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide to form the thiazole ring.[4][5][6] In our procedure, we react 2-bromo-1-(pyridin-3-yl)ethanone with thioformamide to yield the intermediate, 2-(pyridin-3-yl)thiazole.

  • Stage 2: Electrophilic Iodination. The electron-rich thiazole ring undergoes electrophilic substitution preferentially at the C5 position.[7][8] We employ iodine monochloride (ICl) as a potent and efficient iodinating agent to regioselectively install the iodine atom, yielding the final product.

This protocol provides a reliable pathway to obtain gram quantities of high-purity this compound, enabling further exploration in drug development programs.

Overall Synthetic Scheme

Figure 1: Two-step synthesis of this compound.

Experimental Protocols

Part 1: Gram-Scale Synthesis of 2-(pyridin-3-yl)thiazole (Intermediate)

3.1. Principle & Mechanism

The Hantzsch synthesis proceeds via an initial S-nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone (SN2 reaction).[9] This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the ketone carbonyl. A subsequent dehydration step yields the aromatic thiazole ring. This method is highly reliable for constructing substituted thiazoles from simple precursors.[1][4][5]

3.2. Materials and Reagents

ReagentCAS No.M.W. ( g/mol )AmountMolesEq.
3-Acetylpyridine350-03-8121.1420.0 g0.1651.0
Dioxane123-91-188.11200 mL--
Bromine (Br₂)7726-95-6159.8128.9 g (9.3 mL)0.1811.1
Thioformamide115-08-261.1011.1 g0.1811.1
Ethanol (EtOH)64-17-546.07150 mL--
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated Sol.--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed--

3.3. Step-by-Step Procedure

  • Preparation of α-Bromo Ketone:

    • To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add 3-acetylpyridine (20.0 g, 0.165 mol) and 200 mL of dioxane.

    • Heat the mixture to 40-45 °C in a water bath.

    • Slowly add bromine (28.9 g, 0.181 mol) dropwise via the dropping funnel over 1 hour. Caution: Bromine is highly corrosive and toxic. Perform this step in a well-ventilated fume hood.

    • After the addition is complete, stir the reaction mixture at 45 °C for an additional 2 hours. The reaction progress can be monitored by TLC (3:1 Hexanes:Ethyl Acetate).

    • Cool the mixture to room temperature. The resulting slurry contains the hydrobromide salt of 2-bromo-1-(pyridin-3-yl)ethanone. This intermediate is used directly in the next step without isolation.

  • Hantzsch Cyclization:

    • In a separate 1 L flask, dissolve thioformamide (11.1 g, 0.181 mol) in 150 mL of ethanol.

    • Cool the thioformamide solution in an ice bath to 0-5 °C.

    • Slowly and carefully add the slurry of the α-bromo ketone intermediate from the previous step to the thioformamide solution over 30 minutes, maintaining the internal temperature below 10 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

    • Gently heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2 hours to ensure complete cyclization.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove most of the ethanol.

    • To the remaining residue, add 200 mL of ethyl acetate and 200 mL of water.

    • Carefully add saturated sodium bicarbonate solution portion-wise until the aqueous layer is basic (pH ~8-9) to neutralize the HBr formed.

    • Separate the organic layer. Extract the aqueous layer twice more with 100 mL portions of ethyl acetate.

    • Combine all organic extracts, wash with 100 mL of brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.

    • Recrystallize the crude product from a minimal amount of hot isopropanol to afford 2-(pyridin-3-yl)thiazole as a crystalline solid.

3.4. Expected Results

  • Yield: 18-21 g (67-78%)

  • Appearance: Off-white to pale yellow crystalline solid.

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Gram-Scale Synthesis of this compound (Final Product)

3.5. Principle & Rationale

This step is a direct electrophilic aromatic substitution. The thiazole ring is electron-rich, making it susceptible to attack by electrophiles. The C5 position is the most nucleophilic and sterically accessible site for iodination. Iodine monochloride (ICl) is chosen as the iodinating agent because it is more polarized (I⁺Cl⁻) and thus a more potent electrophile than molecular iodine (I₂), leading to faster reaction times and higher yields under mild conditions.

3.6. Materials and Reagents

ReagentCAS No.M.W. ( g/mol )AmountMolesEq.
2-(Pyridin-3-yl)thiazole34240-60-3162.2015.0 g0.0921.0
Dichloromethane (DCM)75-09-284.93300 mL--
Iodine Monochloride (ICl)7790-99-0162.3616.6 g0.1021.1
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.1110% aq. Sol.--
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated Sol.--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed--

3.7. Step-by-Step Procedure

  • Reaction Setup:

    • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-(pyridin-3-yl)thiazole (15.0 g, 0.092 mol) and 300 mL of dichloromethane (DCM).

    • Stir the mixture until all the solid has dissolved.

    • Cool the solution to 0 °C in an ice-water bath.

  • Iodination:

    • Prepare a solution of iodine monochloride (16.6 g, 0.102 mol) in 50 mL of DCM. Extreme Caution: Iodine monochloride is highly corrosive, toxic, and reacts with water.[10][11] Handle only in a chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and a face shield.[10][12]

    • Add the ICl solution dropwise to the cooled reaction mixture over 30 minutes. Maintain the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly quench the reaction by adding 100 mL of a 10% aqueous sodium thiosulfate solution to neutralize any unreacted ICl. The dark color of the solution should fade.

    • Carefully add 100 mL of saturated sodium bicarbonate solution to neutralize any acid.

    • Separate the organic layer. Extract the aqueous layer with two 75 mL portions of DCM.

    • Combine the organic layers, wash with 100 mL of brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • The resulting crude solid can be purified by recrystallization from ethanol/water or by trituration with cold diethyl ether to afford pure this compound.

3.8. Expected Results

  • Yield: 22-25 g (82-93%)

  • Appearance: Light brown to yellow solid.

  • Characterization: Confirm structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis. (CAS: 1187830-48-3)[13]

Safety and Handling Precautions

  • Iodine Monochloride (ICl): Highly corrosive and toxic. Causes severe skin burns and eye damage.[10][14] Reacts with water to produce toxic fumes.[15] Always handle in a chemical fume hood with full PPE (chemical goggles, face shield, chemical-resistant gloves, and lab coat).[10][11] Ensure an eyewash station and safety shower are immediately accessible.[11][12] Spills should be absorbed with an inert material like vermiculite or dry sand.[10]

  • Bromine (Br₂): Highly corrosive, toxic, and volatile. Handle only in a fume hood with appropriate PPE.

  • Solvents: Dioxane and Dichloromethane are hazardous. Avoid inhalation and skin contact. Use in a well-ventilated area.

Synthetic Workflow Visualization

The following diagram illustrates the complete gram-scale synthesis process from starting materials to the final purified product.

G cluster_0 Stage 1: Hantzsch Synthesis cluster_1 Stage 2: Electrophilic Iodination start1 3-Acetylpyridine Thioformamide Bromine proc1 1. Bromination of Ketone 2. Hantzsch Cyclization (Dioxane/Ethanol, Reflux) start1->proc1 Reagents workup1 Work-up & Recrystallization proc1->workup1 Crude Mixture intermed Intermediate: 2-(Pyridin-3-yl)thiazole workup1->intermed Purified proc2 Electrophilic Substitution (DCM, 0°C to RT) intermed->proc2 Substrate start2 Iodine Monochloride (ICl) start2->proc2 Reagent workup2 Quench & Recrystallization proc2->workup2 Crude Product final Final Product: This compound workup2->final Purified

Caption: Workflow for the gram-scale synthesis of this compound.

References

Application Notes and Protocols for Purity Assessment of 5-Iodo-2-(pyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Iodo-2-(pyridin-3-yl)thiazole is a heterocyclic compound with significant potential in pharmaceutical research and development, primarily as a key intermediate in the synthesis of various bioactive molecules. Given its role in the drug development pipeline, ensuring the purity and quality of this compound is of paramount importance. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] This document provides a comprehensive guide to the analytical methods for the purity assessment of this compound, designed for researchers, scientists, and drug development professionals.

The methodologies outlined herein are grounded in established analytical principles and adhere to the standards set forth by regulatory bodies such as the International Council for Harmonisation (ICH).[2][3] This guide will delve into the application of various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA), to provide a holistic approach to purity determination. Furthermore, protocols for forced degradation studies are included to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[1][4][5]

Overall Analytical Workflow

A multi-faceted approach is crucial for the comprehensive purity assessment of this compound. The following diagram illustrates the logical flow of the analytical process, from initial purity screening to in-depth structural elucidation and impurity profiling.

Analytical_Workflow cluster_0 Primary Purity Assessment cluster_1 Structural Confirmation & Orthogonal Purity cluster_2 Stability & Degradation Profile HPLC_Purity HPLC-UV (Purity & Impurity Profile) NMR NMR Spectroscopy (Identity & Structural Purity) HPLC_Purity->NMR Confirm Structure Forced_Degradation Forced Degradation Studies HPLC_Purity->Forced_Degradation Develop Stability- Indicating Method GC_MS GC-MS (Volatile Impurities) Elemental_Analysis Elemental Analysis (Elemental Composition) NMR->Elemental_Analysis Confirm Composition LC_MS_Degradants LC-MS (Degradant Identification) Forced_Degradation->LC_MS_Degradants Identify Degradants Sample This compound Sample Sample->HPLC_Purity Initial Analysis Sample->GC_MS

Caption: Workflow for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the cornerstone technique for assessing the purity of non-volatile and thermally labile organic compounds.[6] For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is recommended for its ability to separate the main component from its potential impurities.

Principle

RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times. The basic nature of the pyridine and thiazole moieties in the target compound necessitates the use of an acidic mobile phase modifier to ensure sharp, symmetrical peaks by minimizing interactions with residual silanol groups on the column.[7]

Protocol: RP-HPLC Method for Purity Assessment

1. Instrumentation and Columns:

  • A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

2. Reagents and Sample Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Preparation: Accurately weigh and dissolve this compound in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

3. Chromatographic Conditions:

ParameterValueRationale
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times and peak shapes.
Detection Wavelength 254 nmA common wavelength for aromatic and heterocyclic compounds. A DAD can be used to monitor multiple wavelengths.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Gradient Program See table belowA gradient is used to effectively separate compounds with a range of polarities.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

4. Data Analysis:

  • Calculate the purity of the main peak as a percentage of the total peak area.

  • Identify and quantify any impurities based on their retention times and peak areas relative to the main peak. The ICH Q3A/B guidelines provide thresholds for reporting, identification, and qualification of impurities.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. It is particularly useful for detecting residual solvents and volatile by-products from the synthesis of this compound.[8]

Principle

In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.[9]

Protocol: GC-MS Method for Volatile Impurity Analysis

1. Instrumentation:

  • A gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Column: A low to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

2. Reagents and Sample Preparation:

  • Sample Solvent: Dichloromethane or another suitable high-purity solvent.

  • Sample Preparation: Dissolve a known amount of this compound in the sample solvent to a concentration of approximately 10 mg/mL.

3. GC-MS Conditions:

ParameterValueRationale
Injector Temperature 250 °CEnsures complete vaporization of the sample.
Carrier Gas Helium at 1.0 mL/minInert carrier gas with a constant flow rate for reproducible results.
Oven Program 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min, hold 5 minA temperature program to separate a wide range of volatile compounds.
MS Ion Source Temp. 230 °CStandard ion source temperature.
MS Quadrupole Temp. 150 °CStandard quadrupole temperature.
Mass Range 40-500 amuA broad mass range to detect a variety of potential impurities.

4. Data Analysis:

  • Identify peaks by comparing their mass spectra to a library (e.g., NIST).

  • Quantify impurities by comparing their peak areas to that of an internal or external standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[10][11] For this compound, ¹H and ¹³C NMR are essential for confirming the identity of the compound and assessing its structural purity.

Principle

NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure.[12]

Protocol: ¹H and ¹³C NMR Analysis

1. Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.

3. Data Acquisition:

  • Acquire standard ¹H and ¹³C{¹H} NMR spectra.

  • For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[12]

4. Data Analysis:

  • Compare the obtained chemical shifts, coupling constants, and integration values with the expected values for this compound.

  • The absence of unexpected signals indicates a high degree of structural purity.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[13][14] This technique is crucial for confirming the empirical formula of a synthesized compound and serves as an orthogonal method for purity assessment.[15][16]

Principle

The sample is combusted in a high-oxygen environment, converting the elements into simple gases (CO₂, H₂O, N₂, SO₂). These gases are then separated and quantified by a detector, typically a thermal conductivity detector.[14]

Protocol: CHNS Elemental Analysis

1. Instrumentation:

  • An automated CHNS elemental analyzer.

2. Sample Preparation:

  • Accurately weigh 1-2 mg of the finely ground, dried sample into a tin capsule.

3. Data Analysis:

  • The instrument software calculates the percentage of each element.

  • Compare the experimental percentages with the theoretical values for the molecular formula C₈H₅IN₂S. A deviation of ±0.4% is generally considered acceptable for a pure compound.[17]

Theoretical Elemental Composition for C₈H₅IN₂S:

  • Carbon (C): 33.35%

  • Hydrogen (H): 1.75%

  • Iodine (I): 44.05%

  • Nitrogen (N): 9.72%

  • Sulfur (S): 11.13%

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products of a drug substance and to demonstrate the specificity of the analytical methods used for stability studies.[1][4][18]

Principle

The drug substance is subjected to stress conditions more severe than accelerated stability testing, such as acid and base hydrolysis, oxidation, heat, and photolysis.[5][19] The resulting degradation products are then analyzed, typically by HPLC and LC-MS.

Protocol: Forced Degradation of this compound

1. Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80 °C for 48 hours (solid state).

  • Photodegradation: Expose the solid sample to UV light (ICH Q1B conditions).

2. Sample Analysis:

  • Analyze the stressed samples using the developed HPLC method.

  • Use a mass spectrometer coupled with the HPLC (LC-MS) to identify the mass of the degradation products, which aids in their structural elucidation.

3. Data Analysis:

  • Assess the peak purity of the main component in the presence of degradation products to validate the stability-indicating nature of the HPLC method.

  • Propose degradation pathways based on the identified degradants.

Summary and Conclusion

The purity of this compound is a critical quality attribute that must be rigorously controlled. The analytical methods described in this application note provide a comprehensive framework for the assessment of its purity, identity, and stability. A combination of chromatographic and spectroscopic techniques, along with elemental analysis, ensures a thorough evaluation of the compound's quality. The implementation of these protocols will enable researchers and drug development professionals to confidently advance their projects with a well-characterized and high-purity starting material.

References

Troubleshooting & Optimization

Navigating the Synthesis of 5-Iodo-2-(pyridin-3-yl)thiazole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 5-Iodo-2-(pyridin-3-yl)thiazole. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to researchers and scientists engaged in the synthesis of this important heterocyclic compound. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis and optimize your yield and purity.

I. Synthetic Strategies: An Overview

The synthesis of this compound can be approached through two primary routes, each with its own set of advantages and challenges. Understanding the underlying chemistry of these pathways is crucial for successful execution and troubleshooting.

Strategy 1: Hantzsch Thiazole Synthesis followed by Iodination

This classic approach involves the initial construction of the 2-(pyridin-3-yl)thiazole core, followed by the introduction of the iodine atom at the 5-position.

Strategy 2: Sandmeyer Iodination of a 5-Amino-2-(pyridin-3-yl)thiazole Precursor

This route builds the thiazole ring with a functional group handle (an amino group) at the 5-position, which is then converted to the iodo group via a Sandmeyer reaction.

Below, we delve into the specifics of each strategy, offering detailed protocols, troubleshooting guidance, and answers to frequently encountered questions.

II. Strategy 1: Hantzsch Thiazole Synthesis and Subsequent Iodination

This two-step process is a robust method for accessing the target molecule.

Step 1: Synthesis of 2-(pyridin-3-yl)thiazole

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of an α-haloketone with a thioamide.[1][2] In this case, 3-bromopyruvaldehyde or a suitable equivalent would react with thioisonicotinamide. However, a more common and practical approach involves the reaction of an α-haloketone with a thioamide. For the synthesis of the 2-(pyridin-3-yl)thiazole core, the reaction between 2-bromo-1-(pyridin-3-yl)ethan-1-one and thioformamide can be employed.

  • Reagents and Solvents:

    • 2-bromo-1-(pyridin-3-yl)ethan-1-one

    • Thioformamide

    • Ethanol (or another suitable solvent like methanol)

    • Sodium bicarbonate (for workup)

  • Procedure:

    • Dissolve 2-bromo-1-(pyridin-3-yl)ethan-1-one (1.0 eq) in ethanol.

    • Add thioformamide (1.1 eq) to the solution.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • The product may precipitate upon neutralization. If so, collect the solid by filtration.

    • If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Q1: My reaction is not going to completion, or the yield is very low. What can I do?

  • A1:

    • Reagent Purity: Ensure the purity of your starting materials, especially the α-bromoketone, which can degrade over time.

    • Reaction Time and Temperature: The reaction may require longer refluxing times. Monitor closely by TLC. While ethanol is a common solvent, exploring other solvents like methanol or isopropanol might be beneficial.[1]

    • Side Reactions: The α-bromoketone is a potent electrophile and can undergo self-condensation or reaction with the solvent. Adding the thioformamide promptly after dissolving the ketone can minimize this.

Q2: I am observing multiple spots on my TLC plate. What are the likely byproducts?

  • A2:

    • Unreacted Starting Materials: This is the most common issue.

    • Over-alkylation: The product thiazole can potentially react with the α-bromoketone, though this is less common under these conditions.

    • Side products from thioformamide decomposition: Thioformamide can be unstable; ensure it is of good quality.

Step 2: Iodination of 2-(pyridin-3-yl)thiazole

The introduction of iodine onto the thiazole ring at the 5-position is typically achieved through electrophilic iodination.

  • Reagents and Solvents:

    • 2-(pyridin-3-yl)thiazole

    • N-Iodosuccinimide (NIS)

    • Acetonitrile (or Dichloromethane)

  • Procedure:

    • Dissolve 2-(pyridin-3-yl)thiazole (1.0 eq) in acetonitrile.

    • Add N-Iodosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Q1: The iodination is sluggish or incomplete.

  • A1:

    • Activation: For less reactive substrates, the addition of a catalytic amount of a Lewis acid or a Brønsted acid can enhance the electrophilicity of the iodine source. However, care must be taken as the pyridine nitrogen can be protonated, deactivating the ring system.

    • Alternative Iodinating Agents: While NIS is common, other reagents like iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., nitric acid, hydrogen peroxide) can be used.[3] Exercise caution with these more reactive and potentially hazardous reagents.

Q2: I am getting a mixture of mono- and di-iodinated products.

  • A2:

    • Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use of a slight excess is typical, but a large excess can lead to di-iodination.

    • Temperature Control: Running the reaction at a lower temperature may improve selectivity.

Q3: How do I effectively purify the final product?

  • A3:

    • Column Chromatography: This is the most common method. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent purification method.

III. Strategy 2: Sandmeyer Iodination of 5-Amino-2-(pyridin-3-yl)thiazole

This strategy involves the diazotization of a primary aromatic amine followed by displacement with an iodide ion.[4][5][6][7][8][9]

Step 1: Synthesis of 5-Amino-2-(pyridin-3-yl)thiazole

The precursor amine can be synthesized via a variation of the Hantzsch synthesis or other methods for constructing 5-aminothiazoles.

Step 2: Sandmeyer Iodination

This is a powerful transformation but requires careful control of reaction conditions.

  • Reagents and Solvents:

    • 5-Amino-2-(pyridin-3-yl)thiazole

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

    • Potassium iodide (KI)

    • Water, Ice

  • Procedure:

    • Diazotization:

      • Dissolve 5-Amino-2-(pyridin-3-yl)thiazole (1.0 eq) in a cooled (0-5 °C) aqueous solution of hydrochloric acid.

      • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature between 0-5 °C.

      • Stir the mixture at this temperature for 30-60 minutes. The completion of diazotization can be checked with starch-iodide paper (a blue color indicates excess nitrous acid).[10]

    • Iodide Displacement:

      • In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.

      • Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution will be observed.

      • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Workup and Purification:

      • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

      • Extract the product with a suitable organic solvent.

      • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by brine.

      • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

      • Purify the crude product by column chromatography.

Q1: The yield of my Sandmeyer reaction is consistently low. What are the common pitfalls?

  • A1:

    • Incomplete Diazotization: This is a frequent issue. Ensure the temperature is strictly maintained between 0-5 °C.[10] Use of a slight excess of sodium nitrite is common, but a large excess can lead to side reactions.

    • Premature Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable. Do not allow the temperature to rise above 5 °C during its formation and use it immediately in the next step.

    • Side Reactions: Phenol formation (from reaction with water) and biaryl coupling are common side reactions.[4][10]

Q2: My reaction mixture turns dark and I get a lot of tar-like material.

  • A2: This often indicates decomposition of the diazonium salt and subsequent radical side reactions.[10] This can be caused by:

    • Elevated Temperatures: As mentioned, strict temperature control is paramount.

    • Impurities: Ensure all glassware is clean and reagents are of high purity.

    • Incorrect pH: The diazotization should be carried out in a strongly acidic medium.

Q3: Do I need a copper catalyst for the iodination step?

  • A3: Unlike the Sandmeyer reactions for chlorination or bromination which typically require a copper(I) salt, the iodination is often carried out with potassium iodide alone. The iodide ion itself is a sufficiently strong nucleophile and reducing agent to effect the transformation.[6][7]

IV. Visualization of Synthetic Pathways

To provide a clearer understanding of the reaction sequences, the following diagrams illustrate the key transformations.

Hantzsch_and_Iodination 2-bromo-1-(pyridin-3-yl)ethan-1-one 2-bromo-1-(pyridin-3-yl)ethan-1-one 2-(pyridin-3-yl)thiazole 2-(pyridin-3-yl)thiazole 2-bromo-1-(pyridin-3-yl)ethan-1-one->2-(pyridin-3-yl)thiazole Hantzsch Synthesis (Ethanol, Reflux) Thioformamide Thioformamide Thioformamide->2-(pyridin-3-yl)thiazole This compound This compound 2-(pyridin-3-yl)thiazole->this compound Iodination (Acetonitrile) NIS NIS NIS->this compound

Caption: Hantzsch Synthesis and Iodination Pathway.

Sandmeyer_Reaction 5-Amino-2-(pyridin-3-yl)thiazole 5-Amino-2-(pyridin-3-yl)thiazole Diazonium Salt Diazonium Salt 5-Amino-2-(pyridin-3-yl)thiazole->Diazonium Salt Diazotization This compound This compound Diazonium Salt->this compound Iodide Displacement NaNO2_HCl NaNO₂, HCl (0-5 °C) KI KI

Caption: Sandmeyer Iodination Pathway.

V. Summary of Key Parameters for Yield Optimization

ParameterHantzsch SynthesisIodination (NIS)Sandmeyer Reaction
Temperature RefluxRoom Temperature0-5 °C (Diazotization), RT (Displacement)
Solvent Ethanol, MethanolAcetonitrile, DCMAqueous Acid
Key Reagents α-haloketone, ThioamideNISNaNO₂, KI
Critical Factor Purity of α-haloketoneStoichiometry of NISStrict Temperature Control
Common Byproduct Self-condensation productDi-iodinated productPhenol, Biaryls

VI. Concluding Remarks

The synthesis of this compound is a multi-step process that requires careful attention to reaction conditions and purification techniques. Both the Hantzsch/iodination sequence and the Sandmeyer approach are viable routes, with the choice often depending on the availability of starting materials and the specific expertise of the researcher. By understanding the underlying chemical principles and anticipating potential challenges, you can significantly improve the efficiency and success rate of your synthesis. We hope this guide serves as a valuable resource in your research endeavors.

References

Technical Support Center: Suzuki Reactions with 5-Iodo-2-(pyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 5-Iodo-2-(pyridin-3-yl)thiazole. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific, yet increasingly important, class of substrates. The unique heteroaromatic nature of this molecule, containing both a pyridine and a thiazole moiety, presents distinct challenges that require careful consideration of reaction parameters. This document provides in-depth, experience-driven advice in a structured Q&A format to diagnose and resolve common issues.

Introduction: The Challenge of Pyridinyl-Thiazole Substrates

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, its success with heteroaromatic substrates is not always straightforward. The substrate this compound is particularly challenging due to the presence of two nitrogen atoms with lone pairs of electrons. These Lewis basic sites can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, a phenomenon often cited as "catalyst poisoning".[1][2] Furthermore, the sulfur atom in the thiazole ring can also interact with the palladium center, further complicating the catalytic cycle.[3] This guide will walk you through a logical troubleshooting process to overcome these inherent difficulties.

Part 1: Catalyst System Failure & Optimization

The heart of the Suzuki reaction is the palladium catalyst system. Failures at this level are the most common source of low or no conversion.

Q1: My reaction shows no conversion, and the starting material is recovered. What is the most likely cause?

A1: The most probable cause is the inhibition or deactivation of your palladium catalyst. The nitrogen atoms in both the pyridine and thiazole rings of your substrate can act as ligands, binding to the palladium center and preventing it from participating in the catalytic cycle.[2][4] Standard catalysts like Pd(PPh₃)₄ may be particularly susceptible to this poisoning effect.

Troubleshooting Steps:

  • Switch to a More Robust Catalyst System: For electron-deficient and heteroaromatic substrates, more active catalyst systems are required. Utilize bulky, electron-rich phosphine ligands which can promote the desired catalytic steps while being less susceptible to displacement by the substrate's nitrogen atoms.

    • Recommended Ligands: SPhos, XPhos, or other Buchwald-type ligands are excellent choices.

    • Recommended Precatalysts: Using pre-formed palladium(II) precatalysts that incorporate these ligands (e.g., SPhos-Pd-G3, XPhos-Pd-G3) is highly recommended. These precatalysts are air-stable and efficiently generate the active Pd(0) species in situ.[4]

  • Increase Catalyst Loading: While not always the most elegant solution, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial catalyst deactivation. However, this should be a secondary strategy to choosing the right ligand.

Q2: The reaction mixture turns black immediately, and I get a poor yield. What does this indicate?

A2: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition. The active, soluble Pd(0) catalyst has agglomerated into an inactive, heterogeneous form. This can be triggered by several factors:

  • Presence of Oxygen: Inadequate degassing of the reaction mixture is a frequent culprit.

  • High Temperatures: Excessive heat can accelerate catalyst decomposition pathways.

  • Inappropriate Ligand: The ligand's role is to stabilize the Pd(0) center. If the ligand is not effective, decomposition is more likely.

Solutions:

  • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly de-oxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (20-30 minutes) before adding the catalyst.[5]

  • Temperature Control: While Suzuki reactions often require heating, start with a moderate temperature (e.g., 80 °C) and only increase it if the reaction is sluggish.

  • Use of Precatalysts: As mentioned in A1, modern precatalysts are often more resistant to decomposition.

Parameter Commonly Used (May Fail) Recommended for Pyridinyl-Thiazole Substrates Rationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂Buchwald Precatalysts (e.g., SPhos-Pd-G3)More active and stable for challenging substrates.[4]
Ligand PPh₃SPhos, XPhosBulky, electron-rich ligands protect the Pd center and promote oxidative addition.

Part 2: Reagent and Reaction Condition Issues

Even with the right catalyst, the choice of base, solvent, and the stability of the boronic acid partner are critical for success.

Q3: My boronic acid is decomposing, leading to side products. How can I prevent this?

A3: Boronic acid decomposition, particularly protodeboronation (replacement of the boronic acid group with a hydrogen atom), is a common side reaction, often accelerated by water and heat.

Mitigation Strategies:

  • Use Boronate Esters: Pinacol boronate esters are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.

  • Minimize Water (if appropriate): While some water is often beneficial for Suzuki couplings, excess water can promote protodeboronation. If using an anhydrous system, ensure your solvent and reagents are dry.

  • Shorter Reaction Times: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed to avoid prolonged exposure of the boronic acid to harsh conditions.

  • Choice of Base: A carefully selected base can minimize this side reaction.

Q4: What are the optimal base and solvent combinations for this substrate?

A4: The base and solvent are interdependent and crucial for the transmetalation step. For nitrogen-containing heterocycles, specific combinations have proven more effective.

Recommended Systems:

  • Base: Stronger inorganic bases are often required. K₃PO₄ and Cs₂CO₃ are excellent choices. They are effective at promoting the reaction while being less nucleophilic, which can reduce side reactions.

  • Solvent: A mixture of an organic solvent and water is often beneficial. The water can increase the solubility of the inorganic base and facilitate the catalytic cycle.[2]

    • Dioxane/Water (e.g., 4:1 ratio): A versatile and widely used system.

    • Toluene/Water or THF/Water: Also effective combinations.

It is important to note that water can sometimes be detrimental, so screening both aqueous and anhydrous conditions may be necessary.[2]

Troubleshooting Flowchart for Failed Reactions

G cluster_visuals Visual Indicators start Reaction Failed: Low or No Conversion catalyst_check Is the catalyst system appropriate? (e.g., using Pd(PPh3)4) start->catalyst_check black_precipitate Reaction turns black? start->black_precipitate reagent_check Are reagents stable and pure? catalyst_check->reagent_check Yes catalyst_solution Switch to Buchwald Ligand/Precatalyst (e.g., SPhos-Pd-G3) catalyst_check->catalyst_solution No condition_check Are reaction conditions optimal? reagent_check->condition_check Reagents are fine boronic_acid_solution Use Boronate Ester (e.g., Pinacol Ester) reagent_check->boronic_acid_solution Boronic acid unstable side_products Are there significant side products? condition_check->side_products Conditions seem fine base_solvent_solution Screen Base/Solvent (e.g., K3PO4 in Dioxane/H2O) condition_check->base_solvent_solution Suboptimal Base/Solvent dehalogenation_solution Check for Hydride Sources Use Milder Base side_products->dehalogenation_solution Dehalogenation observed homocoupling_solution Ensure Rigorous Degassing Use Pd(0) Precatalyst side_products->homocoupling_solution Homocoupling observed degas_solution Improve Degassing Protocol (Freeze-Pump-Thaw) black_precipitate->degas_solution

Caption: A decision-making workflow for troubleshooting failed Suzuki reactions.

Part 3: Identifying and Minimizing Side Reactions

If you are observing product formation but yields are low due to competing reactions, this section will help you identify and address the culprits.

Q5: I am observing my starting material without the iodine (dehalogenation). How do I prevent this?

A5: Dehalogenation (replacement of iodine with hydrogen) can occur through various pathways, often involving a hydride source in the reaction mixture.

Potential Causes and Solutions:

  • Hydride Source: Solvents (like alcohols in the presence of a strong base) or even the boronic acid itself can sometimes act as hydride donors. Ensure you are using high-purity solvents.

  • Base Choice: Some bases can promote this side reaction. Using a non-coordinating, milder base might be beneficial if stronger bases are causing issues, though this may come at the cost of reaction rate.

  • Reaction Time: Overly long reaction times can increase the likelihood of dehalogenation.

Q6: I am getting a significant amount of homocoupled boronic acid product (biaryl). What is the cause?

A6: Homocoupling of the boronic acid is a common side reaction, particularly promoted by the presence of oxygen.

Solutions:

  • Rigorous Degassing: This is the most critical step. Oxygen can facilitate the homocoupling pathway. Revisit your degassing procedure as outlined in A2.

  • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can favor the desired cross-coupling over homocoupling.

  • Catalyst Choice: Using a pre-formed Pd(0) catalyst can sometimes reduce homocoupling compared to the in-situ reduction of a Pd(II) source, which can sometimes be incomplete.

Experimental Protocol: A Recommended Starting Point

This protocol is a robust starting point for the Suzuki coupling of this compound. Optimization may be required for your specific boronic acid partner.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or pinacol ester (1.5 eq)

  • SPhos-Pd-G3 precatalyst (2-5 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (2.0 eq)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add this compound, the arylboronic acid/ester, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., a 4:1 v/v mixture) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the SPhos-Pd-G3 precatalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Inhibition Pathway OA Oxidative Addition PdII_Aryl Ar-Pd(II)-X L_n OA->PdII_Aryl TM Transmetalation PdII_Boryl Ar-Pd(II)-R L_n TM->PdII_Boryl RE Reductive Elimination Pd0 Pd(0)L_n (Active Catalyst) RE->Pd0 Catalyst Regeneration Product Ar-R (Product) RE->Product Pd0->OA PdII_Aryl->TM PdII_Boryl->RE ArX Ar-I (Substrate) ArX->OA Boronic R-B(OR)₂ + Base Boronic->TM Inhibitor Pyridinyl-Thiazole (Substrate/Product) Poisoned_Pd Pd(0)L_n(Inhibitor) (Inactive Complex) Inhibitor->Poisoned_Pd Pd0_main Pd0_main Pd0_main->Poisoned_Pd Poisoning

Caption: The Suzuki catalytic cycle and the catalyst poisoning pathway.

References

Technical Support Center: Synthesis of 5-Iodo-2-(pyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of 5-Iodo-2-(pyridin-3-yl)thiazole. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that users may encounter during their experiments. The guidance is structured to explain the underlying chemical principles behind common issues, ensuring you can not only solve immediate problems but also prevent future synthetic challenges.

I. Overview of the Synthetic Strategy

The most common and reliable route to this compound involves a two-step process:

  • Hantzsch Thiazole Synthesis: Formation of the 2-(pyridin-3-yl)thiazole core by reacting an α-haloketone (e.g., 2-bromo-1-(pyridin-3-yl)ethan-1-one) with a thioamide (thioformamide). This classic method is known for its high yields and reliability.[1][2][3]

  • Regioselective Iodination: Electrophilic iodination of the pre-formed thiazole ring. The electron-rich C5 position of the thiazole is the primary site for electrophilic substitution, allowing for regioselective installation of the iodine atom.[4][5]

This guide will address potential side products and pitfalls in both stages of this synthesis.

II. Visualizing the Reaction Pathway

The following diagram outlines the intended synthetic transformation.

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Electrophilic Iodination SM1 2-Bromo-1-(pyridin-3-yl)ethan-1-one Product1 2-(Pyridin-3-yl)thiazole SM1->Product1 + Thioformamide (Base, Solvent) SM2 Thioformamide SM2->Product1 Product1_ref 2-(Pyridin-3-yl)thiazole FinalProduct This compound Product1_ref->FinalProduct + Iodinating Agent (Solvent, Catalyst if needed) Iodinating_Agent Iodinating Agent (e.g., I₂, NIS) Iodinating_Agent->FinalProduct

Caption: High-level overview of the two-step synthesis.

III. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis, identified through analytical data such as NMR, LC-MS, or TLC.

Problem/Observation Potential Cause(s) Suggested Solutions & Scientific Rationale
Low yield of 2-(pyridin-3-yl)thiazole (Step 1) 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions of α-haloketone: Self-condensation or reaction with the base. 3. Decomposition of thioamide: Thioformamide is unstable and can decompose upon heating.1. Optimize Conditions: Monitor the reaction by TLC. Gradually increase temperature or extend reaction time. The formation of the aromatic thiazole ring is a strong thermodynamic driving force.[6] 2. Control Base Addition: Add the base (e.g., NaHCO₃, pyridine) slowly to the reaction mixture to avoid high local concentrations that can promote self-condensation of the ketone. 3. Use Fresh Reagent: Use freshly prepared or purified thioformamide. Consider generating it in situ if stability issues persist.
Multiple spots on TLC after Iodination (Step 2) 1. Unreacted Starting Material: Incomplete iodination. 2. Over-iodination: Formation of di-iodinated species (e.g., 4,5-diiodothiazole). 3. Iodination on Pyridine Ring: Possible but less likely due to the electron-deficient nature of the pyridine ring.1. Increase Reagent Stoichiometry: Increase the equivalents of the iodinating agent (e.g., N-Iodosuccinimide (NIS) or I₂/oxidant) incrementally (e.g., from 1.1 to 1.3 eq).[7] 2. Control Stoichiometry & Temperature: Use no more than 1.1-1.2 equivalents of the iodinating agent. Run the reaction at a lower temperature (e.g., 0 °C to RT) to improve selectivity. The C5-proton is the most acidic and kinetically favored site for deprotonation/electrophilic attack.[4] 3. Purification: These isomers are often separable by flash column chromatography. A gradient elution from a non-polar to a more polar solvent system is typically effective.[8]
Product is a dark oil or tar, difficult to purify 1. Reagent Decomposition: Iodine can promote polymerization or degradation, especially under harsh conditions (strong acid/base, high heat). 2. Oxidative Side Reactions: The use of oxidants (e.g., H₂O₂, K₂S₂O₈) with I₂ can lead to undesired oxidative side products.[7][9]1. Milder Conditions: Use a milder iodinating agent like NIS which does not require a co-oxidant. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent air oxidation. 2. Aqueous Workup: Quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to remove excess iodine and other oxidative species.
Mass Spec shows M+1 and M+127 peaks Mixture of Product and Starting Material: The M+1 peak corresponds to the protonated desired product, while the M+127 peak corresponds to the starting material (2-(pyridin-3-yl)thiazole) complexed with an iodine atom, or a fragment of a di-iodinated species.This confirms incomplete iodination. The primary solution is to optimize the reaction conditions for full conversion as described above. If optimization is unsuccessful, careful purification by flash chromatography or preparative HPLC is required.[8]

IV. Frequently Asked Questions (FAQs)

Q1: Why is the Hantzsch synthesis preferred for creating the thiazole core in this case? A1: The Hantzsch synthesis is a robust and high-yielding method for constructing thiazole rings from readily available α-haloketones and thioamides.[1][3][10] It offers a straightforward route to the 2-(pyridin-3-yl)thiazole intermediate with predictable regiochemistry, making it a reliable starting point for the subsequent iodination step.

Q2: I am considering direct iodination of a different precursor. What are the risks? A2: Attempting to build the iodinated thiazole ring in one step, for example by using an iodinated building block, can be complex. The iodinating reagents might interfere with the cyclization catalysts or reagents. The two-step approach of first building the stable thiazole ring and then performing a regioselective iodination is generally more controlled and higher yielding.

Q3: My iodination reaction is sluggish. Can I add a catalyst? A3: Yes. For iodination using molecular iodine (I₂), an oxidizing agent is often required to generate the more electrophilic iodonium species (I⁺). Common co-oxidants include nitric acid, hydrogen peroxide, or potassium persulfate.[7][9] However, these can lead to side products. A simpler alternative is using N-Iodosuccinimide (NIS) in a solvent like DMF or acetonitrile. Sometimes, a catalytic amount of a Lewis acid or a protic acid (like TFA) can activate the substrate and accelerate the reaction, but this should be approached cautiously to avoid degradation.

Q4: What is the best way to purify the final this compound product? A4: The most common and effective method is flash column chromatography on silica gel.[8][11] A gradient elution system, for example, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate, will typically allow for the separation of the non-polar starting material from the more polar iodinated product. If impurities are very close in polarity, recrystallization or preparative HPLC may be necessary.

Q5: How can I confirm the regiochemistry of my iodination? Where did the iodine add? A5: The most definitive method is 1D and 2D NMR spectroscopy.

  • ¹H NMR: In the starting material, 2-(pyridin-3-yl)thiazole, you will see two doublets for the thiazole protons at C4 and C5. Upon successful iodination at the C5 position, the signal corresponding to the C5-H will disappear, and the remaining C4-H signal will appear as a singlet.

  • NOESY/ROESY: A Nuclear Overhauser Effect experiment can show through-space correlation between the remaining C4-H of the thiazole and the protons on the adjacent pyridine ring, confirming the structure.

V. Key Side Product Formation Mechanisms

Understanding how side products form is critical for suppressing them.

Side Product 1: Formation of a Dimer (Step 1)

Under excessively basic conditions, the α-haloketone can undergo self-condensation or react with the product, leading to complex mixtures.

Dimer_Formation Ketone1 2-Bromo-1-(pyridin-3-yl)ethan-1-one Enolate Enolate Intermediate Ketone1->Enolate Excess Base Dimer Complex Dimer/Side Product Enolate->Dimer Ketone2 Another molecule of α-haloketone Ketone2->Dimer SN2 Attack

Caption: Pathway for base-mediated side product formation.

Side Product 2: Over-Iodination (Step 2)

If excess iodinating agent is used, a second iodine atom can add to the C4 position, which is the next most activated site on the thiazole ring.

Over_Iodination Product This compound DiIodo 4,5-Diiodo-2-(pyridin-3-yl)thiazole Product->DiIodo + Excess I⁺ (Slower reaction)

Caption: Formation of the di-iodinated byproduct.

VI. Recommended Experimental Protocol: Iodination

This protocol is a robust starting point for the synthesis of this compound from its precursor.

Objective: To regioselectively iodinate 2-(pyridin-3-yl)thiazole at the C5 position.

Materials:

  • 2-(Pyridin-3-yl)thiazole (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Anhydrous Acetonitrile (or DMF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl Acetate

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 2-(pyridin-3-yl)thiazole (1.0 eq) in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq) portion-wise over 5-10 minutes. Rationale: Portion-wise addition helps control the reaction exotherm and maintains selectivity.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and saturated aqueous Na₂S₂O₃ solution to quench excess iodine.

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then brine. Rationale: The bicarbonate wash removes any acidic byproducts like succinimide.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.

VII. References

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of Iodinated Imidazoles. Retrieved from --INVALID-LINK--

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from --INVALID-LINK--

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from --INVALID-LINK--

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from --INVALID-LINK--

  • Li, Y., et al. (2018). Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. Molecules, 23(11), 2798. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Thiazole. Retrieved from --INVALID-LINK--

  • Reddy, T., et al. (2015). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. Organic Letters, 17(20), 5068–5071. Retrieved from --INVALID-LINK--

  • Kumar, V., et al. (2021). An efficient, one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles under solvent-free conditions. Journal of Sulfur Chemistry, 43(2), 1-10. Retrieved from --INVALID-LINK--

  • Bakholdina, A. V., et al. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Molecules, 26(9), 2736. Retrieved from --INVALID-LINK--

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from --INVALID-LINK--

  • Claret, L., et al. (2009). Synthesis and evaluation of imidazo[2,1-b]thiazoles as iodide efflux inhibitors in thyrocytes. ChemMedChem, 4(11), 1847-1859. Retrieved from --INVALID-LINK--

  • Anisova, A. V., et al. (2021). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 26(11), 3290. Retrieved from --INVALID-LINK--

  • Acar, Ç. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. ResearchGate. Retrieved from --INVALID-LINK--

  • Zhang, Y., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 6(39), 25686–25693. Retrieved from --INVALID-LINK--

  • Mugesh, G., et al. (2004). Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions. Journal of the Brazilian Chemical Society, 15(3). Retrieved from --INVALID-LINK--

  • Physics Wallah. (2022). Which technique can be used for purification of iodine that contain traces of NaCl?. YouTube. Retrieved from --INVALID-LINK--

  • Matsumoto, S., et al. (2018). SYNTHESIS OF IODINATED THIAZOLO[2,3-a]ISOQUINOLINIUM SALTS AND THEIR CRYSTAL STRUCTURES WITH/WITHOUT HALOGEN BOND. HETEROCYCLES, 97(2), 755-775. Retrieved from --INVALID-LINK--

  • Abdel-Aziz, M., et al. (2022). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. Journal of the Iranian Chemical Society, 19, 3949–3967. Retrieved from --INVALID-LINK--

  • El-Mekkawy, A. I., et al. (2022). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 27(21), 7431. Retrieved from --INVALID-LINK--

  • Heindel, N. D., & Van Dort, M. (1985). INDIRECT IODINATION WITH 2-(3,5-DIIODO-4-METHOXYPHENYL)-1,3,4-OXADIAZOLE AS A PRECURSOR OF AN AROYL HYDRAZINE. Organic Preparations and Procedures International, 17(3), 230-235. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 5-Iodo-2-(pyridin-3-yl)thiazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 5-Iodo-2-(pyridin-3-yl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the column chromatography purification of this specific heterocyclic compound. The insights provided herein are grounded in established chromatographic principles and extensive field experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the column chromatography of this compound, providing foundational knowledge for successful purification.

Q1: What is the primary challenge in the purification of this compound?

The primary challenge lies in the molecule's polarity, attributed to the pyridine and thiazole rings. The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, the most common stationary phase. This interaction can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the compound onto the column.[1]

Q2: How do I select the appropriate stationary phase?

For this compound, standard silica gel (60 Å, 230-400 mesh) is a common starting point. However, due to the basic nature of the pyridine moiety, deactivation of the silica gel is often necessary to prevent the issues mentioned above.[1] This can be achieved by pre-treating the silica gel with a triethylamine solution. Alternatively, using a less acidic stationary phase like neutral or basic alumina can be a viable option.[1][2]

Q3: What is a good starting point for the mobile phase (eluent)?

A mixture of a non-polar solvent and a polar solvent is typically used for flash column chromatography.[3] For a compound with the polarity of this compound, a good starting point is a mixture of hexane and ethyl acetate.[3] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. The goal is to achieve an Rf value of approximately 0.2-0.3 for the desired compound to ensure good separation on the column.[4]

Q4: My compound appears to be degrading on the silica gel column. What can I do?

Compound degradation on silica gel can be a significant issue, especially for sensitive molecules.[5] To ascertain if this is the case, you can perform a 2D TLC. Spot your compound in one corner of a TLC plate, run it in your chosen eluent, then rotate the plate 90 degrees and run it again in the same eluent. If a new spot appears or the original spot streaks, it indicates degradation.[6] To mitigate this, consider the following:

  • Deactivate the silica gel: As mentioned, adding a small percentage of triethylamine (e.g., 1%) to your eluent can neutralize the acidic sites on the silica.[3]

  • Switch to a different stationary phase: Alumina (neutral or basic) or Florisil can be less harsh alternatives.[5]

  • Minimize contact time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound spends in contact with the stationary phase.[7]

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the purification of this compound.

Problem 1: Poor Separation of the Target Compound from Impurities

Symptom: Fractions collected from the column contain a mixture of the desired product and impurities, as confirmed by TLC or other analytical methods.

Causality & Solution Workflow:

References

Technical Support Center: Recrystallization of 5-Iodo-2-(pyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Iodo-2-(pyridin-3-yl)thiazole via recrystallization. This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for obtaining high-purity material. As a molecule of interest in medicinal chemistry, achieving high purity is critical for subsequent assays and development. This guide synthesizes established purification principles with specific insights relevant to the structure of this heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

Recrystallization is a purification technique used to remove impurities from a solid compound. The fundamental principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1] For this compound, which is typically a yellow to brown solid powder after synthesis[2], recrystallization aims to:

  • Remove Soluble Impurities: These are contaminants that are more soluble in the cold solvent than the target compound. They remain in the liquid phase (mother liquor) as the desired product crystallizes.[3]

  • Remove Insoluble Impurities: These are contaminants that are insoluble in the hot solvent and can be removed by hot filtration.

  • Improve Crystal Morphology: A successful recrystallization can yield well-defined crystals, which are often easier to handle, dry, and may possess better stability.[4]

Q2: What are the ideal characteristics of a solvent for recrystallizing this compound?

Choosing the right solvent is the most critical step for a successful recrystallization. The ideal solvent for this compound should exhibit the following properties:

  • High Solubility at High Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.[1]

  • Low Solubility at Low Temperatures: Upon cooling, the compound's solubility should decrease significantly, promoting crystallization and maximizing yield.[1]

  • Appropriate Boiling Point: The solvent's boiling point should not be excessively high, which would make it difficult to remove from the final crystals. Conversely, a very low boiling point can lead to excessive evaporation during heating and hot filtration.[5]

  • Inertness: The solvent must not react chemically with this compound.

  • Impurity Solubility Profile: Ideally, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (removed by filtration).

Q3: What are the recommended starting solvents for this compound?

While a specific, optimized solvent system is not widely published, we can make expert recommendations based on the compound's structure and known solubility data. The presence of the polar pyridine and thiazole rings suggests that polar solvents are a good starting point.[6][7]

Known solubility data indicates that this compound is soluble in ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).[2]

Recommended Solvents for Initial Screening:

  • Single Solvents: Ethanol is an excellent starting point due to its polarity, moderate boiling point, and common use for recrystallizing heterocyclic compounds.[7][8]

  • Solvent/Anti-Solvent Systems: A solvent pair can be highly effective. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "poor" solvent (or anti-solvent) until the solution becomes cloudy (the saturation point), then heating to redissolve and cooling slowly.[9]

    • Ethanol/Water: Dissolve in hot ethanol, add water dropwise until turbidity persists, reheat to clarify, then cool.

    • Dichloromethane/Hexane: Dissolve in a minimal amount of dichloromethane at room temperature, then slowly add hexane as an anti-solvent.

The following table summarizes key properties of potential screening solvents.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol 78.424.5Excellent starting choice for polar heterocycles.[6][8]
Methanol 64.732.7More polar than ethanol; may be too good a solvent (low recovery).
Isopropanol 82.619.9Less polar than ethanol; may offer better recovery.
Ethyl Acetate 77.16.0Medium polarity solvent.
Acetone 56.020.7A good polar aprotic solvent, often used in mixtures with water or hexanes.[6][9]
Water 100.080.1Likely a poor solvent on its own but an excellent anti-solvent with alcohols.[6]
Hexane/Heptane ~69 / ~98~1.9 / ~2.0Non-polar; will likely function as an anti-solvent.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

Before committing a large amount of material, it is crucial to perform small-scale tests to identify the optimal solvent or solvent system.

Methodology:

  • Preparation: Place approximately 10-20 mg of crude this compound into several small test tubes.

  • Room Temperature Test: To each tube, add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate) dropwise, starting with ~0.5 mL. Agitate the mixture. An ideal solvent will not dissolve the compound at room temperature.[7]

  • Hot Solubility Test: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue to add small portions of the solvent until the solid just dissolves. Record the approximate volume of solvent used. An effective solvent will dissolve the compound completely near its boiling point.[7]

  • Cooling & Crystallization Test: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, place the tube in an ice-water bath. A good solvent will yield a high quantity of crystalline precipitate.[7]

  • Evaluation: Assess the quality and quantity of the crystals formed. The best solvent provides a high recovery of purified material.

Protocol 2: General Recrystallization Workflow

This protocol outlines a standard single-solvent recrystallization process.

Methodology:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a stir bar and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent required to fully dissolve the solid. Adding too much solvent is a common cause of poor yield.[3][10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated flask. This step prevents premature crystallization in the funnel.[11]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Once at room temperature, the flask can be moved to an ice bath for 30 minutes or more to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor. Using room temperature or excess solvent will redissolve some of the product, reducing the yield.[3]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature to remove all residual solvent.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound.

Q: My compound will not dissolve, even in a large volume of hot solvent. What should I do?
  • Causality: The solvent is likely not polar enough to dissolve the compound, or you may have insoluble impurities. The pyridine and thiazole moieties contribute to the compound's polarity, requiring a solvent of similar character.

  • Solution:

    • Ensure you are at the solvent's boiling point.

    • If the bulk of the material is undissolved, the solvent is unsuitable. Select a more polar solvent based on your screening tests (Protocol 1).

    • If a significant portion has dissolved but some particulates remain, these are likely insoluble impurities. Proceed to a hot filtration step (Protocol 2, Step 2) to remove them.

Q: I have a clear, hot solution, but no crystals form upon cooling. What is wrong?
  • Causality: This is one of the most common issues. It is typically caused by either using too much solvent or the formation of a stable supersaturated solution.[10][11]

  • Solution Workflow:

    • Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[8]

    • Seed the Solution: Add a tiny crystal of the crude starting material to the solution. This "seed" crystal can act as a template for crystallization.

    • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[10] Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) and attempt to cool again.

    • Add an Anti-Solvent: If you are using a single-solvent system, you can cautiously add a miscible anti-solvent (e.g., water to an ethanol solution, or hexane to an ethyl acetate solution) dropwise at room temperature until the solution turns cloudy, then add a drop or two of the primary solvent to redissolve and clarify before cooling.

Q: My product is separating as an oil, not crystals. How can I fix this?
  • Causality: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or if the concentration of the solute is too high.[10][11] This can also be exacerbated by the presence of impurities.

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount (5-10% more) of the hot solvent to lower the saturation point.[10]

    • Allow the solution to cool much more slowly. You can insulate the flask to slow the rate of cooling, which gives the molecules more time to align into a crystal lattice.

    • Vigorous scratching at the air-solvent interface as the solution cools can sometimes prevent oiling.

Q: My final yield is very low. How can I improve it?
  • Causality: Low yield is often a result of procedural errors. The most common causes are using too much solvent during dissolution, using too much solvent for washing the crystals, or washing with solvent that was not ice-cold.[3] A portion of the product always remains in the mother liquor due to its inherent solubility, but this should be minimized.[3]

  • Solution:

    • Minimize Solvent: Use the absolute minimum volume of boiling solvent to dissolve your crude product.

    • Ensure Complete Cooling: Allow sufficient time for the flask to cool in an ice bath to maximize precipitation.

    • Minimize Wash Volume: Use only a very small amount of ice-cold solvent to wash the crystals during filtration.

    • Second Crop: It may be possible to recover more material from the mother liquor. By concentrating the filtrate (boiling off some solvent) and re-cooling, a second, though likely less pure, crop of crystals can sometimes be obtained.

Visual Workflow

The following diagram illustrates a logical troubleshooting workflow for common recrystallization challenges.

Recrystallization_Troubleshooting Recrystallization Troubleshooting Workflow start Start Cool Hot Solution crystals_form Crystals Form? start->crystals_form no_crystals Problem: No Crystals (Supersaturated / Too much solvent) crystals_form->no_crystals No, clear solution oiling_out Problem: 'Oiling Out' crystals_form->oiling_out No, oily layer forms success Success | Filter & Dry Crystals crystals_form->success Yes induce Action: Induce Crystallization (Scratch / Seed) no_crystals->induce Try First reheat_add_solvent Action: Reheat & Add More Solvent oiling_out->reheat_add_solvent induce->crystals_form Check Again reduce_solvent Action: Reduce Solvent Volume induce->reduce_solvent If fails reduce_solvent->crystals_form Check Again add_antisolvent Action: Add Anti-Solvent reduce_solvent->add_antisolvent Alternative add_antisolvent->crystals_form Check Again slow_cool Action: Cool Slowly reheat_add_solvent->slow_cool slow_cool->crystals_form Check Again

Caption: A decision-making diagram for troubleshooting common recrystallization issues.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 5-Iodo-2-(pyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the cross-coupling of 5-Iodo-2-(pyridin-3-yl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for this challenging yet crucial transformation. The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, valued for its mild conditions and functional group tolerance.[1] However, the presence of nitrogen-containing heterocycles like pyridine and thiazole can introduce complexities.[2][3] This document will address common issues encountered during these reactions and provide a framework for systematic optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Question 1: My reaction shows low to no conversion of the starting material, this compound. What are the likely causes and how can I fix this?

Answer: This is a frequent challenge, often stemming from issues with the catalyst, ligands, or reaction conditions. A systematic approach is key to identifying the root cause.

  • Catalyst Deactivation: The nitrogen and sulfur atoms in your substrate can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2]

    • Troubleshooting:

      • Increase Catalyst Loading: As a first step, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation and drive the reaction forward.[2][4]

      • Switch to a More Robust Ligand: Standard phosphine ligands may not be sufficient. Electron-rich and sterically bulky ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), are often more effective in these challenging couplings as they can stabilize the catalyst and promote the key steps of oxidative addition and reductive elimination.[1][2][5] N-heterocyclic carbenes (NHCs) are also excellent alternatives.[1][6]

      • Use a Pre-catalyst: In-situ generation of the active Pd(0) species from a Pd(II) source can be unreliable. Using a well-defined Pd(0) pre-catalyst can ensure a consistent concentration of the active catalyst.[7]

  • Inappropriate Base Selection: The base plays a critical role in the transmetalation step, activating the boronic acid partner.[6][8] The choice of base can significantly impact the reaction's success.

    • Troubleshooting:

      • Screen Different Bases: Common bases for Suzuki couplings include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[9] For nitrogen-containing substrates, a stronger, non-nucleophilic base like K₃PO₄ is often a good starting point.[1]

      • Ensure Base Quality: The base should be finely powdered and anhydrous, as water content can affect reproducibility.

  • Suboptimal Solvent System: The solvent must solubilize all reaction components, including the polar substrate and the often less polar boronic acid and catalyst complex.

    • Troubleshooting:

      • Solvent Screening: A mixture of an organic solvent and water is typical for Suzuki reactions.[1] Common organic solvents include dioxane, THF, and toluene.[10] For polar substrates, more polar aprotic solvents like DMF or acetonitrile might be considered, but be aware that they can influence selectivity in some cases.[11][12] A good starting point for your substrate would be a dioxane/water or THF/water mixture.[13]

  • Reaction Temperature: Insufficient thermal energy can lead to a sluggish reaction.

    • Troubleshooting:

      • Optimize Temperature: Most Suzuki couplings are conducted at elevated temperatures, often between 80-110 °C.[2][7] If your reaction is slow, a controlled increase in temperature may improve the rate and yield. However, excessively high temperatures can lead to catalyst decomposition.[14]

Question 2: I'm observing significant formation of homocoupled byproducts from my boronic acid. What causes this and how can I minimize it?

Answer: Homocoupling of the boronic acid is a common side reaction, often indicating the presence of Pd(II) species and oxygen in the reaction mixture.[10]

  • Probable Causes:

    • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[10]

    • Incomplete Reduction of Pd(II) Pre-catalyst: If you are using a Pd(II) source, incomplete reduction to the active Pd(0) species can leave residual Pd(II) to facilitate homocoupling.

  • Mitigation Strategies:

    • Thorough Degassing: It is crucial to rigorously degas the reaction mixture and maintain an inert atmosphere (nitrogen or argon) throughout the reaction.[1][15] This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas.

    • Use a Mild Reducing Agent: The addition of a mild reducing agent can help to minimize the concentration of free Pd(II).[16]

    • Control the Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common practice, but a large excess should be avoided as it can favor homocoupling.

Question 3: My reaction works, but the purification is difficult due to residual palladium in my product. How can I improve the purification process?

Answer: Removing trace amounts of palladium from the final product is a common challenge in pharmaceutical synthesis.

  • Strategies for Palladium Removal:

    • Optimize Catalyst Loading: The most effective approach is to minimize the amount of catalyst used in the first place. Carefully screen catalyst loading to find the lowest effective concentration that provides a good yield in a reasonable timeframe.[7]

    • Use of Scavengers: There are various commercially available palladium scavengers that can be added during the workup to bind and remove residual palladium.

    • Recrystallization: If your product is a solid, recrystallization is often an effective method for removing impurities, including palladium residues.

    • Activated Carbon Treatment: Treating a solution of your crude product with activated carbon can also help to adsorb and remove palladium.

Frequently Asked Questions (FAQs)

This section provides answers to broader, more general questions about the cross-coupling of this compound.

Q1: What is a good starting point for catalyst and ligand selection for this specific substrate?

For a substrate containing both pyridine and thiazole moieties, a robust catalytic system is recommended from the outset. A good starting point would be a palladium pre-catalyst like Pd₂(dba)₃ or Pd(OAc)₂ paired with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[1][2] A catalyst loading of 1-2 mol% is a reasonable starting point for optimization.

Q2: How do I properly set up the reaction to ensure an inert atmosphere?

To ensure an inert atmosphere, assemble your oven-dried glassware and add all solid reagents (your iodo-thiazole, boronic acid, base, and catalyst/ligand). Seal the flask with a septum, and then cycle between vacuum and backfilling with an inert gas (nitrogen or argon) at least three times.[1] The degassed solvent is then added via syringe.

Q3: How can I monitor the progress of my reaction?

Reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][17] This will allow you to determine when the starting material has been consumed and to check for the formation of byproducts.

Q4: What are some common side reactions to be aware of besides homocoupling?

Besides the homocoupling of the boronic acid, other potential side reactions include:

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially in the presence of water and certain bases.[18] Using anhydrous solvents and carefully selecting the base can help to minimize this.

  • Dehalogenation: The iodo-substituent on your thiazole can be replaced by a hydrogen atom.[10]

Experimental Protocol: A Starting Point for Optimization

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound. It should be used as a starting point and optimized for your specific boronic acid partner.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Dioxane (5 mL, degassed)

  • Water (0.5 mL, degassed)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Seal the flask with a septum and evacuate and backfill with argon three times.

  • Add the degassed dioxane and water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the cross-coupling reaction.

TroubleshootingWorkflow Start Low or No Conversion CheckCatalyst Evaluate Catalyst System Start->CheckCatalyst CheckBase Screen Bases Start->CheckBase CheckSolvent Optimize Solvent Start->CheckSolvent CheckTemp Adjust Temperature Start->CheckTemp IncreaseLoading Increase Catalyst Loading CheckCatalyst->IncreaseLoading Initial Step TryStrongerBase Try K3PO4 or Cs2CO3 CheckBase->TryStrongerBase SolventScreen Screen Dioxane/H2O, THF/H2O CheckSolvent->SolventScreen IncreaseTemp Increase Temperature (80-110 °C) CheckTemp->IncreaseTemp ChangeLigand Switch to Bulky/Electron-Rich Ligand IncreaseLoading->ChangeLigand If still low conversion UsePrecatalyst Use Pre-catalyst ChangeLigand->UsePrecatalyst For consistency UsePrecatalyst->CheckBase Success Reaction Optimized EnsureAnhydrous Ensure Anhydrous Conditions TryStrongerBase->EnsureAnhydrous EnsureAnhydrous->CheckSolvent SolventScreen->CheckTemp IncreaseTemp->Success

Caption: A decision tree for troubleshooting low conversion in the Suzuki-Miyaura coupling.

Catalytic Cycle of Suzuki-Miyaura Coupling

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

SuzukiCycle Pd0 Pd(0)L2 PdII_RX R-Pd(II)L2-X Pd0->PdII_RX RedElim Reductive Elimination OxAdd Oxidative Addition PdII_R_R R-Pd(II)L2-R' PdII_RX->PdII_R_R Transmetalation Transmetalation PdII_R_R->Pd0 Product R-R' PdII_R_R->Product ArylHalide R-X BoronicAcid R'-B(OH)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10][19][20]

Quantitative Data Summary

The following tables provide a quick reference for starting conditions and common troubleshooting adjustments.

Table 1: Recommended Starting Conditions

ParameterRecommended RangeRationale
Catalyst Loading 1 - 3 mol%Balances reaction efficiency with cost and ease of purification.
Ligand to Metal Ratio 2:1 to 4:1Ensures sufficient ligand to stabilize the catalyst.
Base 2 - 3 equivalentsDrives the transmetalation step to completion.
Temperature 80 - 110 °CProvides sufficient energy for most Suzuki couplings.[2]
Solvent Ratio (Organic:Water) 10:1 to 5:1Facilitates solubility of both polar and non-polar reactants.[21]

Table 2: Troubleshooting Adjustments

IssueParameter to AdjustSuggested ChangeExpected Outcome
Low Conversion Catalyst LoadingIncrease to 3-5 mol%Overcome catalyst deactivation.
LigandSwitch to Buchwald-typeEnhance catalyst stability and activity.[2]
TemperatureIncrease in 10 °C incrementsIncrease reaction rate.
Homocoupling AtmosphereEnsure rigorous degassingMinimize oxidation of Pd(0).[10]
Boronic AcidUse 1.1-1.2 equivalentsReduce substrate for side reaction.
Product Impurity Catalyst LoadingDecrease to minimum effective levelSimplify purification.[7]
WorkupUse palladium scavengerRemove trace palladium.

References

Technical Support Center: Dehalogenation of 5-Iodo-2-(pyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common side reaction of dehalogenation, specifically hydrodehalogenation, encountered during cross-coupling reactions involving 5-Iodo-2-(pyridin-3-yl)thiazole. As your senior application scientist, this guide is designed to help you understand the root causes of this unwanted reaction and provide actionable strategies to minimize its occurrence, thereby improving the yield and purity of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in my reaction with this compound?

A1: Dehalogenation is a side reaction where the iodine atom on your starting material, this compound, is replaced by a hydrogen atom, leading to the formation of 2-(pyridin-3-yl)thiazole. This is a significant issue as it consumes your starting material, reduces the yield of your desired cross-coupled product, and introduces a byproduct that can be difficult to separate due to similar polarities.[1][2] The general reactivity order for this undesired reaction is I > Br > Cl, making your iodo-substituted thiazole particularly susceptible.[3]

Q2: What is the primary mechanism driving this dehalogenation side reaction?

A2: The most accepted mechanism for hydrodehalogenation in palladium-catalyzed cross-coupling reactions involves the formation of a palladium-hydride (Pd-H) species.[3] This reactive intermediate can arise from several sources within your reaction mixture, including:

  • Bases: Strong bases with β-hydrogens can be a source.[4]

  • Solvents: Alcoholic solvents like methanol can be oxidized by the palladium complex to generate a hydride ligand.[5]

  • Trace Water: The presence of water can also contribute to the formation of Pd-H species.

Once formed, the Pd-H species can undergo reductive elimination with the aryl group attached to the palladium center (Ar-Pd-I), yielding the dehalogenated product (Ar-H) and regenerating the Pd(0) catalyst which can re-enter the unwanted catalytic cycle.[5][6]

Q3: Are certain substrates, like my 2-(pyridin-3-yl)thiazole derivative, more prone to dehalogenation?

A3: Yes, heteroaryl halides, especially those containing nitrogen, like your this compound, are often more susceptible to dehalogenation.[3] The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially influencing the reaction pathway and favoring the dehalogenation side reaction.[3] For N-H containing heterocycles, deprotonation by the base can increase the electron density of the ring, which may also impact the reaction outcome.[7]

Troubleshooting Guide: Minimizing Dehalogenation of this compound

This section provides a structured approach to troubleshooting and optimizing your reaction conditions to suppress the formation of the dehalogenated byproduct, 2-(pyridin-3-yl)thiazole.

Issue 1: Significant Formation of Dehalogenated Byproduct (>10%)

When you observe a substantial amount of the dehalogenated side product, a systematic evaluation of your reaction parameters is crucial. The following flowchart outlines a logical troubleshooting workflow.

G start High Dehalogenation Observed base Evaluate Base start->base catalyst Assess Catalyst System base->catalyst If dehalogenation persists solvent Re-evaluate Solvent Choice catalyst->solvent If dehalogenation persists temp Optimize Temperature solvent->temp If dehalogenation persists additives Consider Additives temp->additives For further optimization end Dehalogenation Minimized additives->end

Caption: Troubleshooting workflow for minimizing dehalogenation.

Step 1: Evaluate the Base

The choice and amount of base are critical. Strong bases can promote the formation of palladium-hydride species, leading to dehalogenation.[4]

  • Recommendation: Switch to a milder base. If you are using strong bases like alkoxides (e.g., NaOtBu, KOtBu), consider using carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).[8]

  • Rationale: Milder bases are less likely to generate the Pd-H species responsible for hydrodehalogenation. K₃PO₄ is often a good choice for Suzuki couplings as it is effective in the transmetalation step while being less prone to causing side reactions.[8]

  • Actionable Protocol:

    • Set up parallel reactions with your standard conditions.

    • In separate reactions, replace your current base with K₂CO₃ (2 eq.), Cs₂CO₃ (2 eq.), and K₃PO₄ (3 eq.).

    • Run the reactions for the same duration and analyze the product distribution by LC-MS or ¹H NMR to quantify the ratio of desired product to the dehalogenated byproduct.

Step 2: Assess the Catalyst System (Palladium Source and Ligand)

The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity.

  • Recommendation: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or other Buchwald-type biarylphosphine ligands are often effective in promoting the desired cross-coupling over dehalogenation.[8]

  • Rationale: These ligands can accelerate the rate-determining oxidative addition and the subsequent reductive elimination steps of the desired cross-coupling cycle, thus outcompeting the dehalogenation pathway.[9]

  • Actionable Protocol:

    • Using the optimized base from the previous step, set up reactions with different palladium pre-catalysts and ligands.

    • Compare your current catalyst with systems like Pd₂(dba)₃/SPhos or a pre-formed catalyst like XPhos Pd G2.

    • Maintain a consistent Pd loading (e.g., 1-2 mol%) and ligand-to-palladium ratio (typically 2:1 for bidentate ligands and 1:1 to 2:1 for monodentate ligands).

    • Analyze the reaction outcomes to identify the most selective catalyst system.

Step 3: Re-evaluate the Solvent

The solvent can be a source of hydrides, especially if it is an alcohol.[5]

  • Recommendation: Switch to aprotic solvents. If you are using alcoholic solvents, consider replacing them with anhydrous aprotic solvents like 1,4-dioxane, toluene, or THF.[6]

  • Rationale: Aprotic solvents are less likely to act as hydride donors, thereby reducing the formation of Pd-H species.[5]

  • Actionable Protocol:

    • Using your best base and catalyst system, conduct the reaction in different anhydrous aprotic solvents.

    • Ensure your solvents are properly dried and degassed to remove water and oxygen, which can also contribute to side reactions.[8]

    • Compare the results to determine the optimal solvent for your reaction.

Step 4: Optimize the Temperature

Higher temperatures can sometimes accelerate the undesired dehalogenation reaction.

  • Recommendation: Screen a range of lower temperatures.

  • Rationale: The desired cross-coupling reaction and the dehalogenation side reaction may have different activation energies. Lowering the temperature might slow down the dehalogenation more significantly than the desired reaction.[10]

  • Actionable Protocol:

    • Once you have a promising set of conditions (base, catalyst, solvent), run the reaction at different temperatures (e.g., 60 °C, 80 °C, and 100 °C).

    • Monitor the reaction progress over time at each temperature to find the best balance between reaction rate and selectivity.

Issue 2: Difficulty in Separating the Dehalogenated Byproduct

The dehalogenated product, 2-(pyridin-3-yl)thiazole, can have very similar chromatographic behavior to your desired product, making purification challenging.[1][2]

  • Recommendation: Utilize high-performance liquid chromatography (HPLC) with different stationary phases.

  • Rationale: If standard silica gel chromatography is ineffective, exploring different stationary phases in HPLC can provide the necessary selectivity. Phenyl or C18 columns with varying mobile phase compositions are good starting points.[2]

  • Actionable Protocol:

    • Develop an analytical HPLC or UPLC-MS method to resolve the desired product from the dehalogenated impurity.[1]

    • Screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phase modifiers (e.g., trifluoroacetic acid, formic acid, ammonium acetate).

    • Once a suitable analytical method is established, it can be scaled up to preparative HPLC for purification.

Data Summary: Impact of Reaction Parameters on Dehalogenation

The following table summarizes the expected impact of modifying key reaction parameters on the extent of dehalogenation.

ParameterModificationExpected Effect on DehalogenationRationale
Base Switch from strong (e.g., KOtBu) to milder (e.g., K₃PO₄)DecreaseReduces the formation of Pd-H species.[4][8]
Ligand Use bulky, electron-rich phosphines (e.g., SPhos, XPhos)DecreaseAccelerates the desired cross-coupling pathway.[8][9]
Solvent Change from protic (e.g., MeOH) to aprotic (e.g., Dioxane)DecreaseEliminates the solvent as a hydride source.[5]
Temperature Lower the reaction temperatureDecreaseMay slow the rate of dehalogenation relative to the desired reaction.[10]
Water Content Use anhydrous conditionsDecreaseMinimizes a potential source for Pd-H formation.[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Dehalogenation

This protocol incorporates the recommendations to suppress the dehalogenation side reaction.

Materials:

  • This compound (1.0 eq.)

  • Boronic acid or ester (1.2-1.5 eq.)

  • Pd₂(dba)₃ (0.01-0.02 eq.)

  • SPhos (0.02-0.04 eq.)

  • K₃PO₄ (3.0 eq.)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the boronic acid/ester, and K₃PO₄.

  • In a separate vial, prepare the catalyst system by adding Pd₂(dba)₃ and SPhos.

  • Add the anhydrous, degassed 1,4-dioxane to the Schlenk flask containing the reagents.

  • Add the catalyst system to the reaction mixture.

  • Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.[8]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Analytical Method for Quantifying Dehalogenation

Instrumentation:

  • HPLC or UPLC system with a DAD or MS detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection: Monitor at a wavelength where both the starting material, product, and byproduct have good absorbance (e.g., 254 nm), or use mass spectrometry to monitor the respective molecular ions.

Procedure:

  • Prepare a standard solution of the starting material, this compound, and if available, the dehalogenated byproduct, 2-(pyridin-3-yl)thiazole.

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • Inject the sample into the LC-MS system.

  • Integrate the peak areas of the desired product and the dehalogenated byproduct to determine their relative ratio.

G cluster_desired Desired Suzuki Coupling cluster_side Dehalogenation Side Reaction A Ar-I + Pd(0)L2 B Ar-Pd(II)(I)L2 (Oxidative Addition) A->B C Ar-Pd(II)(R)L2 (Transmetalation) B->C + R-B(OR)2 + Base F Pd(II)-H Species B->F Pathway to Side Reaction D Ar-R (Reductive Elimination) C->D D->A + Pd(0)L2 E Ar-Pd(II)(I)L2 G Ar-Pd(II)(H)L2 F->G + Ar-Pd(II)(I)L2 H Ar-H (Dehalogenation) G->H (Reductive Elimination) H->A + Pd(0)L2

Caption: Catalytic cycles of the desired Suzuki coupling versus the dehalogenation side reaction.

References

Technical Support Center: Scale-Up Synthesis of 5-Iodo-2-(pyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Iodo-2-(pyridin-3-yl)thiazole. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the laboratory and scale-up synthesis of this important heterocyclic building block. We provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Introduction: The Synthetic Strategy

The most reliable and commonly employed route for synthesizing this compound is a two-step process. This pathway is favored for its use of readily available starting materials and its logical progression, which allows for clear in-process controls.

  • Step 1: Hantzsch Thiazole Synthesis. This classic condensation reaction involves the cyclization of an α-haloketone, specifically 2-bromo-1-(pyridin-3-yl)ethanone, with a thioamide to form the core 2-(pyridin-3-yl)thiazole ring.[1][2]

  • Step 2: Regioselective Electrophilic Iodination. The formed thiazole is then subjected to electrophilic iodination. The electron-rich nature of the thiazole ring directs the iodine atom specifically to the C-5 position, yielding the final product.[3][4][5]

This guide is structured to address the specific challenges of each of these stages.

Overall Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Hantzsch Synthesis cluster_1 Step 2: Electrophilic Iodination SM1 3-Acetylpyridine Bromination Bromination SM1->Bromination SM2 Thiourea Hantzsch Hantzsch Cyclization SM2->Hantzsch Intermediate 2-Bromo-1-(pyridin-3-yl)ethanone Bromination->Intermediate Forms α-haloketone Intermediate->Hantzsch Product1 2-(pyridin-3-yl)thiazole Hantzsch->Product1 Forms thiazole core Iodination C-5 Iodination Product1->Iodination Iodinating_Agent Iodinating Agent (e.g., I₂, NIS) Iodinating_Agent->Iodination Final_Product This compound Iodination->Final_Product Final Product Hantzsch_Mechanism Thioamide Thiourea (Nucleophilic Sulfur) SN2_Step S-Alkylation (SN2) Thioamide->SN2_Step AlphaHaloKetone 2-Bromo-1-(pyridin-3-yl)ethanone AlphaHaloKetone->SN2_Step Intermediate1 Thioimino Ether Intermediate SN2_Step->Intermediate1 Forms C-S bond Cyclization Intramolecular Condensation Intermediate1->Cyclization Nitrogen attacks carbonyl Intermediate2 4-Hydroxythiazoline Intermediate Cyclization->Intermediate2 Forms 5-membered ring Dehydration Dehydration Intermediate2->Dehydration Elimination of H₂O Product 2-Amino-4-(pyridin-3-yl)thiazole (Initial Product before tautomerization/workup) Dehydration->Product Aromatization Purification_Troubleshooting Start Crude Product Contains: - Starting Material (SM) - Product (P) - Di-iodo (DI) AcidWash Perform Acid Wash (e.g., 1M HCl) Start->AcidWash CheckTLC Analyze Organic Layer by TLC/HPLC AcidWash->CheckTLC Removes most SM? Recrystallize Attempt Recrystallization CheckTLC->Recrystallize Yes Column Perform Column Chromatography CheckTLC->Column No (P and DI remain) Success Pure Product (>98%) Recrystallize->Success Column->Success

References

Technical Support Center: Managing Impurities in 5-Iodo-2-(pyridin-3-yl)thiazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5-Iodo-2-(pyridin-3-yl)thiazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on impurity management and control.

Introduction to the Synthetic Pathway

The synthesis of this compound typically proceeds through a two-stage process. The initial stage involves the construction of the 2-(pyridin-3-yl)thiazole core, commonly achieved via a Hantzsch thiazole synthesis. This is followed by the introduction of the iodine atom at the 5-position of the thiazole ring. A common and effective method for this iodination is the Sandmeyer reaction, starting from the corresponding 5-amino precursor. Each of these stages presents unique challenges regarding side reactions and impurity formation. This guide will provide a structured approach to identifying and mitigating these issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound in the Sandmeyer Reaction

  • Question: My Sandmeyer reaction is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in Sandmeyer reactions for iodination are a frequent issue and can often be attributed to several factors related to the stability of the diazonium salt intermediate.

    • Incomplete Diazotization: The initial conversion of the 5-amino-2-(pyridin-3-yl)thiazole to its diazonium salt is critical. This reaction is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. Ensure that the addition of sodium nitrite is slow and that the temperature is strictly maintained. The presence of excess nitrous acid, which indicates the completion of the diazotization, can be tested using starch-iodide paper (a blue color indicates excess nitrous acid).

    • Decomposition of the Diazonium Salt: The diazonium salt of 2-(pyridin-3-yl)thiazole can be unstable, especially at elevated temperatures. This decomposition can lead to the formation of various byproducts, including phenolic impurities from reaction with water, and can significantly reduce the yield of the desired iodo-compound. It is crucial to use the diazonium salt immediately after its formation and to maintain a low temperature throughout the process.

    • Suboptimal Reaction Conditions: The concentration of reagents, the choice of acid, and the reaction time can all impact the yield. An excess of iodide source (e.g., potassium iodide) is generally used to drive the reaction to completion. The reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.

Issue 2: Formation of Colored Impurities

  • Question: My final product is discolored, often appearing as a brown or tarry substance. What is the source of this discoloration and how can I prevent it?

  • Answer: The formation of colored impurities is a common problem in Sandmeyer reactions and is often due to the formation of azo compounds.

    • Azo Coupling Side Reactions: The diazonium salt is an electrophile and can react with electron-rich aromatic compounds, including the starting 5-amino-2-(pyridin-3-yl)thiazole or the product itself, to form highly colored azo-coupled byproducts. This is more likely to occur if the diazotization is incomplete or if the pH of the reaction mixture is not sufficiently acidic. Maintaining a strongly acidic environment helps to minimize these side reactions.

    • Radical Side Reactions: The Sandmeyer reaction can proceed through a radical mechanism, which can lead to the formation of polymeric, tar-like substances. These side reactions are often promoted by elevated temperatures and the presence of certain metal impurities. Strict temperature control and the use of high-purity reagents can help to mitigate these issues.

Issue 3: Presence of Unidentified Impurities in the Final Product

  • Question: My final product shows several unexpected peaks in the HPLC and/or NMR analysis. What are the likely structures of these impurities?

  • Answer: Besides the colored impurities, other byproducts can form during the synthesis. The most common are:

    • Des-iodo Impurity (2-(pyridin-3-yl)thiazole): This impurity arises from the reduction of the diazonium salt instead of substitution with iodide. This can be favored by the presence of reducing agents in the reaction mixture.

    • Phenolic Impurity (5-Hydroxy-2-(pyridin-3-yl)thiazole): As mentioned earlier, the reaction of the diazonium salt with water leads to the formation of the corresponding phenol. This is a significant side reaction if the temperature is not well-controlled.

    • Regioisomers from Hantzsch Synthesis: If the thiazole ring was constructed using an unsymmetrical α-haloketone, there is a possibility of forming regioisomers. Careful selection of starting materials and reaction conditions is necessary to control the regioselectivity of the Hantzsch synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the purification of this compound?

A1: Column chromatography on silica gel is the most common and effective method for the purification of this compound. A gradient elution system using a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically employed. The polarity of the eluent should be gradually increased to first elute the less polar impurities, followed by the desired product. Recrystallization from a suitable solvent system can also be used as a final purification step to obtain a highly pure product.

Q2: What analytical techniques are best suited for the characterization and impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is ideal for assessing the purity of the final product and for quantifying impurities. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acidic modifier like trifluoroacetic acid or formic acid to improve peak shape) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown impurities. The mass-to-charge ratio of the impurity peaks can provide crucial information about their molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the final product and for identifying the structure of major impurities if they can be isolated.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities, such as residual solvents from the reaction or purification steps.

Q3: How can I confirm the successful formation of the diazonium salt before proceeding with the iodination step?

A3: As mentioned in the troubleshooting guide, the use of starch-iodide paper is a simple and effective qualitative test for the presence of excess nitrous acid, which signals the completion of the diazotization of the primary amine. A persistent blue-black color on the test paper indicates that all the amine has been consumed and the diazotization is complete.

Q4: What are the key safety precautions to consider when performing a Sandmeyer reaction?

A4: Diazonium salts can be explosive when isolated in a dry state, especially in the presence of certain counter-ions. Therefore, it is crucial to never isolate the diazonium salt . It should always be generated in situ and used immediately in the subsequent reaction. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reaction is also exothermic, so proper temperature control is essential to prevent runaway reactions.

Experimental Protocols

Protocol 1: Synthesis of 2-(pyridin-3-yl)thiazol-5-amine (Precursor)

This protocol is a general guideline for the Hantzsch thiazole synthesis to produce the amine precursor.

  • To a solution of 3-thiocarbamoylpyridine (1 equivalent) in a suitable solvent such as ethanol, add 1,2-dichloroacetonitrile (1.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the crude 2-(pyridin-3-yl)thiazol-5-amine.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction
  • Dissolve 2-(pyridin-3-yl)thiazol-5-amine (1 equivalent) in a mixture of a suitable acid (e.g., sulfuric acid or hydrochloric acid) and water, and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C to ensure complete diazotization.

  • In a separate flask, dissolve potassium iodide (2-3 equivalents) in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with a solution of sodium thiosulfate to remove any excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Typical HPLC Method Parameters for Purity Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Visualizations

Diagram 1: Key Steps in the Synthesis and Potential Impurity Formation

G cluster_0 Hantzsch Thiazole Synthesis cluster_1 Sandmeyer Reaction 3-Thiocarbamoylpyridine 3-Thiocarbamoylpyridine 2-(pyridin-3-yl)thiazol-5-amine 2-(pyridin-3-yl)thiazol-5-amine 3-Thiocarbamoylpyridine->2-(pyridin-3-yl)thiazol-5-amine + 1,2-dichloroacetonitrile Regioisomeric Impurities Regioisomeric Impurities 2-(pyridin-3-yl)thiazol-5-amine->Regioisomeric Impurities Potential Side Reaction Diazonium Salt Diazonium Salt 2-(pyridin-3-yl)thiazol-5-amine->Diazonium Salt NaNO2, H+ This compound This compound Diazonium Salt->this compound KI Phenolic Impurity Phenolic Impurity Diazonium Salt->Phenolic Impurity + H2O Azo Impurity Azo Impurity Diazonium Salt->Azo Impurity + Starting Material Des-iodo Impurity Des-iodo Impurity Diazonium Salt->Des-iodo Impurity Reduction

Caption: Synthetic pathway and potential impurity formation.

Validation & Comparative

A Researcher's Guide to the 1H and 13C NMR Spectral Assignments of 5-Iodo-2-(pyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Among these, molecules incorporating both pyridine and thiazole rings are of significant interest due to their prevalence in pharmacologically active agents. This guide provides an in-depth analysis and comparison of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 5-Iodo-2-(pyridin-3-yl)thiazole .

Molecular Structure and Numbering

To facilitate a clear discussion of the NMR assignments, the standard IUPAC numbering for the this compound molecule is presented below. This numbering scheme will be used consistently throughout this guide.

Caption: IUPAC numbering of this compound.

Predicted 1H and 13C NMR Chemical Shift Assignments

The following tables summarize the predicted chemical shift ranges for the protons and carbons of this compound. These predictions are based on established chemical shift values for pyridine and thiazole rings, taking into account the electronic effects of the substituents.

Table 1: Predicted 1H NMR Chemical Shifts
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale for Assignment
H47.8 - 8.2s-The proton on the thiazole ring is expected to be a singlet. The presence of the electron-withdrawing iodine at C5 and the pyridine ring at C2 will shift it downfield.
H2'9.0 - 9.3d~2.0This proton is ortho to the nitrogen in the pyridine ring and adjacent to the thiazole substituent, leading to a significant downfield shift. It will appear as a doublet due to coupling with H4'.
H4'8.2 - 8.5ddd~8.0, ~2.0, ~0.5This proton is meta to the nitrogen and ortho to the thiazole substituent. It will be a doublet of doublet of doublets due to coupling with H5', H2', and H6'.
H5'7.4 - 7.7dd~8.0, ~5.0This proton is meta to both the nitrogen and the thiazole substituent and will be a doublet of doublets due to coupling with H4' and H6'.
H6'8.6 - 8.9dd~5.0, ~2.0This proton is ortho to the nitrogen, leading to a downfield shift. It will appear as a doublet of doublets due to coupling with H5' and H4'.
Table 2: Predicted 13C NMR Chemical Shifts
CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C2165 - 170This carbon is part of the thiazole ring and is bonded to a nitrogen and the pyridine ring, resulting in a downfield shift.[1][2]
C4145 - 150The chemical shift of C4 in thiazole is typically in this region.[1]
C585 - 95The iodine atom at this position will cause a significant upfield shift due to the heavy atom effect.
C2'148 - 152This carbon is ortho to the pyridine nitrogen, leading to a downfield shift.[3][4]
C3'130 - 135The point of attachment to the thiazole ring.
C4'135 - 140The chemical shift is influenced by its position relative to the nitrogen and the thiazole substituent.
C5'123 - 127This carbon is meta to the nitrogen and is expected to have a chemical shift typical for a pyridine ring carbon in this position.[4]
C6'147 - 151This carbon is also ortho to the pyridine nitrogen, resulting in a downfield shift.[3][4]

Comparative Analysis with Related Structures

The predicted assignments are substantiated by comparing them with the known NMR data of 2-(pyridin-3-yl)thiazole and 5-halothiazoles.

  • 2-(Pyridin-3-yl)thiazole : The chemical shifts of the pyridine ring protons and carbons in the target molecule are expected to be similar to this parent compound, with minor variations due to the influence of the iodine atom.

  • 5-Halothiazoles : The most significant impact of the iodine substituent is on the C5 and H4 signals of the thiazole ring. In 5-bromothiazole and 5-chlorothiazole, the C5 signal is shifted upfield compared to unsubstituted thiazole. A similar, more pronounced upfield shift is anticipated for C5 in 5-iodothiazole due to the larger heavy atom effect of iodine. The H4 proton in 5-halothiazoles is typically observed as a singlet in the downfield region.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire their own NMR data for this compound, the following protocol provides a standardized starting point.

Workflow for NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh 5-10 mg of This compound B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) A->B C Transfer solution to a 5 mm NMR tube B->C D Insert sample into the NMR spectrometer C->D E Tune and shim the probe D->E F Acquire 1H NMR spectrum E->F G Acquire 13C NMR spectrum E->G H Perform 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous assignments F->H G->H

Caption: Standard workflow for NMR analysis.

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Solvent: Chloroform-d (CDCl3) is a common choice. If solubility is an issue, dimethyl sulfoxide-d6 (DMSO-d6) can be used.

  • Concentration: 5-10 mg of the compound in approximately 0.6 mL of deuterated solvent.

  • 1H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment (e.g., zg30).

    • Spectral width: ~16 ppm.

    • Number of scans: 8-16.

    • Relaxation delay: 1-2 seconds.

  • 13C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral width: ~240 ppm.

    • Number of scans: 1024 or more, depending on the concentration.

    • Relaxation delay: 2 seconds.

Conclusion

The provided 1H and 13C NMR assignments for this compound, derived from a thorough comparative analysis of related structures, offer a robust framework for the structural verification of this compound. By following the outlined experimental protocol, researchers can confidently acquire and interpret the NMR spectra, ensuring the integrity of their synthetic and developmental endeavors. The application of 2D NMR techniques such as COSY, HSQC, and HMBC is highly recommended to provide definitive confirmation of the proposed assignments.

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 5-Iodo-2-(pyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the myriad of analytical techniques available, mass spectrometry (MS) stands out for its sensitivity and its ability to provide detailed structural information through the analysis of fragmentation patterns. This guide provides an in-depth, technical exploration of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-Iodo-2-(pyridin-3-yl)thiazole , a heterocyclic compound of interest. We will dissect the expected fragmentation pathways, compare this powerful technique with other analytical methods, and provide a foundational protocol for its analysis.

The Compound of Interest: this compound

This compound (C₈H₅IN₂S, Molecular Weight: 288.11 g/mol ) is a halogenated heterocyclic compound featuring a pyridine ring linked to a thiazole ring, with an iodine atom substituting the thiazole moiety.[1] The presence of these distinct structural motifs—a basic pyridine ring, an aromatic thiazole ring, and a labile iodo-substituent—suggests a rich and informative fragmentation pattern under mass spectrometric analysis. Understanding this pattern is crucial for its identification in complex matrices and for shedding light on its intrinsic chemical stability.

Predicting the Fragmentation Cascade: A Mechanistic Approach

The fragmentation of this compound is anticipated to be initiated by several key bond cleavages, influenced by the relative bond strengths and the stability of the resulting fragments.

Key Predicted Fragmentation Pathways:
  • Loss of Iodine: The Carbon-Iodine bond is the weakest link in the molecule and is expected to be the most facile fragmentation. This would result in the loss of an iodine radical (I•), leading to a prominent fragment ion at m/z 161. This fragment, the 2-(pyridin-3-yl)thiazole cation, is likely to be a major peak in the spectrum.[6]

  • Pyridine Ring Fragmentation: Pyridine and its derivatives are known to undergo characteristic fragmentation, often involving the loss of hydrogen cyanide (HCN).[4] The fragment at m/z 161 could further lose HCN to yield a fragment at m/z 134.

  • Thiazole Ring Cleavage: The thiazole ring can also undergo cleavage. Common fragmentation pathways for thiazoles involve the loss of a nitrile group (R-CN) or cleavage of the C-S bonds.[2][7] This could lead to a variety of smaller fragments.

  • Retro-Diels-Alder (RDA) type fragmentation of the thiazole ring is a possibility, which could lead to the formation of smaller, stable neutral molecules and charged fragments.

Comparative Analysis: Mass Spectrometry vs. Other Techniques

While mass spectrometry provides invaluable information about the molecular weight and fragmentation of a compound, a comprehensive structural elucidation often relies on a combination of analytical techniques.

Analytical Technique Information Provided Advantages for this compound Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides detailed structural information through fragmentation, useful for identifying unknown compounds.Isomeric differentiation can be challenging without high-resolution MS or tandem MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and connectivity of atoms.Unambiguously determines the connectivity of atoms and the position of substituents.Lower sensitivity compared to MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Provides characteristic absorption bands for the pyridine and thiazole rings.Provides limited information on the overall molecular structure and connectivity.
X-ray Crystallography The definitive three-dimensional structure of the molecule in the solid state.Provides the absolute structure of the molecule.Requires a single crystal of suitable quality, which can be difficult to obtain.

Experimental Protocol: Acquiring the Mass Spectrum

The following is a generalized protocol for the analysis of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 100 µg/mL.

2. GC-MS Parameters:

  • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
  • Inlet Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 400.

3. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
  • Extract the mass spectrum for this peak.
  • Identify the molecular ion peak (M⁺˙) and the major fragment ions.
  • Propose fragmentation pathways consistent with the observed mass spectrum.

Predicted Mass Spectral Data

The following table summarizes the predicted key fragment ions for this compound.

Predicted m/z Proposed Fragment Ion Notes
288[C₈H₅IN₂S]⁺˙Molecular Ion (M⁺˙)
161[C₈H₅N₂S]⁺Loss of Iodine radical (I•)
134[C₇H₄NS]⁺Loss of HCN from the m/z 161 fragment
127[I]⁺Iodine cation
78[C₅H₄N]⁺Pyridine fragment

Visualizing the Fragmentation Pathway

The following diagram, generated using Graphviz, illustrates the predicted primary fragmentation cascade of this compound.

Fragmentation_Pathway M [C₈H₅IN₂S]⁺˙ m/z = 288 (Molecular Ion) F1 [C₈H₅N₂S]⁺ m/z = 161 M->F1 - I• F3 [I]⁺ m/z = 127 M->F3 F2 [C₇H₄NS]⁺ m/z = 134 F1->F2 - HCN F4 [C₅H₄N]⁺ m/z = 78 F1->F4 - C₃HS•

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion

The analysis of the mass spectrometry fragmentation pattern of this compound provides a powerful tool for its structural confirmation and for gaining insights into its chemical properties. By understanding the predictable cleavage of the C-I bond and the characteristic fragmentation of the pyridine and thiazole rings, researchers can confidently identify this molecule and differentiate it from related structures. While mass spectrometry is a cornerstone of modern analytical chemistry, its integration with other techniques such as NMR and IR spectroscopy will always provide the most comprehensive and unambiguous structural elucidation.

References

Navigating Reactivity: A Comparative Guide to 5-Iodo- vs. 5-Bromo-2-(pyridin-3-yl)thiazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly in the pharmaceutical industry, the strategic choice of building blocks is paramount. The 2-(pyridin-3-yl)thiazole scaffold is a privileged structure, and its functionalization often relies on robust cross-coupling methodologies. This guide provides an in-depth, objective comparison of the reactivity of two key halogenated intermediates: 5-iodo-2-(pyridin-3-yl)thiazole and 5-bromo-2-(pyridin-3-yl)thiazole. Understanding the nuanced differences in their performance is crucial for optimizing reaction conditions, maximizing yields, and accelerating drug discovery pipelines.

The Decisive Step: Oxidative Addition and Bond Dissociation Energies

The generally accepted surperior reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the initial, often rate-determining, oxidative addition step.[1][2] This step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond.[3][4]

The key differentiator between the iodo and bromo derivatives lies in the carbon-halogen bond dissociation energy (BDE). The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond.

BondAverage Bond Energy (kJ/mol)
C-I~240[5]
C-Br~276[5]
C-Cl~339[5]
C-F~485[5][6]

This lower BDE for the C-I bond means that less energy is required to break it, facilitating a faster rate of oxidative addition and, consequently, a more rapid overall catalytic cycle.[7][8] The general reactivity trend for aryl halides in these reactions is: Ar-I > Ar-Br > Ar-Cl > Ar-F.[2]

Head-to-Head Comparison in Key Cross-Coupling Reactions

To provide a practical understanding of these reactivity differences, we will examine their performance in three of the most widely utilized cross-coupling reactions in medicinal chemistry: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis. When comparing our two thiazole derivatives, the iodo compound consistently demonstrates superior reactivity, often translating to milder reaction conditions and higher yields.

FeatureThis compound5-Bromo-2-(pyridin-3-yl)thiazole
Typical Reaction Temperature Room temperature to moderate heating (e.g., 60-80 °C)Generally requires elevated temperatures (e.g., 80-110 °C)
Typical Reaction Time Shorter (e.g., 2-6 hours)Longer (e.g., 12-24 hours)
Catalyst Loading Can often be performed with lower catalyst loadingMay require higher catalyst loading for comparable yields
Yields Generally good to excellentCan be variable, sometimes with incomplete conversion

This data is a generalized representation based on typical outcomes for analogous aryl halides.

The practical implication for a researcher is that when using this compound, one can often achieve the desired product in a shorter timeframe and with a lower energy input. This is particularly advantageous when dealing with thermally sensitive substrates.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the method of choice for installing alkynyl groups onto aromatic rings, a valuable transformation in the synthesis of many biologically active compounds.[9][10][11] Similar to the Suzuki-Miyaura reaction, the reactivity of the halide is a critical factor.[9]

FeatureThis compound5-Bromo-2-(pyridin-3-yl)thiazole
Reactivity Highly reactive, often coupling at room temperature.[9]Less reactive, typically requiring heating.[9]
Side Reactions Prone to Glaser-Hay homocoupling of the alkyne, especially with prolonged reaction times or higher temperatures.Less prone to homocoupling due to the milder conditions often being insufficient to promote this side reaction.
Yields Generally high under optimized conditions.Can provide good yields, but may require more forceful conditions.

While the iodo derivative is more reactive, careful control of the reaction conditions is necessary to minimize the formation of undesired homocoupled byproducts.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[3][4] The choice of halide can significantly impact the efficiency of this transformation.

FeatureThis compound5-Bromo-2-(pyridin-3-yl)thiazole
Reaction Rate Faster reaction rates, allowing for shorter reaction times.Slower reaction rates, often requiring longer heating.
Ligand Choice A broader range of phosphine ligands can often be used effectively.May require more specialized, electron-rich, and sterically hindered ligands to facilitate oxidative addition.
Functional Group Tolerance The milder conditions can be more forgiving for sensitive functional groups.The higher temperatures required can sometimes lead to decomposition of sensitive substrates.

The enhanced reactivity of the iodo compound can be a distinct advantage in the Buchwald-Hartwig amination, particularly in the context of complex molecule synthesis where preserving functional group integrity is crucial.

Experimental Protocols: A Practical Guide

To illustrate the practical differences in handling these two reagents, here are representative, detailed protocols for a Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 5-(4-methoxyphenyl)-2-(pyridin-3-yl)thiazole.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a clean, dry reaction vessel, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Add sodium carbonate (2.0 mmol) to the vessel.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the reaction mixture.

  • Stir the mixture at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-2-(pyridin-3-yl)thiazole

Objective: To synthesize 5-(4-methoxyphenyl)-2-(pyridin-3-yl)thiazole.

Materials:

  • 5-Bromo-2-(pyridin-3-yl)thiazole

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • To a clean, dry reaction vessel, add 5-bromo-2-(pyridin-3-yl)thiazole (1.0 mmol), 4-methoxyphenylboronic acid (1.5 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Add potassium carbonate (2.5 mmol) to the vessel.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add DMF (5 mL) and water (0.5 mL) to the reaction mixture.

  • Stir the mixture at 100 °C and monitor the reaction progress by TLC or LC-MS. The reaction may require 12-18 hours for complete conversion.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Rationale for Protocol Differences: The protocol for the bromo derivative utilizes a higher temperature, a slightly higher excess of the boronic acid and catalyst, and a stronger base to overcome the higher activation energy barrier for the oxidative addition step.

Visualizing the Catalytic Cycle and Workflow

To further clarify the processes discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a comparative experimental workflow.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)(R)L₂ oa_complex->transmetalation_complex Transmetalation ([R-B(OR)₂]⁻) transmetalation_complex->pd0 Reductive Elimination product_complex Ar-R transmetalation_complex->product_complex Experimental_Workflow cluster_iodo This compound cluster_bromo 5-Bromo-2-(pyridin-3-yl)thiazole start_i Combine Reagents conditions_i 80°C, 2-4h start_i->conditions_i workup_i Workup & Purification conditions_i->workup_i product_i Final Product workup_i->product_i start_b Combine Reagents conditions_b 100°C, 12-18h start_b->conditions_b workup_b Workup & Purification conditions_b->workup_b product_b Final Product workup_b->product_b

References

A Comparative Guide to MEK Inhibition: Evaluating the Potential of 5-Iodo-2-(pyridin-3-yl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted oncology, the Mitogen-Activated Protein Kinase (MAPK) pathway stands as a pivotal signaling cascade, central to cell proliferation, differentiation, and survival.[1] Its dysregulation, frequently driven by mutations in upstream components like RAS and RAF, is a hallmark of numerous cancers, making it a prime therapeutic target.[2] Within this cascade, the dual-specificity kinases MEK1 and MEK2 serve as a critical regulatory node, representing the only known activators of ERK1/2.[2][3] This singular role has established MEK as a high-value target for therapeutic intervention, leading to the development of several successful inhibitors.

This guide provides a comprehensive comparison of existing MEK inhibitors and explores the prospective efficacy of a novel chemical class: 5-Iodo-2-(pyridin-3-yl)thiazole derivatives. While direct experimental data for this specific scaffold is not yet publicly available, this document will leverage established structure-activity relationships (SAR) and the performance of current inhibitors to build a robust, data-driven hypothesis for their potential. We will provide detailed experimental protocols required to validate these hypotheses, offering a framework for researchers and drug development professionals to assess this promising new chemical space.

The Current Landscape: FDA-Approved MEK Inhibitors

Four MEK inhibitors have received FDA approval, primarily for the treatment of BRAF-mutant melanoma, and have set the benchmark for efficacy and safety.[4] These allosteric inhibitors bind to a pocket adjacent to the ATP-binding site, locking MEK in an inactive conformation.[5] While clinically effective, particularly in combination with BRAF inhibitors, the quest for improved potency, refined safety profiles, and strategies to overcome acquired resistance is ongoing.[2][6]

Below is a comparative summary of the key performance metrics for these established agents.

InhibitorMEK1 IC50 (nM)MEK2 IC50 (nM)A375 Cell IC50 (nM) (BRAF V600E)Colo205 Cell IC50 (nM) (BRAF V600E)Terminal Half-Life (t½) (hours)
Trametinib 0.7 - 0.92[7]0.9 - 1.8[7]0.41 - 6.2[7]0.88 - 2.9[7]~127
Cobimetinib 0.9 - 4.2[7][8]199[9]Not widely reported8[10]~45
Binimetinib 12[9]12[9]Not widely reported30 - 250[2]3.5
Selumetinib 14[11]Not widely reported14 - 50[9]Not widely reported~6.2

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a compilation from multiple sources to provide a comparative overview.

Visualizing the Target: The MAPK/ERK Signaling Pathway

To understand the mechanism of action for these inhibitors, it is crucial to visualize their place within the signaling cascade. The following diagram illustrates the MAPK/ERK pathway and the central role of MEK.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activation Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK MEK_Inhibitor MEK Inhibitor (e.g., this compound) MEK_Inhibitor->MEK Inhibition

The MAPK/ERK signaling pathway and the point of MEK inhibitor intervention.

Prospective Analysis of this compound Derivatives

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and known for its diverse biological activities.[12] Its utility as a core for kinase inhibitors is well-documented.[13] The proposed this compound scaffold combines several features that suggest a strong potential for MEK inhibition.

  • 2-Pyridinyl Group: The pyridine ring is a common feature in kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, forming critical interactions within the kinase hinge region or with other key residues in the binding pocket. The position of the nitrogen (at the 3-position) will dictate the geometry of this interaction.

  • Thiazole Core: This five-membered heterocycle acts as a rigid scaffold, correctly orienting the substituent groups for optimal binding. Its aromatic nature allows for potential π-stacking interactions with aromatic residues like phenylalanine or tyrosine in the MEK binding pocket.

  • 5-Iodo Substituent: The iodine atom at the 5-position is particularly noteworthy. Halogen bonding has emerged as a significant and increasingly utilized interaction in drug design. The iodine can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or sulfur on amino acid side chains. Furthermore, its size (steric bulk) and electronic properties can influence the compound's overall conformation and affinity.

Based on these structural features, it is hypothesized that this compound derivatives can be potent and selective MEK inhibitors. The pyridinyl-thiazole core likely provides the primary binding affinity, while the iodo-substituent could be optimized to enhance potency and selectivity. However, this remains a hypothesis pending experimental validation.

A Framework for Validation: Experimental Protocols

To test the efficacy of this novel compound class, a systematic, multi-step experimental approach is required. The following protocols provide a self-validating system to accurately characterize the biochemical potency, cellular activity, and anti-proliferative effects of new MEK inhibitors.

Experimental Workflow for Novel MEK Inhibitor Validation

The following diagram outlines the logical flow for evaluating a potential MEK inhibitor, from initial biochemical screening to cellular efficacy.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_conclusion Efficacy Conclusion Kinase_Assay In Vitro MEK1/2 Kinase Assay IC50_Calc Determine IC50 Value Kinase_Assay->IC50_Calc Cell_Culture Select & Culture Cancer Cell Lines (e.g., A375, Colo205) IC50_Calc->Cell_Culture Western_Blot Western Blot for p-ERK Inhibition Cell_Culture->Western_Blot Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Cell_Culture->Cell_Viability EC50_Calc Determine Cellular EC50 Western_Blot->EC50_Calc Cell_Viability->EC50_Calc Efficacy Evaluate Overall Efficacy and Selectivity EC50_Calc->Efficacy

Workflow for the validation of a novel MEK inhibitor candidate.
Protocol 1: In Vitro Biochemical MEK1 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the MEK1 enzyme.

Principle: This assay measures the ability of MEK1 to phosphorylate its substrate, inactive ERK2. The amount of phosphorylated ERK2 (p-ERK2) is quantified, often using a luminescence-based system where the amount of ATP consumed in the reaction is measured. A decrease in ATP consumption corresponds to an increase in MEK1 inhibition.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare serial dilutions of the this compound derivative in DMSO, followed by a final dilution in kinase buffer.

    • Prepare a solution of recombinant active MEK1 enzyme and inactive ERK2 substrate in kinase buffer.

    • Prepare an ATP solution in kinase buffer at a concentration near the Km for MEK1.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the diluted test compound.

    • Add 10 µL of the MEK1/ERK2 enzyme/substrate mix to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate for 60 minutes at 30°C.

  • Detection:

    • Stop the reaction and measure remaining ATP by adding 25 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using "no enzyme" (100% inhibition) and "DMSO vehicle" (0% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for Cellular p-ERK Inhibition

Objective: To assess the ability of a test compound to inhibit MEK activity within a cellular context by measuring the phosphorylation of its direct downstream target, ERK.

Principle: Cells are treated with the inhibitor, and the protein lysates are analyzed by Western blot. Specific antibodies are used to detect both phosphorylated ERK (p-ERK) and total ERK (t-ERK). A potent MEK inhibitor will cause a dose-dependent decrease in the p-ERK/t-ERK ratio.[14]

Methodology:

  • Cell Culture and Treatment:

    • Seed a cancer cell line with a known activating mutation in the MAPK pathway (e.g., A375, BRAF V600E) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with increasing concentrations of the this compound derivative for 2-4 hours. Include a DMSO vehicle control.

  • Protein Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of each protein sample onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-ERK1/2 (e.g., anti-phospho-p44/42 MAPK).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with a primary antibody for total ERK1/2 to serve as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-ERK to t-ERK for each treatment condition and normalize to the vehicle control.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

Objective: To measure the anti-proliferative effect of a test compound on cancer cells.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active, viable cells.[1] A decrease in the luminescent signal correlates with a decrease in cell viability.

Methodology:

  • Cell Seeding:

    • Plate cells (e.g., A375, Colo205) in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Allow cells to adhere and grow overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative.

    • Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a "no cells" background control.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.[15]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a microplate reader.

    • Subtract the background luminescence from all measurements.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The inhibition of MEK remains a clinically validated and highly attractive strategy in oncology. While established inhibitors like Trametinib and Cobimetinib have demonstrated significant success, the need for novel agents with differentiated properties persists. The this compound scaffold presents a compelling, albeit untested, chemical starting point for a new generation of MEK inhibitors. The structural features of this class, particularly the potential for hydrogen bonding via the pyridine nitrogen and halogen bonding from the iodine substituent, provide a strong rationale for its potential efficacy.

The path forward is clear: the hypotheses presented in this guide must be tested through chemical synthesis and rigorous biological evaluation. The detailed protocols provided offer a robust framework for such an investigation. By systematically assessing the biochemical and cellular activity of these novel derivatives, the research community can determine if the this compound scaffold can indeed yield a best-in-class MEK inhibitor, ultimately contributing to the advancement of targeted cancer therapy.

References

A Comparative Guide to 2-(Pyridin-3-yl)thiazole Derivatives as TAK1 Kinase Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a technical comparison of compounds derived from or related to the 2-(pyridin-3-yl)thiazole scaffold, focusing on their application as inhibitors of the Transforming Growth Factor-β-Activated Kinase 1 (TAK1). We will dissect their performance in vitro and in vivo, benchmark them against alternative inhibitors, and provide the detailed experimental context required for researchers in oncology and drug development.

Introduction: Targeting TAK1, a Critical Node in Cancer Signaling

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a pivotal therapeutic target in oncology.[1] TAK1 acts as a central hub, integrating signals from various pro-inflammatory cytokines like TNFα and IL-1, as well as from pathways involved in cellular stress and DNA damage. Upon activation, TAK1 triggers downstream pro-survival and pro-inflammatory pathways, most notably the Nuclear Factor-κB (NF-κB) and the p38/JNK MAP kinase pathways.[1]

In numerous cancers, including ovarian and KRAS-mutant colorectal cancers, the TAK1 signaling cascade is pathologically hyperactivated, driving tumor progression, metastasis, and resistance to chemotherapy.[1][2] Consequently, the development of small molecule inhibitors that can effectively and selectively block the kinase activity of TAK1 represents a highly promising therapeutic strategy.[1] The pyridine-thiazole heterocyclic system is a well-established scaffold in kinase inhibitor design, valued for its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[3] This guide focuses on a notable TAK1 inhibitor, NG25 , and its analogs, comparing their efficacy with other known TAK1 inhibitors.

Mechanism of Action: How Pyridine-Thiazole Derivatives Inhibit TAK1

TAK1 activation is a multi-step process initiated by its binding partner, TAB1, and subsequent K63-linked polyubiquitination mediated by enzymes like TRAF6. This leads to a conformational change and autophosphorylation of TAK1 at key residues (e.g., Thr-187), enabling it to phosphorylate downstream targets like IKKβ (activating NF-κB) and MKKs (activating p38/JNK).

NG25 is a Type II kinase inhibitor . This classification is critical as it defines its binding mode. Unlike Type I inhibitors that bind to the active "DFG-in" conformation of the kinase, Type II inhibitors like NG25 bind to and stabilize the inactive "DFG-out" conformation.[4] This often imparts greater selectivity, as the DFG-out conformation is less conserved across the kinome. The co-crystal structure of NG25 bound to TAK1 confirms this binding mode, providing a structural basis for its inhibitory activity.[4] By locking TAK1 in an inactive state, NG25 effectively prevents the phosphorylation of IKK, p38, and JNK, thereby shutting down these critical oncogenic signaling pathways.[1][5]

TAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_core TAK1 Complex cluster_inhibitors Inhibitors cluster_downstream Downstream Pathways TNFa TNFa TAK1 TAK1 TNFa->TAK1 IL-1 IL-1 IL-1->TAK1 TGFb TGFb TGFb->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex MKKs MKKs (3/4/6/7) TAK1->MKKs TAB1 TAB1 TAB1->TAK1 Binds NG25 NG25 NG25->TAK1 inhibits (Type II) Takinib Takinib Takinib->TAK1 inhibits 5Z-7-Oxozeaenol 5Z-7-Oxozeaenol 5Z-7-Oxozeaenol->TAK1 inhibits (covalent) NFkB NF-κB Activation IKK_Complex->NFkB p38_JNK p38/JNK Activation MKKs->p38_JNK Cell_Survival Cell Survival Proliferation Inflammation NFkB->Cell_Survival p38_JNK->Cell_Survival

Caption: TAK1 Signaling Pathway and Points of Inhibition.

In Vitro Comparative Analysis

The initial evaluation of any kinase inhibitor relies on robust in vitro biochemical and cell-based assays. These experiments determine a compound's potency (how much is needed to inhibit the target), selectivity (how specifically it binds to the target versus other kinases), and cellular activity.

Comparative Potency of TAK1 Inhibitors

The half-maximal inhibitory concentration (IC50) is the standard metric for potency. A lower IC50 value indicates a more potent compound. Below is a comparison of NG25 with other well-characterized TAK1 inhibitors.

CompoundTypeTAK1 IC50 (nM)MAP4K2 IC50 (nM)Notes
NG25 Type II, Reversible149[5][6]21.7[5][6]Dual inhibitor. Good cellular potency (100-300 nM).[7]
Takinib Reversible8.2[8]450[8]Highly potent and selective for TAK1 over MAP4K2.
(5Z)-7-Oxozeaenol Covalent, Irreversible22[8]-Widely used but less selective; covalently binds Cys174.[9]

Expert Interpretation: The data reveals important distinctions. While NG25 is a potent inhibitor, Takinib demonstrates superior biochemical potency and selectivity against the closely related kinase MAP4K2.[8] The dual activity of NG25 could be advantageous in contexts where inhibiting both kinases is beneficial, but it presents a potential for off-target effects. (5Z)-7-Oxozeaenol, being a covalent inhibitor, shows high potency but its irreversibility and broader reactivity can lead to toxicity concerns, making reversible inhibitors like NG25 and Takinib more attractive from a drug development perspective.[9]

Experimental Protocol: In Vitro TAK1 Kinase Assay (Luminescent)

This protocol describes a typical method for determining the IC50 of a test compound against TAK1 using a luminescent assay that measures ATP consumption.

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection p1 1. Prepare Compound Dilutions (e.g., 10-point, 3-fold serial dilution in DMSO) r1 4. Dispense 1µL Compound/DMSO into 384-well plate p1->r1 p2 2. Prepare Master Mix (Kinase Buffer, Substrate (MBP), ATP) r2 5. Add 2µL Master Mix to all wells p2->r2 p3 3. Prepare Enzyme Solution (Recombinant TAK1/TAB1 in Kinase Buffer) r3 6. Initiate reaction by adding 2µL Enzyme Solution p3->r3 r1->r2 r2->r3 r4 7. Incubate for 60 min at room temperature r3->r4 d1 8. Add 5µL ADP-Glo™ Reagent (Depletes remaining ATP) r4->d1 d2 9. Incubate for 40 min at room temperature d1->d2 d3 10. Add 10µL Kinase Detection Reagent (Converts ADP to ATP, generates light) d2->d3 d4 11. Incubate for 30 min at room temperature d3->d4 d5 12. Read Luminescence on a plate reader d4->d5

Caption: Workflow for an In Vitro TAK1 Kinase Assay.

Detailed Steps:

  • Compound Preparation: Create a serial dilution series of the test compound (e.g., NG25) in 100% DMSO. A typical starting concentration is 10 mM.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT.[6]

    • Master Mix: In the kinase buffer, prepare a solution containing the kinase substrate (e.g., Myelin Basic Protein, MBP) and ATP. The ATP concentration should be near the Km value for the enzyme to ensure assay sensitivity.[9]

    • Enzyme Solution: Dilute purified, active recombinant TAK1/TAB1 enzyme complex to the desired concentration in kinase buffer.

  • Reaction Setup (384-well plate):

    • Add 1 µL of the compound dilutions or DMSO (for positive and negative controls) to the appropriate wells.

    • Add 2 µL of the Master Mix to all wells.

    • To initiate the reaction, add 2 µL of the diluted TAK1/TAB1 enzyme solution. The final volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Detection (using ADP-Glo™ Assay):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction back into ATP, which then fuels a luciferase/luciferin reaction. Incubate for 30 minutes.

    • Read the luminescence signal on a compatible plate reader. The signal is directly proportional to the amount of ADP produced and thus, to TAK1 activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Self-Validation Rationale: This protocol is self-validating through the inclusion of controls. The 'no enzyme' control defines the baseline signal, while the 'DMSO only' (no inhibitor) control defines 100% enzyme activity. A known inhibitor, like staurosporine or Takinib, should be run as a reference standard to confirm the assay is performing as expected.

In Vivo Efficacy and Preclinical Models

Demonstrating that a compound works in a test tube is only the first step. The ultimate goal is efficacy in a living system. In vivo studies, typically using mouse xenograft models, are essential to evaluate a compound's ability to inhibit tumor growth and to assess its pharmacokinetic properties.

Comparative Efficacy in a Colorectal Cancer Xenograft Model

A study demonstrated the in vivo efficacy of NG25 in an orthotopic mouse model of KRAS-mutant colorectal cancer (CRC).[1] This model is highly relevant as KRAS mutations are common in CRC and are associated with resistance to standard therapies.

CompoundModelDosing RegimenResult
NG25 Orthotopic KRAS-mutant CRC (HCT116 cells)Not specifiedSignificantly inhibited tumor growth and induced apoptosis in vivo.[1]
Vehicle Control Orthotopic KRAS-mutant CRC (HCT116 cells)Not specifiedProgressive tumor growth.[1]

Expert Interpretation: The ability of NG25 to suppress tumor growth in vivo validates TAK1 as a target in this cancer type.[1] The study highlights that inhibiting TAK1 with NG25 effectively induces caspase-dependent apoptosis and blocks the pro-survival NF-κB pathway in the tumor cells.[1] This provides strong preclinical evidence supporting the therapeutic hypothesis. While direct comparative in vivo data against Takinib or other inhibitors in the same model is not available in the cited literature, the positive result for NG25 is a crucial proof-of-concept for this class of compounds.

Experimental Protocol: Subcutaneous Tumor Xenograft Model

This protocol outlines the standard procedure for establishing a subcutaneous xenograft model to test the efficacy of an anticancer compound.[4][10]

  • Cell Culture: Culture a human cancer cell line (e.g., HCT116 for colorectal cancer) under standard sterile conditions. Cells should be in the logarithmic growth phase and have high viability (>95%).

  • Cell Preparation:

    • Harvest the cells using trypsin and wash them with sterile, serum-free media or PBS.

    • Perform a cell count using a hemocytometer and assess viability via Trypan Blue exclusion.

    • Resuspend the final cell pellet in a sterile solution (e.g., a 1:1 mixture of PBS and Matrigel®) at a concentration of approximately 5 x 10⁷ cells/mL.[10] Keep the cell suspension on ice.

  • Animal Procedure:

    • Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.

    • Anesthetize a mouse and disinfect the injection site on its flank with 70% ethanol.

    • Subcutaneously inject 100 µL of the cell suspension (containing 5 million cells) into the flank.[10]

  • Tumor Growth and Monitoring:

    • Allow tumors to establish and grow. This typically takes 5-10 days.

    • Once tumors reach a palpable, predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, NG25 treatment).

    • Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[10]

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Drug Administration:

    • Prepare the test compound (e.g., NG25) in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

    • Administer the drug and vehicle according to the planned dosing schedule and duration.

  • Endpoint and Analysis:

    • The study concludes when tumors in the control group reach a predetermined maximum size, or at a set time point.

    • Euthanize the animals, excise the tumors, and record their final weights.

    • Analyze the data by comparing the average tumor volume and weight between the treatment and control groups to determine the percentage of tumor growth inhibition (TGI).

Conclusion and Future Directions

The evidence presented demonstrates that inhibitors based on pyridine-containing scaffolds, such as NG25, are effective modulators of the TAK1 kinase. In vitro data confirms their ability to inhibit the enzyme at nanomolar concentrations, while in vivo studies validate their potential to translate this biochemical activity into meaningful anti-tumor efficacy.

The comparison with alternatives like Takinib and (5Z)-7-Oxozeaenol underscores the classic trade-offs in drug development between potency, selectivity, and mechanism of action (reversible vs. irreversible). NG25 stands as a valuable chemical probe and a solid lead compound, proving that TAK1 inhibition is a viable strategy, particularly in cancers with activated NF-κB signaling like KRAS-mutant CRC.[1]

Future research should focus on:

  • Improving Selectivity: Modifying the NG25 scaffold to enhance selectivity for TAK1 over MAP4K2 and other kinases to minimize potential off-target effects.

  • Pharmacokinetic Optimization: Further profiling and optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties to develop compounds suitable for clinical investigation.

  • Combination Therapies: Investigating the synergistic potential of TAK1 inhibitors with standard-of-care chemotherapies or other targeted agents, as suggested by studies combining NG25 with doxorubicin in breast cancer models.[10]

By leveraging the structural insights and experimental data outlined in this guide, researchers can continue to advance this promising class of inhibitors toward clinical application.

References

A Comparative Guide to the Synthesis of 5-Iodo-2-(pyridin-3-yl)thiazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The functionalized heterocyclic scaffold, 5-iodo-2-(pyridin-3-yl)thiazole, is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its unique arrangement of a pyridine ring, a thiazole core, and a strategically placed iodine atom allows for diverse downstream functionalization, making it a sought-after intermediate in drug discovery programs. This guide provides a comprehensive comparison of the primary synthetic routes to this key molecule, offering an objective analysis of their respective advantages and limitations. Detailed experimental protocols, mechanistic insights, and comparative data are presented to empower researchers in selecting the optimal strategy for their specific needs.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteKey Starting MaterialsKey Reagents/CatalystsTypical Yield (%)ScalabilityKey AdvantagesKey Disadvantages
Route A: Hantzsch Thiazole Synthesis & Subsequent Iodination Nicotinamide, 2-Bromo-1,1-diethoxyethanePhosphorus pentasulfide, N-Iodosuccinimide (NIS)60-75 (two steps)Moderate to HighConvergent approach, well-established reactions.Two-step process, potential for side reactions during iodination.
Route B: Direct C-H Iodination 2-(Pyridin-3-yl)thiazoleN-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA)70-85ModerateAtom-economical, single step from a readily available precursor.Requires optimization of reaction conditions to ensure regioselectivity.
Route C: Palladium-Catalyzed Suzuki-Miyaura Coupling 2-Chloro-5-iodothiazole, Pyridin-3-ylboronic acidPd(PPh₃)₄, K₂CO₃75-90HighHigh yielding, excellent functional group tolerance, convergent.Cost of palladium catalyst, potential for boronic acid decomposition.

Visualizing the Synthetic Pathways

To provide a clear overview of the transformative steps involved in each synthetic strategy, the following workflows have been diagrammed.

Route A: Hantzsch Thiazole Synthesis followed by Iodination

Route_A cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Electrophilic Iodination Nicotinamide Nicotinamide Thionation Thionation Nicotinamide->Thionation P₄S₁₀ 2-Bromo-1,1-diethoxyethane 2-Bromo-1,1-diethoxyethane Cyclization Cyclization 2-Bromo-1,1-diethoxyethane->Cyclization Nicotinethioamide Nicotinethioamide Thionation->Nicotinethioamide 2-(Pyridin-3-yl)thiazole 2-(Pyridin-3-yl)thiazole Cyclization->2-(Pyridin-3-yl)thiazole Intermediate 2-(Pyridin-3-yl)thiazole Nicotinethioamide->Cyclization Iodination Iodination Intermediate->Iodination NIS, TFA Target This compound Iodination->Target

Caption: Workflow for Route A, a two-step synthesis.

Route B: Direct C-H Iodination

Route_B 2-(Pyridin-3-yl)thiazole 2-(Pyridin-3-yl)thiazole Direct_Iodination C-H Activation/Iodination 2-(Pyridin-3-yl)thiazole->Direct_Iodination NIS, TFA Target This compound Direct_Iodination->Target

Caption: Workflow for Route B, a single-step approach.

Route C: Palladium-Catalyzed Suzuki-Miyaura Coupling

Route_C 2-Chloro-5-iodothiazole 2-Chloro-5-iodothiazole Suzuki_Coupling Suzuki-Miyaura Coupling 2-Chloro-5-iodothiazole->Suzuki_Coupling Pyridin-3-ylboronic_acid Pyridin-3-ylboronic_acid Pyridin-3-ylboronic_acid->Suzuki_Coupling Pd(PPh₃)₄, K₂CO₃ Target This compound Suzuki_Coupling->Target

Caption: Workflow for Route C, a convergent cross-coupling strategy.

In-Depth Analysis of Synthetic Routes

Route A: Hantzsch Thiazole Synthesis and Subsequent Iodination

This classical two-step approach first constructs the 2-(pyridin-3-yl)thiazole core, which is then subjected to electrophilic iodination.

Step 1: Hantzsch Thiazole Synthesis of 2-(Pyridin-3-yl)thiazole

The Hantzsch synthesis is a robust and widely employed method for thiazole ring formation.[1] In this specific application, nicotinamide is first converted to nicotinethioamide by treatment with a thionating agent such as phosphorus pentasulfide or Lawesson's reagent. The resulting thioamide is then condensed with an α-halo carbonyl compound, such as 2-bromo-1,1-diethoxyethane, which serves as a masked bromoacetaldehyde equivalent. The ethoxy groups are hydrolyzed under the acidic reaction conditions to reveal the aldehyde, which then participates in the cyclization.

Experimental Protocol (Step 1):

  • Thionation of Nicotinamide: To a stirred solution of nicotinamide (1.0 eq) in anhydrous toluene, phosphorus pentasulfide (0.5 eq) is added portion-wise. The mixture is heated to reflux for 4-6 hours. After cooling, the reaction is quenched by the slow addition of saturated sodium bicarbonate solution. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford crude nicotinethioamide, which can be purified by recrystallization.

  • Cyclization: A mixture of nicotinethioamide (1.0 eq) and 2-bromo-1,1-diethoxyethane (1.1 eq) in ethanol is heated at reflux for 8-12 hours. The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and a saturated solution of sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield 2-(pyridin-3-yl)thiazole.

Step 2: Electrophilic Iodination

The electron-rich C5 position of the 2-(pyridin-3-yl)thiazole intermediate is susceptible to electrophilic substitution. N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like trifluoroacetic acid (TFA) is an effective iodinating agent for this transformation.[2]

Experimental Protocol (Step 2):

  • To a solution of 2-(pyridin-3-yl)thiazole (1.0 eq) in dichloromethane at 0 °C is added N-iodosuccinimide (1.1 eq).

  • A catalytic amount of trifluoroacetic acid (0.1 eq) is then added, and the reaction mixture is stirred at room temperature for 2-4 hours.

  • The reaction is monitored by TLC. Upon completion, the mixture is washed with aqueous sodium thiosulfate solution to quench any remaining iodine, followed by saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to afford this compound.

Causality and Trustworthiness: The Hantzsch synthesis is a reliable method for thiazole formation, and the subsequent electrophilic iodination at the C5 position is a well-precedented reaction for electron-rich thiazoles. The use of a masked acetaldehyde equivalent in the Hantzsch step prevents self-condensation of the more reactive bromoacetaldehyde. The acidic catalyst in the iodination step activates the NIS, making it a more potent electrophile.

Route B: Direct C-H Iodination of 2-(Pyridin-3-yl)thiazole

This route offers a more atom-economical approach by directly functionalizing the C-H bond at the 5-position of the pre-formed 2-(pyridin-3-yl)thiazole.

Mechanistic Rationale: The thiazole ring is an electron-rich heterocycle, with the C5 position being particularly activated towards electrophilic attack. This is due to the electron-donating nature of the sulfur atom and the resonance stabilization of the resulting sigma complex. C-H activation and subsequent iodination can be achieved using an electrophilic iodine source, often in the presence of an acid catalyst to enhance the electrophilicity of the iodinating agent.

Experimental Protocol:

  • In a round-bottom flask, 2-(pyridin-3-yl)thiazole (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or acetonitrile.

  • N-Iodosuccinimide (1.2 eq) is added to the solution.

  • Trifluoroacetic acid (1.0 eq) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 3-6 hours, with progress monitored by TLC.

  • Upon completion, the reaction is worked up as described in Route A, Step 2.

Causality and Trustworthiness: This method's success hinges on the inherent reactivity of the thiazole C5-H bond. The protocol is self-validating as the regioselectivity is dictated by the electronic properties of the thiazole ring. However, careful optimization of the reaction conditions (solvent, temperature, and stoichiometry of reagents) is crucial to minimize potential side reactions, such as over-iodination or decomposition of the starting material.

Route C: Palladium-Catalyzed Suzuki-Miyaura Coupling

This convergent approach involves the cross-coupling of a pre-functionalized thiazole with a pyridine-containing boronic acid. This is often the most efficient and high-yielding route for the synthesis of biaryl and heterobiaryl compounds.

Mechanistic Principles: The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the C-X bond (in this case, C-Cl of 2-chloro-5-iodothiazole), transmetalation of the pyridine group from the boronic acid to the palladium center, and subsequent reductive elimination to form the desired C-C bond and regenerate the active Pd(0) catalyst.

Experimental Protocol:

  • To a degassed mixture of 2-chloro-5-iodothiazole (1.0 eq), pyridin-3-ylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a mixture of 1,4-dioxane and water (4:1) is added tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • The reaction mixture is heated at 80-90 °C under an inert atmosphere (e.g., argon or nitrogen) for 6-12 hours.

  • The reaction is monitored by LC-MS. After completion, the mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Causality and Trustworthiness: The Suzuki-Miyaura coupling is a highly reliable and versatile reaction with a well-understood mechanism. The choice of a chloro-iodothiazole is strategic, as the palladium catalyst will preferentially undergo oxidative addition into the more reactive C-I bond, leaving the C-Cl bond intact if subsequent functionalization at that position were desired. However, in this case, the reaction is driven to couple at the 2-position. The base is essential for the transmetalation step. The self-validating nature of this protocol lies in the high selectivity and yields typically observed for this type of cross-coupling.

Conclusion and Recommendations

For the synthesis of this compound, all three routes offer viable pathways.

  • Route A (Hantzsch/Iodination) is a classic and dependable method, particularly if the intermediate 2-(pyridin-3-yl)thiazole is also a desired compound for other studies.

  • Route B (Direct C-H Iodination) is the most atom-economical and direct approach, making it an attractive option for its simplicity. However, it may require more optimization to ensure high regioselectivity and yield.

  • Route C (Suzuki Coupling) is likely to be the highest-yielding and most scalable method, benefiting from the robustness and predictability of palladium-catalyzed cross-coupling reactions. The availability and cost of the starting materials and catalyst will be a determining factor.

The choice of the optimal route will ultimately depend on the specific requirements of the research, including the desired scale of the synthesis, the availability of starting materials and specialized equipment, and the importance of overall yield and purity. For large-scale production, the Suzuki-Miyaura coupling (Route C) is often the preferred method due to its high efficiency and scalability. For exploratory, smaller-scale synthesis, the direct C-H iodination (Route B) offers an elegant and efficient alternative.

References

A Comparative Cost-Effectiveness Analysis of Synthetic Routes to 5-Iodo-2-(pyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of drug discovery. Among these, 5-Iodo-2-(pyridin-3-yl)thiazole stands out as a critical building block for various therapeutic agents. This guide provides a detailed cost-effectiveness analysis of two primary synthetic pathways to this valuable compound, offering researchers, scientists, and drug development professionals a comprehensive comparison to inform their synthetic strategies.

The importance of this compound lies in its versatile structure, which allows for further chemical modifications, making it a key intermediate in the synthesis of a wide range of biologically active molecules. The efficiency and economic viability of its synthesis are therefore of paramount importance. This analysis will dissect two common synthetic approaches: a classical multi-step synthesis and a more modern, streamlined approach.

Method 1: Classical Hantzsch Thiazole Synthesis followed by Iodination

This traditional approach involves two distinct stages: the formation of the 2-(pyridin-3-yl)thiazole core via the Hantzsch thiazole synthesis, followed by iodination at the 5-position.

Workflow for Method 1

cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Electrophilic Iodination A 3-Bromopyruvaldehyde C 2-(pyridin-3-yl)thiazole A->C Reflux in Ethanol B Thionicotinamide B->C D 2-(pyridin-3-yl)thiazole F This compound D->F Acetic Acid, Heat E N-Iodosuccinimide (NIS) E->F

Caption: Classical two-step synthesis of this compound.

Experimental Protocol for Method 1

Step 1: Synthesis of 2-(pyridin-3-yl)thiazole

  • To a solution of 3-bromopyruvaldehyde (1.0 eq) in ethanol, add thionicotinamide (1.0 eq).

  • The reaction mixture is heated to reflux for 4-6 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-(pyridin-3-yl)thiazole.

Step 2: Synthesis of this compound

  • To a solution of 2-(pyridin-3-yl)thiazole (1.0 eq) in glacial acetic acid, add N-Iodosuccinimide (NIS) (1.1 eq).

  • The mixture is heated at 80°C for 2-3 hours.

  • The reaction is then cooled and poured into a solution of sodium thiosulfate to quench excess iodine.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification by column chromatography yields the final product.

The Hantzsch synthesis is a well-established method for thiazole formation.[1][2][3] However, this two-step process can be time-consuming and may result in lower overall yields due to purification losses at each stage.

Method 2: Convergent Synthesis via Sandmeyer-type Reaction

A more convergent approach involves the synthesis of a 5-aminothiazole precursor, followed by a Sandmeyer-type reaction to introduce the iodine atom. This method aims to build the key functionalities in a more direct manner.

Workflow for Method 2

cluster_0 Step 1: Thiazole Formation cluster_1 Step 2: Sandmeyer-type Iodination A 2-Bromo-1-(pyridin-3-yl)ethan-1-one C 5-Amino-2-(pyridin-3-yl)thiazole A->C Ethanol, Reflux B Thiourea B->C D 5-Amino-2-(pyridin-3-yl)thiazole G This compound D->G Diazotization E NaNO2, H2SO4 E->G F KI F->G Iodide Displacement

References

A Comparative Guide to Catalytic Systems for the Functionalization of 5-Iodo-2-(pyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Strategic Functionalization of 5-Iodo-2-(pyridin-3-yl)thiazole

The 2-(pyridin-3-yl)thiazole motif is a privileged structure in drug discovery, appearing in a range of bioactive compounds. The ability to selectively functionalize this core structure is paramount for generating libraries of analogues for structure-activity relationship (SAR) studies. This compound is an ideal precursor for such endeavors. The carbon-iodine bond at the electron-rich thiazole ring is significantly more susceptible to oxidative addition by transition metal catalysts compared to C-H bonds on the pyridine or thiazole rings, or potential C-Br or C-Cl bonds if they were present. This reactivity profile allows for the regioselective introduction of a wide array of substituents using modern catalytic methods.

This guide will focus on the comparative analysis of the following key catalytic systems for the functionalization of this compound:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling (C-C bond formation)

    • Buchwald-Hartwig Amination (C-N bond formation)

    • Sonogashira Coupling (C-C bond formation)

    • Heck Reaction (C-C bond formation)

  • Palladium-Catalyzed Cyanation (C-CN bond formation)

  • Miyaura Borylation (C-B bond formation)

We will explore the underlying mechanisms of these reactions, compare the performance of different catalyst systems, and provide exemplary protocols to guide your experimental design.

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for Diversification

Palladium catalysis is the cornerstone of modern cross-coupling chemistry, offering a mild and efficient means to construct new chemical bonds. The general catalytic cycle for these reactions, as depicted below, involves the oxidative addition of the iodo-thiazole to a Pd(0) species, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1] For the functionalization of this compound, this reaction allows for the introduction of a diverse range of aryl, heteroaryl, and vinyl substituents.

Catalytic System Comparison:

The choice of palladium catalyst and ligand is critical for achieving high yields and preventing side reactions such as protodeboronation of the boronic acid.

Catalyst SystemLigandBaseSolventTypical YieldsKey Considerations
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)K₂CO₃, NaHCO₃Toluene/H₂O, Dioxane/H₂OGood to ExcellentA classic, reliable catalyst. May require higher catalyst loading.
Pd(dppf)Cl₂[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichlorideK₂CO₃, Cs₂CO₃Dioxane, DMFExcellentOften provides higher yields and tolerates a wider range of functional groups.
Pd₂(dba)₃ with SPhos or XPhosTris(dibenzylideneacetone)dipalladium(0) with Buchwald ligandsK₃PO₄Toluene, DioxaneExcellentHighly active catalysts, allowing for lower catalyst loadings and milder reaction conditions.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[2][3] This reaction is invaluable for introducing primary and secondary amines, as well as a variety of N-heterocycles, at the 5-position of the thiazole ring.

Catalytic System Comparison:

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, which plays a crucial role in facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[4]

Catalyst SystemLigandBaseSolventTypical YieldsKey Considerations
Pd₂(dba)₃ with BINAP2,2'-Bis(diphenylphosphino)-1,1'-binaphthylNaOtBu, K₃PO₄Toluene, DioxaneGood to ExcellentA versatile system for a range of amines.
Pd(OAc)₂ with XPhos or RuPhosBuchwald phosphine ligandsCs₂CO₃, K₂CO₃Toluene, DioxaneExcellentHighly active, allowing for the coupling of challenging substrates and sterically hindered amines.
G3-XPhos PalladacyclePre-formed catalystNaOtBu, LHMDSToluene, THFExcellentAir- and moisture-stable precatalyst, simplifying reaction setup.

Experimental Protocol: A Representative Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (e.g., G3-XPhos Palladacycle, 1-3 mol%), the appropriate phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring until complete consumption of the starting material is observed by LC-MS or TLC.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent.

  • Purification: The organic layer is dried, concentrated, and the crude product is purified by flash chromatography.

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to alkynyl-substituted thiazoles.[5] This reaction typically employs a dual catalytic system of palladium and copper.

Catalytic System Comparison:

While the classic Pd/Cu system is widely used, copper-free conditions have been developed to avoid potential issues with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling).

Catalyst SystemCo-catalystBaseSolventTypical YieldsKey Considerations
Pd(PPh₃)₂Cl₂CuIEt₃N, i-Pr₂NHTHF, DMFGood to ExcellentThe standard, highly effective system. Requires careful exclusion of oxygen to prevent Glaser coupling.
Pd(OAc)₂ with PPh₃None (Copper-free)Piperidine, Cs₂CO₃DMF, TolueneGoodAvoids copper-related side reactions. May require higher temperatures or longer reaction times.

Experimental Protocol: A Representative Sonogashira Coupling

The following is a general procedure for the Sonogashira coupling of this compound.

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Solvent and Base Addition: Add a dry, degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine, 2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature to 60 °C until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts. The organic layer is then washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Heck Reaction: Vinylation of the Thiazole Core

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a new C-C bond, offering a method for the vinylation of this compound.[6][7]

Catalytic System Comparison:

The choice of catalyst, ligand, and base can influence the regioselectivity and stereoselectivity of the alkene insertion.

Catalyst SystemLigandBaseSolventTypical YieldsKey Considerations
Pd(OAc)₂PPh₃, P(o-tolyl)₃Et₃N, K₂CO₃DMF, AcetonitrileModerate to GoodA common and effective system. The regioselectivity can be influenced by the electronic nature of the alkene.
Herrmann's Catalyst(trans-di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II))NaOAcNMPGoodA highly stable and active palladacycle.

Experimental Protocol: A Representative Heck Reaction

This protocol provides a general guideline for the Heck reaction.

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable base (e.g., triethylamine, 1.5-2.0 equiv.).

  • Reagent Addition: Add the alkene (1.2-2.0 equiv.) and a polar aprotic solvent such as DMF or acetonitrile.

  • Reaction: Seal the tube and heat the mixture to 80-120 °C. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic extracts are washed, dried, and concentrated.

  • Purification: The product is purified by column chromatography.

Palladium-Catalyzed Cyanation: A Gateway to Nitriles

The introduction of a nitrile group via palladium-catalyzed cyanation of this compound provides a versatile intermediate that can be further transformed into amides, amines, tetrazoles, and other functional groups.[8][9]

Catalytic System Comparison:

Common cyanide sources include potassium cyanide (KCN) and zinc cyanide (Zn(CN)₂). The choice of catalyst and ligand is crucial for efficient cyanation.

Cyanide SourceCatalyst SystemLigandSolventTypical YieldsKey Considerations
KCNPd₂(dba)₃dppfDMF, DMAcGood to ExcellentHighly toxic cyanide source, requires careful handling.
Zn(CN)₂Pd(PPh₃)₄-DMFGoodLess toxic than KCN, but may require higher temperatures.

Experimental Protocol: A Representative Cyanation Reaction

  • Reaction Setup: Under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv.), the cyanide source (e.g., KCN, 1.2 equiv.), and the palladium catalyst (e.g., Pd₂(dba)₃ with dppf, 2-5 mol%).

  • Solvent Addition: Add a dry, degassed polar aprotic solvent like DMF.

  • Reaction: Heat the mixture, typically between 80-120 °C, until the reaction is complete.

  • Work-up: Cool the reaction, and carefully quench with an appropriate aqueous solution (e.g., sodium hypochlorite for KCN). Extract the product with an organic solvent.

  • Purification: The crude product is purified by chromatography.

Miyaura Borylation: Synthesis of Thiazolylboronates

The Miyaura borylation reaction allows for the conversion of the iodo-thiazole into a boronic acid or boronate ester.[10][11] This product can then be used in subsequent Suzuki-Miyaura coupling reactions, effectively acting as a versatile building block.

Catalytic System and Reagents:

The reaction typically employs bis(pinacolato)diboron (B₂pin₂) as the boron source.

Catalyst SystemLigandBaseSolventTypical YieldsKey Considerations
Pd(dppf)Cl₂dppfKOAcDioxane, DMSOGood to ExcellentA robust and commonly used system.
Pd(OAc)₂ with SPhosSPhosKOAcTolueneExcellentHighly active catalyst system allowing for milder conditions.

Experimental Protocol: A Representative Miyaura Borylation

  • Reaction Setup: In a dry flask under an inert atmosphere, combine this compound (1.0 equiv.), bis(pinacolato)diboron (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-3 mol%), and a base (e.g., potassium acetate, 1.5-2.0 equiv.).

  • Solvent Addition: Add a dry, degassed solvent such as 1,4-dioxane.

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed.

  • Work-up: Cool the reaction, filter through celite, and concentrate the filtrate. The residue is then taken up in an organic solvent and washed with water.

  • Purification: The boronate ester product can often be purified by crystallization or column chromatography.

Conclusion and Future Outlook

The functionalization of this compound is a critical step in the synthesis of novel compounds for drug discovery. This guide has provided a comparative overview of several powerful palladium-catalyzed reactions that enable the diversification of this important heterocyclic core. The choice of the optimal catalytic system is highly dependent on the desired transformation and the nature of the coupling partners. For C-C bond formation, Suzuki-Miyaura and Sonogashira couplings are highly reliable. For the introduction of nitrogen-containing substituents, the Buchwald-Hartwig amination offers broad scope. The Heck reaction provides a means for vinylation, while cyanation and borylation generate versatile intermediates for further synthetic elaboration.

As a Senior Application Scientist, I encourage researchers to view these protocols as robust starting points. The field of catalysis is continually evolving, with new generations of ligands and precatalysts being developed that offer improved activity, stability, and substrate scope. Systematic screening of catalysts, ligands, bases, and solvents will often be necessary to achieve optimal results for a specific substrate combination. The insights and data presented herein are intended to streamline this optimization process, accelerating the discovery of new chemical entities with therapeutic potential.

References

A Comparative Guide to the Patent Landscape of 2-(Pyridin-3-yl)thiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple biological targets with high affinity. The 2-(pyridin-3-yl)thiazole core is one such scaffold. Its unique electronic properties, hydrogen bonding capabilities, and rigid structure make it an ideal starting point for designing potent and selective modulators of various enzyme families and cellular pathways.

This guide focuses on the patent and research landscape surrounding this core, with a particular lens on 5-Iodo-2-(pyridin-3-yl)thiazole . While direct patenting activity for this specific iodo-substituted compound is not extensive, its true value lies in its role as a versatile chemical intermediate. The iodine atom at the 5-position serves as a highly effective synthetic handle, enabling chemists to perform cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to rapidly generate vast libraries of more complex derivatives. Therefore, understanding the patent landscape of the core scaffold is essential for any researcher looking to innovate in this chemical space. The primary therapeutic area dominating this landscape is, unequivocally, oncology , with a strong focus on the inhibition of protein kinases.

Part 1: The Core Patent Landscape: Mapping the Intellectual Property

The intellectual property surrounding the 2-(pyridin-3-yl)thiazole scaffold and its bioisosteres is concentrated on modulating key signaling pathways implicated in cancer and other proliferative diseases. The major assignees are pharmaceutical companies and research institutes focused on developing targeted therapies.

A review of recent patents reveals a clear trend towards inhibiting protein kinases, which are critical regulators of cell growth, differentiation, and survival.[1][2] Key patented applications for structurally related compounds are summarized below.

Patent / ApplicationAssignee/ApplicantKey Target / ClaimTherapeutic Area
WO2009080694A1 Not specified in snippetThiazole derivatives as PI3 Kinase inhibitors.[3]Proliferative Diseases, Cancer.[4]
EP3957637A1 Not specified in snippet4-(Thiazol-5-yl)pyrimidin-2-amine derivatives as CDK4/CDK6 inhibitors.[5]Cancer, Proliferative Diseases.[5]
US10202365B2 Not specified in snippet2-(pyridin-3-yl)-pyrimidine derivatives as RET kinase inhibitors.[6]Cancer.[6]
US6262096B1 Bristol-Myers SquibbAminothiazole derivatives as Cyclin-Dependent Kinase (CDK) inhibitors.[7]Cancer, Proliferative Disorders.[7]
WO2019099203A1 Not specified in snippetOxazole and thiazole derivatives as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1).[8]Fibrotic and Liver Diseases.[8]

The diagram below illustrates the relationship between the key biological targets and the core chemical scaffolds that are subjects of active patenting and research.

cluster_scaffolds Chemical Scaffolds cluster_targets Patented Biological Targets S1 2-(Pyridin-3-yl)thiazole T1 PI3 Kinase (PI3K) S1->T1 Inhibition T3 RET Kinase S1->T3 Bioisosteric Relationship T4 Other Kinases (ASK1, PKB) S1->T4 Inhibition S2 Aminothiazole T2 Cyclin-Dependent Kinases (CDK4/6) S2->T2 Inhibition S3 Thiazolyl-pyrimidine S3->T2 Inhibition

Caption: Patented targets for thiazole-based scaffolds.

Part 2: Comparative Analysis: Performance Against Alternatives

To gauge the potential of the 2-(pyridin-3-yl)thiazole scaffold, its performance must be benchmarked against established alternatives. This section compares experimental data for derivatives against both different cancer cell lines and a competing chemical scaffold.

Focus Area 1: Broad-Spectrum Kinase Inhibition and Cytotoxicity

Numerous studies have demonstrated the potent cytotoxic effects of 2-(pyridin-3-yl)thiazole derivatives against a wide panel of human cancer cell lines. This activity is often linked to the inhibition of key protein kinases.

Table 2: Cytotoxic Activity of Pyridine-Thiazole Derivatives in Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Putative Target / MoASource
Pyridine-Thiazole HydrazonesMCF-7 (Breast Cancer)5.36 - 8.76ROCK-1 Kinase Inhibition[9][10]
Pyridine-Thiazole HydrazonesHepG2 (Liver Cancer)7.91 - 8.76ROCK-1 Kinase Inhibition[9][10]
Pyridin-2-ylamino ThiazolesHL-60 (Leukemia)0.57PARP Inhibition / Genetic Instability[11]
Hydrazinyl-Thiazol-4[5H]-onesMCF-7 (Breast Cancer)2.57VEGFR-2 Inhibition[12]
Hydrazinyl-Thiazol-4[5H]-onesHepG2 (Liver Cancer)7.26VEGFR-2 Inhibition[12]
4-phenyl-2-(pyridylmethylene)\nhydrazinyl)thiazolesA549 (Lung Cancer)< 12.65 (More potent than Cisplatin)Not specified[13]

Comparison with an Alternative Scaffold: Pyrrolo[2,3-d]pyrimidines

The pyrrolo[2,3-d]pyrimidine core is another well-established "privileged scaffold" for kinase inhibitors, most famously represented by Tofacitinib (Xeljanz®), a Janus Kinase (JAK) inhibitor. While targeting different specific kinases, comparing the general potency illustrates the high bar for new scaffolds. Tofacitinib, for example, inhibits JAK1, JAK2, and JAK3 with IC50 values in the low nanomolar range (1-20 nM), translating to potent cellular activity. The pyridine-thiazole derivatives, with IC50 values in the low micromolar to high nanomolar range, represent promising leads but often require further optimization to compete with such highly potent, clinically approved drugs.[14]

Focus Area 2: A Novel Mechanism - Targeting VHL-Deficient Cancers

A particularly insightful case study involves the compound STF-62247 , a pyridinyl-thiazole derivative. This molecule selectively induces cell death in renal cell carcinoma (RCC) cells that lack a functional von Hippel-Lindau (VHL) tumor suppressor gene.[15] This provides a powerful alternative to direct kinase inhibition.

Mechanism of Action: Instead of inhibiting a kinase, STF-62247 acts as a potent blocker of the late stages of autophagy . It accumulates in lysosomes, the cell's recycling centers, and disrupts their function. VHL-deficient cells are known to be highly dependent on autophagy for survival, making them exquisitely sensitive to this disruption.[15][16] This unique mechanism represents a significant area of opportunity, moving beyond the crowded field of kinase inhibitors.

STF STF-62247 Lysosome Lysosome STF->Lysosome Accumulates in Autophagosome Autophagosome Lysosome->Autophagosome Blocks Fusion with VHL VHL-Deficient Cancer Cell Autophagosome->VHL Accumulates in CellDeath Selective Cell Death (Apoptosis) VHL->CellDeath Undergoes

Caption: Mechanism of STF-62247 in VHL-deficient cells.

Part 3: Experimental Protocols for Validation

To ensure scientific integrity, the data presented in comparative tables must be generated from robust and reproducible methods. Below is a representative protocol for an in vitro kinase binding assay, a common method for determining a compound's potency (e.g., IC50) against a specific kinase target.

Protocol: In Vitro Kinase Inhibition Assay (Fluorescence Polarization)
  • Principle: This assay measures the displacement of a fluorescently labeled ligand (tracer) from the ATP-binding pocket of a kinase by a competing test compound. Binding of the large kinase-tracer complex slows the rotational speed of the tracer, resulting in high fluorescence polarization (FP). A competing compound displaces the tracer, which then tumbles freely, leading to low FP.

  • Materials:

    • Purified recombinant kinase enzyme.

    • Fluorescently labeled kinase tracer (specific to the kinase family).

    • Test Compound (e.g., this compound derivative) serially diluted in DMSO.

    • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • 384-well, low-volume, black microplates.

    • Microplate reader capable of measuring fluorescence polarization.

  • Methodology:

    • Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Then, dilute this series into the assay buffer.

    • Add 5 µL of the diluted test compound or DMSO (as a control) to the wells of the 384-well plate.

    • Prepare a solution containing the kinase and the fluorescent tracer in assay buffer at 2x the final desired concentration.

    • Add 5 µL of the kinase/tracer mix to each well. The final volume is 10 µL.

    • Incubate the plate at room temperature for 60-120 minutes, protected from light.

    • Read the plate on an FP-capable microplate reader (e.g., Excitation at 485 nm, Emission at 530 nm).

    • Data Analysis: Convert FP values to percent inhibition relative to high (DMSO only) and low (no kinase) controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Serially Dilute Test Compound A1 Add Compound to Plate P1->A1 P2 Prepare 2x Kinase/Tracer Mix A2 Add Kinase/Tracer Mix to Plate P2->A2 A1->A2 A3 Incubate Plate (60-120 min) A2->A3 A4 Read Fluorescence Polarization (FP) A3->A4 D1 Calculate % Inhibition A4->D1 D2 Plot Dose-Response Curve D1->D2 D3 Calculate IC50 D2->D3

Caption: Workflow for a kinase inhibition FP assay.

Conclusion and Future Outlook

The 2-(pyridin-3-yl)thiazole scaffold is firmly established as a valuable framework in drug discovery, particularly for developing oncology therapeutics. The patent landscape is dominated by applications in kinase inhibition, reflecting the intense competition and opportunity in this area.

Key Insights:

  • Dominance of Kinase Inhibition: The majority of research and patenting efforts focus on leveraging this scaffold to inhibit various protein kinases involved in cancer signaling.

  • Value of the 5-Iodo Moiety: While not a patented therapeutic agent itself, this compound is a high-value intermediate. Its utility in synthetic chemistry allows for the creation of diverse compound libraries, which are the feedstock for discovering novel, patentable chemical matter.

  • Emerging Mechanisms: The case of STF-62247 highlights a crucial direction for future research. Exploring mechanisms beyond kinase inhibition, such as autophagy modulation, can unlock new therapeutic paradigms and create "white space" in the patent landscape.

For researchers and drug developers, the path forward is twofold. First, continue to explore the vast chemical space accessible from the 5-iodo intermediate to identify next-generation kinase inhibitors with improved potency and selectivity. Second, and perhaps more innovatively, screen these derivatives against a broader range of biological targets (e.g., metabolic enzymes, epigenetic targets, ubiquitin ligases) to uncover novel mechanisms of action and open up new, less crowded therapeutic avenues. The 2-(pyridin-3-yl)thiazole core is a scaffold with a proven track record and a future ripe with potential.

References

Safety Operating Guide

Comprehensive Safety & Handling Guide: 5-Iodo-2-(pyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to handle chemical reagents not just effectively, but with the highest degree of safety. This guide moves beyond a simple checklist to provide a deep, procedural, and scientifically-grounded framework for the safe handling of 5-Iodo-2-(pyridin-3-yl)thiazole. Our objective is to build a culture of safety that validates every experimental step, ensuring both personal well-being and data integrity.

Hazard Analysis & Risk Profile

This compound is a halogenated heterocyclic compound. While specific toxicity data for this exact molecule is not extensively published, a robust safety protocol can be developed by analyzing its structural components: the thiazole ring, the pyridine ring, and the iodine substituent.

  • Pyridine Derivatives: Often exhibit acute toxicity if ingested, inhaled, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory tract.

  • Halogenated Organics: Can pose long-term health risks and are often subject to specific disposal regulations. Iodo-compounds can be lachrymatory and irritating.

  • Fine Powder/Dust: Like many research chemicals, this compound is likely a solid. In this form, it poses an inhalation hazard, and settled dust can contaminate surfaces.

Based on analogous structures, we must assume the compound is, at a minimum, an irritant and potentially harmful if significant exposure occurs. Therefore, all handling procedures must be designed to minimize direct contact and prevent the generation of dust or aerosols.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the scale of the operation. The following table outlines the minimum required PPE for handling this compound.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer (Solid) Chemical safety goggles & full-face shieldNitrile gloves (double-gloving recommended)Flame-resistant lab coatN95 respirator or higher
Solution Preparation & Transfer Chemical safety gogglesNitrile glovesFlame-resistant lab coatNot required if in a certified fume hood
Post-Reaction Workup & Cleanup Chemical safety gogglesNitrile glovesFlame-resistant lab coatNot required if in a certified fume hood

Expert Rationale:

  • Eye Protection: A full-face shield over safety goggles is mandated during solid transfer because of the increased risk of fine powder splashing into the eyes and face.

  • Hand Protection: Nitrile gloves provide good protection against a wide range of chemicals for incidental contact. Double-gloving is a prudent measure when handling the pure solid, allowing for the immediate removal of a potentially contaminated outer glove without exposing the skin.

  • Respiratory Protection: An N95 respirator is critical when handling the powder outside of a containment hood to prevent inhalation of fine particulates. Inside a fume hood, the engineered ventilation provides the primary respiratory protection.

Standard Operating Protocol: From Vial to Waste

This protocol ensures that at every step, potential exposure is minimized through a combination of engineering controls, administrative procedures, and personal protective equipment.

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that the airflow is optimal.

  • Assemble All Materials: Before bringing the chemical into the hood, gather all necessary equipment (spatulas, weigh boats, solvents, glassware, waste containers). This minimizes movement in and out of the controlled workspace.

  • Don PPE: Put on all required PPE as specified in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.

  • Prepare Waste Containers: Label a dedicated solid waste container and a liquid waste container for halogenated organic waste.

This is the highest-risk step due to the potential for generating airborne dust.

G cluster_0 Safe Handling Workflow prep 1. Preparation (Verify Hood, Assemble Gear) don_ppe 2. Don Full PPE (Goggles, Face Shield, Gloves) prep->don_ppe weigh 3. Weigh Solid in Hood (Use anti-static weigh boat) don_ppe->weigh dissolve 4. Dissolve Compound (Add solvent slowly) weigh->dissolve transfer 5. Transfer Solution (Use pipette or cannula) dissolve->transfer cleanup 6. Decontaminate & Clean (Rinse glassware with solvent) transfer->cleanup doff_ppe 7. Doff PPE (Gloves last) cleanup->doff_ppe dispose 8. Segregate Waste (Halogenated Liquid/Solid) doff_ppe->dispose

Fig 1. Step-by-step workflow for handling this compound.
  • Rinse Contaminated Glassware: Before removing glassware from the fume hood, rinse it with a small amount of an appropriate solvent (e.g., acetone or ethanol) to remove residual compound. Collect this rinse as halogenated liquid waste.

  • Wipe Down Surfaces: Using a solvent-dampened towel, wipe down the work surface inside the fume hood, the balance, and any other potentially contaminated areas.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: face shield, lab coat, goggles, and finally gloves (turning them inside out as you remove them).

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

Emergency Procedures: Rapid & Correct Response

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
Inhalation Move the individual to fresh air immediately.
Ingestion Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention after performing the initial first aid. Provide the medical team with the Safety Data Sheet (SDS) for the compound.

Disposal Plan: Environmental Responsibility

Chemical waste management is a critical component of laboratory safety and regulatory compliance.

  • Solid Waste: All disposable materials contaminated with this compound (e.g., weigh boats, gloves, paper towels) must be placed in a clearly labeled, sealed container for "Halogenated Solid Waste."

  • Liquid Waste: All solutions containing the compound and solvent rinses must be collected in a sealed, properly labeled container for "Halogenated Organic Liquid Waste."

  • Regulatory Compliance: Never dispose of this chemical down the drain. Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.

By adhering to this comprehensive guide, you are not just following rules; you are participating in a system of self-validating safety that protects you, your colleagues, and the integrity of your research.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodo-2-(pyridin-3-yl)thiazole
Reactant of Route 2
Reactant of Route 2
5-Iodo-2-(pyridin-3-yl)thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.